Product packaging for Amino-PEG12-Boc(Cat. No.:CAS No. 1383814-00-3)

Amino-PEG12-Boc

カタログ番号: B1443318
CAS番号: 1383814-00-3
分子量: 673.8 g/mol
InChIキー: XRYCYKGEIYZQGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Amino-PEG12-t-butyl ester (CAS 872340-65-3) is a heterobifunctional polyethylene glycol (PEG) linker that is highly valuable in chemical and pharmaceutical research . Its structure features a primary amine group (NH2) at one terminus and a tert-butyl (t-butyl) protected carboxyl group at the other, connected by a 12-unit PEG spacer . The primary amine is reactive with carboxylic acids, activated NHS esters, and carbonyl groups (ketones, aldehydes), enabling facile conjugation to a wide range of molecules . The opposing terminus contains a t-butyl ester, which serves as a protective group for the carboxylic acid functionality; this group can be cleanly and selectively removed under mild acidic conditions to reveal a reactive carboxylic acid for subsequent coupling steps . This controlled, sequential reactivity is a key feature for constructing complex molecular architectures. The incorporated PEG chain significantly enhances the aqueous solubility and biocompatibility of conjugated molecules, which is a critical advantage in formulating biological therapeutics . The primary research applications of this compound are in advanced bioconjugation and drug delivery system development. It is extensively used as a chemical intermediate to link biomolecules such as proteins, peptides, and oligonucleotides . A prominent application is in the synthesis of Antibody-Drug Conjugates (ADCs), where it serves as a linker to connect a cytotoxic drug payload to a targeting antibody, enabling targeted cancer therapy . Furthermore, the PEGylation of therapeutic agents using this linker can enhance circulation half-life, reduce immunogenicity, and improve overall solubility, leading to better pharmacokinetic profiles and therapeutic outcomes . Beyond drug delivery, its utility extends to diagnostic imaging, where it can conjugate fluorescent dyes or radioisotopes to targeting molecules, and to biosensing, where it helps immobilize capture molecules on surfaces while maintaining their bioactivity . With a molecular formula of C31H63NO14 and a molecular weight of approximately 673.8 g/mol, it is typically supplied with a high purity of >95% and should be stored at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H63NO14 B1443318 Amino-PEG12-Boc CAS No. 1383814-00-3

特性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H63NO14/c1-31(2,3)46-30(33)4-6-34-8-10-36-12-14-38-16-18-40-20-22-42-24-26-44-28-29-45-27-25-43-23-21-41-19-17-39-15-13-37-11-9-35-7-5-32/h4-29,32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYCYKGEIYZQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H63NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Amino-PEG12-Boc: Properties, Protocols, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Amino-PEG12-Boc, a heterobifunctional PEG linker crucial in the development of advanced therapeutics. This document focuses on the most common variant, tert-butyl (38-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontyl)carbamate, and its role as a versatile tool in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound, with the CAS Number 1642551-09-4, is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1][2][3][4] It features a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a 12-unit ethylene (B1197577) glycol chain. This structure provides a flexible, hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugates.[5] The Boc protecting group allows for selective deprotection under mild acidic conditions, enabling a stepwise and controlled conjugation strategy.[5]

The key chemical and physical properties of this compound are summarized in the table below:

PropertyValueReference
CAS Number 1642551-09-4[1][2][3][4]
Molecular Formula C31H64N2O14[2][3]
Molecular Weight 688.84 g/mol [2][3]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point (Predicted) 695.1 ± 55.0 °C[1]
Density (Predicted) 1.088 ± 0.06 g/cm³[1][2][3]
Solubility Soluble in DMSO, water, chloroform, methylene (B1212753) chloride, DMF. Less soluble in alcohol and toluene (B28343). Insoluble in ether.[2][5]
Storage Conditions 4°C, protect from light. For long-term storage in solvent: -80°C (up to 6 months) or -20°C (up to 1 month).[2]

Applications in Drug Development: A Focus on PROTACs

The primary application of this compound is as a linker in the synthesis of PROTACs.[2][3][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][7][8] The linker plays a critical role in a PROTAC's efficacy by influencing the formation of the ternary complex between the E3 ligase, the PROTAC, and the POI.[6]

The 12-unit PEG chain of this compound provides an optimal spacer length and flexibility for many target proteins and E3 ligases, facilitating the formation of a productive ternary complex. Its hydrophilicity can also improve the overall solubility and cell permeability of the PROTAC.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow for PROTAC synthesis.

Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine, making it available for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker (H2N-PEG12-NH2 as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free diamine.

Synthesis of a PROTAC using this compound: A Representative Protocol

This protocol outlines a two-step synthesis of a PROTAC, involving the sequential amide coupling of the linker to an E3 ligase ligand and a POI ligand.

Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid Moiety)

Materials:

  • E3 ligase ligand with a carboxylic acid group

  • Deprotected this compound (H2N-PEG12-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the intermediate product (E3 Ligand-PEG12-NH2) by preparative reverse-phase HPLC.

Step 2: Coupling of the Second Ligand (e.g., POI Ligand with a Carboxylic Acid Moiety)

Materials:

  • POI ligand with a carboxylic acid group

  • Purified E3 Ligand-PEG12-NH2 intermediate

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the purified E3 Ligand-PEG12-NH2 intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Visualizing the Workflow and Mechanism of Action

To better illustrate the processes described, the following diagrams have been generated.

G cluster_synthesis PROTAC Synthesis Workflow A This compound B Boc Deprotection (TFA/DCM) A->B C H2N-PEG12-NH2 B->C E Amide Coupling (HATU/DIPEA) C->E D E3 Ligase Ligand (with -COOH) D->E F E3 Ligand-PEG12-NH2 E->F H Amide Coupling (HATU/DIPEA) F->H G POI Ligand (with -COOH) G->H I Final PROTAC H->I J Purification (HPLC) I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the two-step synthesis of a PROTAC using this compound.

G cluster_pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs for targeted protein degradation.

References

Synthesis and Purification of Amino-PEG12-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG12-Boc, a valuable heterobifunctional linker commonly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details the chemical principles, experimental protocols, and analytical characterization necessary for the successful preparation of this reagent.

Introduction

This compound, systematically named N-tert-butyloxycarbonyl-1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-amine, is a hydrophilic linker featuring a terminal primary amine and a Boc-protected amine separated by a discrete polyethylene (B3416737) glycol (PEG) chain of twelve ethylene (B1197577) oxide units. The Boc (tert-butyloxycarbonyl) protecting group provides a stable masking of one amine functionality, allowing for selective reactions at the free amine terminus. The PEG spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates. The Boc group can be readily removed under acidic conditions to reveal the second primary amine for subsequent conjugation steps.

Synthesis Strategy

The synthesis of this compound is primarily achieved through the selective mono-protection of the corresponding diamine, 1,38-diamino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane (Amino-PEG12-Amine). The key challenge lies in achieving a high yield of the mono-protected product over the di-protected byproduct and unreacted starting material. A common and effective strategy involves the mono-protonation of the diamine, which deactivates one amine group towards nucleophilic attack, followed by the reaction with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Overall Synthesis Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow Start Amino-PEG12-Diamine (Starting Material) Reaction Mono-Boc Protection ((Boc)₂O, Base/Acid) Start->Reaction 1. Workup Aqueous Workup & Extraction Reaction->Workup 2. Purification Chromatographic Purification Workup->Purification 3. Final_Product This compound (Purified Product) Purification->Final_Product 4. Characterization Analytical Characterization (NMR, MS, HPLC) Final_Product->Characterization 5.

Caption: Overall workflow for the synthesis and purification of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the mono-Boc protection of diamines and purification of PEGylated compounds. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.

Synthesis of this compound

Materials:

  • 1,38-diamino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane (Amino-PEG12-Diamine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve Amino-PEG12-Diamine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0-1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9-1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is a mixture of the desired mono-Boc product, di-Boc product, and unreacted diamine. Purification is typically achieved by flash column chromatography.

Materials:

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM) and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of DCM.

  • Load the dissolved crude product onto the top of the silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane. A typical gradient starts from 0% MeOH in DCM and gradually increases to 10-15% MeOH in DCM.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure mono-Boc product. The mono-Boc product will have an intermediate polarity between the non-polar di-Boc product and the highly polar diamine.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
Amino-PEG12-DiamineC₂₆H₅₆N₂O₁₂588.73Colorless to pale yellow oil
This compoundC₃₁H₆₄N₂O₁₄688.85Colorless to pale yellow oil or waxy solid
Purification & Characterization Data Value
Purity (by HPLC) >95% (typical)
¹H NMR (CDCl₃, 400 MHz), δ (ppm)
* -C(CH₃)₃ (Boc)~1.44 (s, 9H)
-CH₂-NHBoc~3.2-3.4 (m, 2H)
-CH₂-NH₂~2.8-3.0 (t, 2H)
PEG Backbone (-O-CH₂-CH₂-O-)*~3.64 (s, 44H)
Mass Spectrometry (ESI-MS) m/z calculated for C₃₁H₆₅N₂O₁₄⁺ [M+H]⁺: 689.45

Logical Relationship of Synthesis and Purification Steps

The logical flow from starting materials to the final, characterized product is essential for understanding the process.

Logical_Flow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_characterization Characterization Diamine Amino-PEG12-Diamine Reaction Reaction Vessel (DCM, Base) Diamine->Reaction Boc2O (Boc)₂O Boc2O->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Crude_Product Crude Product Extraction->Crude_Product Column Silica Gel Column Chromatography Crude_Product->Column Fractions Collected Fractions (TLC Analysis) Column->Fractions Pure_Product Purified this compound Fractions->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC

Caption: Logical flow of the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the provided data for characterization, researchers can confidently produce this valuable linker for their drug development and bioconjugation needs. The key to a successful synthesis lies in the careful control of stoichiometry to favor mono-protection and a meticulous chromatographic purification to isolate the desired product.

Introduction to PROTACs and the Pivotal Role of Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Amino-PEG12-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[5] This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby removing it from the cell.[]

While the two ligands determine the specificity of the PROTAC, the linker is far from a passive spacer. It is now widely recognized that the linker's composition, length, flexibility, and attachment points critically influence the PROTAC's overall efficacy.[1][7] These properties dictate the stability and geometry of the ternary complex, cellular permeability, solubility, and pharmacokinetic profile of the molecule.[8][] Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of modern PROTAC design.[3][10] This guide focuses specifically on the role and mechanism of this compound, a widely used building block in the synthesis of PEGylated PROTACs.

Core Mechanism of Action of the this compound Linker

The this compound linker is a monodisperse PEG derivative with a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[11][12] In the context of a PROTAC, its primary role is to act as a flexible, hydrophilic tether that optimally positions the target protein and the E3 ligase to enable efficient ubiquitination.[10] The mechanism can be dissected into several key contributions of the linker's structure.

2.1 Facilitating Ternary Complex Formation

The cornerstone of PROTAC activity is the formation of a stable and productive POI-PROTAC-E3 ligase ternary complex.[8] The this compound linker, once incorporated into the final PROTAC structure, provides the necessary length and conformational flexibility to span the distance between the surfaces of the two proteins.[]

  • Flexibility: The ethylene (B1197577) glycol units of the PEG chain allow for a high degree of rotational freedom.[13] This flexibility enables the PROTAC to adopt a range of conformations, reducing the entropic penalty associated with binding and increasing the probability that the two ligands will simultaneously occupy their respective binding pockets.[][] This adaptability is crucial for establishing favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[8]

  • Length Optimization: The length of the linker is a critical parameter that must be empirically optimized.[15] The 12 PEG units in this compound provide a significant span. A linker that is too short may introduce steric hindrance, preventing the complex from forming, while a linker that is too long could lead to the formation of a non-productive complex where the ubiquitination sites on the target are not accessible to the E3 ligase.[13][15]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Linker Amino-PEG12 Linker POI_Ub Poly-ubiquitinated Target Protein E3 E3 Ubiquitin Ligase E3->POI_Ub Poly-ubiquitination PROTAC->E3 Ub Ubiquitin Ub->E3 Proteasome Proteasome POI_Ub->Proteasome Recognition & Entry Proteasome->E3 Recycled Fragments Peptide Fragments Proteasome->Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

2.2 Modulating Physicochemical Properties

Beyond its structural role, the PEG linker profoundly impacts the drug-like properties of the PROTAC molecule.

  • Solubility: PROTACs are often large, complex molecules that fall "beyond the Rule of Five" and can suffer from poor aqueous solubility.[16] The hydrophilic nature of the repeating ethylene glycol units in the PEG12 linker improves water solubility, which is beneficial for formulation and bioavailability.[1][10][]

  • Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible PEG chain can adopt folded conformations.[3] This folding can shield the polar surface area of the PROTAC, creating a more compact and transiently lipophilic structure that is more capable of traversing the cell membrane.[3] The optimal number of PEG units must be determined empirically for each PROTAC system.[3]

Quantitative Data Analysis

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). The length of the PEG linker is a key variable influencing these parameters. While specific data for a PROTAC using an this compound linker is proprietary to the molecule being developed, the following table illustrates the critical impact of linker length on degradation efficiency, a principle established across numerous studies.[7][17]

PROTAC ExampleTarget ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Reference Principle
Degrader-1BRD4VHL8-atom PEG2 linker> 1000< 20[15]
Degrader-2BRD4VHL12-atom PEG3 linker8575[7]
Degrader-3 BRD4 VHL 16-atom PEG4 linker 15 > 95 [7]
Degrader-4BRD4VHL28-atom PEG8 linker15060[13][15]

This table is a representative example based on established principles demonstrating how linker length optimization is crucial for achieving high potency (low DC₅₀) and efficacy (high Dₘₐₓ). An optimal linker (e.g., Degrader-3) facilitates the most stable and productive ternary complex, while linkers that are too short (Degrader-1) or too long (Degrader-4) are less effective.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

4.1 Protocol 1: PROTAC Synthesis via Amide Coupling

This protocol describes the final steps of a PROTAC synthesis, where a carboxylic acid-functionalized POI ligand is coupled to the deprotected amine of a Linker-E3 Ligand intermediate.

Materials:

  • POI-Ligand-COOH (Protein of Interest Ligand with a carboxylic acid handle)

  • PEG12-NH₂-E3-Ligand (Intermediate synthesized from this compound)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer and NMR for characterization

Step 1: Boc Deprotection of Amino-PEG12-E3-Ligand Intermediate

  • Dissolve the Boc-NH-PEG12-E3-Ligand intermediate in a solution of 20% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by mass spectrometry to confirm the removal of the Boc group (mass decrease of 100.12 Da).

  • Once complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt (TFA salt) is often used directly in the next step.

Step 2: Amide Coupling Reaction

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15-20 minutes to activate the carboxylic acid.

  • Dissolve the deprotected PEG12-NH₂-E3-Ligand intermediate (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated POI ligand solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using LC-MS to track the formation of the desired PROTAC product.

Step 3: Purification and Characterization

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product using reverse-phase preparative HPLC.

  • Collect fractions containing the pure PROTAC and lyophilize to obtain a solid powder.

  • Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry and ¹H NMR.

Synthesis_Workflow start Start Materials: - POI-Ligand-COOH - Boc-NH-PEG12-E3-Ligand deprotection Step 1: Boc Deprotection (TFA/DCM) start->deprotection activation Step 2a: Acid Activation (HATU, DIPEA in DMF) start->activation amine_intermediate H2N-PEG12-E3-Ligand (Amine TFA Salt) deprotection->amine_intermediate coupling Step 2b: Amide Coupling amine_intermediate->coupling activation->coupling crude_protac Crude PROTAC Mixture coupling->crude_protac purification Step 3: Purification (Prep-HPLC) crude_protac->purification characterization Step 4: Characterization (LC-MS, NMR) purification->characterization final_product Final Pure PROTAC characterization->final_product

Caption: A typical workflow for the synthesis of a PROTAC.

4.2 Protocol 2: Target Protein Degradation Assay by Western Blot

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a newly synthesized PROTAC.

Materials:

  • Cancer cell line expressing the target protein (e.g., HEK293, MV-4-11).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium (e.g., from 1 nM to 10,000 nM). Include a vehicle-only control (DMSO).

  • Remove the old medium from the cells and add the PROTAC-containing medium.

  • Incubate the cells for the desired time period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[18]

    • Repeat the immunoblotting process for the loading control antibody.

    • Quantify the band intensities using software (e.g., ImageJ). Normalize the target protein band intensity to its corresponding loading control band.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ.[18]

Linker_Logic cluster_short Too Short Linker cluster_optimal Optimal Linker (e.g., PEG12) cluster_long Too Long Linker POI Target Protein E3 E3 Ligase POI_short Target Protein result_short Result: Steric Hindrance No Stable Complex Formed Inefficient Degradation E3_short E3 Ligase result_optimal Result: Productive Complex Favorable PPIs Efficient Degradation POI_optimal Target Protein E3_optimal E3 Ligase result_long Result: Unproductive Complex Poor Ubiquitination Geometry Inefficient Degradation POI_long Target Protein E3_long E3 Ligase

Caption: Logical relationship between linker length and PROTAC efficacy.

Conclusion

The this compound linker is a critical and versatile tool in the design and synthesis of effective PROTACs. Its mechanism of action is multifaceted, extending beyond simply connecting the two active ligands. The inherent flexibility and hydrophilicity of the PEG12 chain are instrumental in facilitating the formation of a productive ternary complex while simultaneously improving the physicochemical properties of the final PROTAC molecule, such as solubility and permeability.[1][3] As demonstrated, the precise length of the linker is a key determinant of degradative potency, requiring careful empirical optimization. The protocols provided herein offer a foundational framework for the rational synthesis and evaluation of PROTACs built with this essential linker, empowering researchers to advance the development of next-generation targeted protein degraders.

References

A Technical Guide to the Solubility of Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the solubility of linker molecules is paramount for the successful synthesis of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs). Amino-PEG12-Boc, a heterobifunctional linker featuring a terminal amine, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine, is a critical building block in this field. Its solubility characteristics dictate the choice of solvent systems for reaction, purification, and formulation. This guide provides an in-depth overview of the solubility of this compound in various solvents, outlines a general protocol for solubility determination, and illustrates its application in a common synthetic workflow.

Solubility Profile of this compound

The solubility of this compound is influenced by its molecular structure, which combines a hydrophilic PEG chain with a more hydrophobic Boc-protected end. This amphiphilic nature allows for its dissolution in a range of common laboratory solvents. Quantitative data is most readily available for Dimethyl Sulfoxide (DMSO), a highly polar aprotic solvent widely used in drug discovery.

SolventChemical FormulaTypeSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100 mg/mL (148.41 mM)[1]Requires sonication for dissolution. The use of new, non-hygroscopic DMSO is recommended as absorbed water can affect solubility.[1]
WaterH₂OPolar ProticSolubleWhile specific quantitative data is not readily available, the hydrophilic PEG chain confers aqueous solubility.[2][3] For formulation, co-solvents are often used; a solubility of ≥ 2.5 mg/mL is achievable in mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Dichloromethane (DCM)CH₂Cl₂NonpolarSolubleQualitative data from suppliers of similar PEG linkers indicate solubility in DCM.[2][3]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleQualitative data from suppliers of similar PEG linkers indicate solubility in DMF.[2][3][4]

Note: The qualitative solubility information for Water, DCM, and DMF is based on data for structurally similar Amino-PEG12 compounds.

Experimental Protocol for Solubility Determination

While supplier datasheets provide valuable information, empirical determination of solubility in a specific buffer or solvent system is often necessary. A common method to assess the relative solubility of molecules, particularly macromolecules and their conjugates, is through PEG precipitation. This technique can be adapted to determine the solubility of PEG linkers themselves in various solvent systems.

Principle: This method relies on the principle of volume exclusion. The addition of a polymer like polyethylene glycol to an aqueous solution reduces the amount of free solvent available to solvate the molecule of interest, leading to its precipitation at a concentration dependent on its intrinsic solubility.

Materials:

  • This compound

  • Selected solvent or buffer system (e.g., Phosphate-Buffered Saline, pH 7.4)

  • High molecular weight Polyethylene Glycol (e.g., PEG 3350) stock solution (e.g., 40% w/v)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

  • Centrifuge with a plate rotor

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent system at a known concentration.

  • Serial Dilution of PEG: In a 96-well plate, create a serial dilution of the PEG stock solution with the same solvent system to generate a range of PEG concentrations.

  • Mixing: Add a fixed volume of the this compound stock solution to each well containing the different PEG concentrations. Mix thoroughly by gentle pipetting.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 20°C or 37°C) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Centrifugation: Pellet the precipitated this compound by centrifuging the plate at high speed (e.g., 4000 x g) for a specified time (e.g., 1 hour).

  • Quantification of Soluble Fraction: Carefully transfer a known volume of the supernatant from each well to a new, UV-transparent microplate.

  • Analysis: Determine the concentration of the soluble this compound in the supernatant. If the molecule has a chromophore, this can be done by measuring absorbance at an appropriate wavelength. Alternatively, analytical techniques like HPLC can be used.

  • Data Plotting: Plot the logarithm of the measured solubility of this compound against the concentration of PEG. Extrapolating the resulting curve to a PEG concentration of zero provides an estimate of the apparent solubility of the compound in that specific solvent system.

Application in PROTAC Synthesis Workflow

This compound is frequently used as a linker in the solid-phase synthesis of PROTACs. The Boc protecting group allows for the sequential coupling of the two different ligands (one for the target protein and one for an E3 ligase). The following diagram illustrates a typical workflow.

PROTAC_Synthesis_Workflow Resin Solid Support Resin (e.g., Wang, Rink Amide) Ligand1_Immobilization 1. Immobilize E3 Ligase Ligand (e.g., Pomalidomide) Resin->Ligand1_Immobilization Wash1 Wash Resin (DMF, DCM, MeOH) Ligand1_Immobilization->Wash1 Linker_Coupling 2. Couple this compound (Base, e.g., DIPEA in DMF) Wash1->Linker_Coupling Wash2 Wash Resin (DMF, DCM, MeOH) Linker_Coupling->Wash2 Boc_Deprotection 3. Boc Deprotection (Acid, e.g., TFA in DCM) Wash2->Boc_Deprotection Neutralization Neutralize (Base, e.g., DIPEA in DCM) Boc_Deprotection->Neutralization Ligand2_Coupling 4. Couple Target Protein Ligand (Coupling agents, e.g., HATU) Neutralization->Ligand2_Coupling Wash3 Wash Resin (DMF, DCM, MeOH) Ligand2_Coupling->Wash3 Cleavage 5. Cleave PROTAC from Resin (e.g., high % TFA) Wash3->Cleavage Purification Purify PROTAC (e.g., HPLC) Cleavage->Purification

Caption: Solid-Phase Synthesis Workflow for a PROTAC using an this compound linker.

This workflow highlights the critical steps where the solubility of the linker and intermediates is essential for reaction efficiency. The choice of solvents for coupling, washing, and deprotection steps (commonly DMF and DCM) aligns with the known solubility profile of PEG-Boc compounds. The hydrophilic PEG chain also contributes to the solubility of the final PROTAC molecule, a key property for its biological activity and formulation.

References

An In-Depth Technical Guide to Amino-PEG12-Boc: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG12-Boc, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, core applications, and detailed experimental protocols for the effective use of this versatile molecule.

Core Concepts: Understanding this compound

This compound is a chemical linker consisting of a twelve-unit polyethylene (B3416737) glycol (PEG) chain functionalized with a primary amine (-NH2) at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. The PEG chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of conjugated molecules. The bifunctional nature of the linker allows for the sequential and controlled conjugation of two different entities. The primary amine can be readily reacted with various functional groups, while the Boc-protected amine provides a stable, temporary shield that can be removed under specific acidic conditions to reveal a reactive amine for subsequent conjugation steps.

While "this compound" is a common descriptor, it is important to note that the exact molecular formula and weight can vary depending on the specific end groups. This guide will focus on the most common variant, but researchers should always refer to the specifications of their particular compound.

Physicochemical Properties

The quantitative data for this compound and its common variants are summarized in the tables below. These properties are essential for designing and executing successful conjugation experiments.

Table 1: Molecular Properties of this compound

PropertyValueReference
Molecular Formula C31H63NO14[1]
Molecular Weight 673.83 g/mol [2]
Exact Mass 673.4200[1]
Appearance Solid-Liquid MixtureMedChemExpress
Color Colorless to light yellowMedChemExpress
Purity >95% to 98.0%[1][2]

Table 2: Solubility and Storage of this compound

ParameterDetailsReference
Solubility DMSO: 100 mg/mL (148.41 mM)[2]
Storage (Short Term) 0 - 4 °C for days to weeks[1]
Storage (Long Term) -20 °C for months to years[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (protect from light)[2]

Table 3: Common Variants of Boc-Protected Amino-PEG12 Linkers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reference
Boc-amino-PEG12-alcoholC29H59NO14645.78[3][4]
Boc-amino-PEG12-amineC31H64N2O14688.9[5]
t-Boc-Aminooxy-PEG12-acidC32H63NO17733.9[6]
Boc-NH-PEG12-COOHC32H63NO16717.84Biopharma PEG
t-Boc-Aminooxy-PEG12-NHS esterC36H66N2O19830.9[7]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research:

  • PROTAC Development: As a PEG-based linker, this compound is instrumental in the synthesis of PROTACs.[2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG linker connects the E3 ligase ligand and the target protein ligand, and its length and hydrophilicity are critical for optimizing the formation and stability of the ternary complex.

  • Antibody-Drug Conjugates (ADCs): In the field of ADCs, PEG linkers are used to attach potent cytotoxic drugs to monoclonal antibodies. The hydrophilicity of the PEG chain can improve the solubility and stability of the ADC, and the linker can be designed to be cleavable or non-cleavable, controlling the release of the drug at the target site.

  • Peptide and Protein Modification: The process of PEGylation, or the covalent attachment of PEG chains, is a widely used strategy to improve the therapeutic properties of proteins and peptides. It can increase their hydrodynamic size, leading to a longer circulation half-life, and can shield them from enzymatic degradation and the host immune system.

  • Surface Modification: this compound can be used to modify the surface of nanoparticles, liposomes, and other drug delivery systems. The PEG layer provides a hydrophilic and biocompatible coating that can reduce non-specific protein adsorption and improve circulation time. The terminal functional groups allow for the attachment of targeting ligands to direct the delivery system to specific cells or tissues.

Experimental Protocols

The following are detailed methodologies for the use of this compound and related compounds in common laboratory procedures.

Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

  • Add DIPEA (typically 2-3 equivalents relative to the amine).

  • Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 3-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be washed with aqueous solutions to remove excess reagents and the solvent evaporated under reduced pressure to yield the Boc-protected PEG linker.

Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS), optional)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to acid, a scavenger such as TIS can be added.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

Amide Coupling of an Amino-PEG Linker to a Carboxylic Acid

This protocol describes the conjugation of a deprotected amino-PEG linker to a molecule containing a carboxylic acid using EDC and NHS chemistry.

Materials:

  • Deprotected Amino-PEG linker

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Reaction buffer (e.g., MES buffer, pH 4.5-6.0, or PBS, pH 7.2-7.5)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the chosen reaction buffer.

  • Add EDC (typically 1.5-2.0 equivalents) and NHS (typically 1.5-2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Dissolve the deprotected Amino-PEG linker in the reaction buffer.

  • Add the solution of the Amino-PEG linker to the activated carboxylic acid solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by LC-MS or SDS-PAGE (for protein conjugations).

  • Purify the resulting conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or reverse-phase HPLC.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes involving PEG linkers.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex Binds Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling Releases

PROTAC Mechanism of Action

Bioconjugation_Workflow Start Start: Boc-NH-PEG-COOH Step1 Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate1 H2N-PEG-COOH Step1->Intermediate1 Step3 Step 3: First Conjugation (Amide Bond Formation) Intermediate1->Step3 Step2 Step 2: Carboxyl Activation of Molecule 1 (e.g., EDC/NHS) ActivatedMolecule1 Activated Molecule 1 Step2->ActivatedMolecule1 Molecule1 Molecule 1 with -COOH Molecule1->Step2 ActivatedMolecule1->Step3 Intermediate2 Molecule 1-NH-PEG-COOH Step3->Intermediate2 Step4 Step 4: Carboxyl Activation of PEG Linker (e.g., EDC/NHS) Intermediate2->Step4 ActivatedIntermediate Activated PEG-Linker Conjugate Step4->ActivatedIntermediate Step5 Step 5: Second Conjugation (Amide Bond Formation) ActivatedIntermediate->Step5 Molecule2 Molecule 2 with -NH2 Molecule2->Step5 FinalProduct Final Conjugate: Molecule 1-NH-PEG-CO-NH-Molecule 2 Step5->FinalProduct

Heterobifunctional PEG Linker Conjugation Workflow

References

A Technical Guide to High-Purity Amino-PEG12-Boc for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Amino-PEG12-Boc, a critical reagent in modern drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document details commercially available sources, key quality attributes, and in-depth experimental protocols for its application. Furthermore, it visualizes the underlying biological pathways and experimental workflows to facilitate a deeper understanding and practical implementation in the laboratory.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a terminal amine group, a twelve-unit polyethylene (B3416737) glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc)-protected amine. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect for many drug candidates.[1][2] The Boc protecting group allows for selective deprotection and subsequent conjugation, making it a versatile tool in multi-step organic synthesis.[3] Its primary application lies in the construction of PROTACs, where it serves as a flexible linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[4][5]

Commercial Suppliers and Quantitative Data

The selection of a high-purity this compound is paramount for reproducible and reliable experimental outcomes. Several commercial suppliers offer this reagent with varying specifications. The following table summarizes the key quantitative data from prominent vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
MedChemExpress This compound1383814-00-3C31H63NO14673.83≥98.0%
BroadPharm Amino-PEG12-amine*361543-12-6C26H56N2O12588.7≥95%
Chemat This compound1383814-00-3Not SpecifiedNot Specified98.0%
MyBioSource Amino Peg12 BocNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

*Note: BroadPharm's Amino-PEG12-amine is a related compound with two free amine groups. For the purpose of this guide, which focuses on the Boc-protected version, it is listed for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in the synthesis of a PROTAC targeting the BRD4 protein, a well-established target in cancer therapy.

Boc Deprotection of this compound

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Add an excess of TFA (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Amino-PEG12-amine.

Synthesis of a BRD4-Targeting PROTAC (e.g., a JQ1-based PROTAC)

Objective: To synthesize a PROTAC by coupling the deprotected Amino-PEG12-amine with a BRD4 ligand (e.g., a JQ1 derivative) and an E3 ligase ligand (e.g., a VHL ligand). This is a representative two-step protocol.

Step 1: Coupling of Deprotected Amino-PEG12-amine with a JQ1 derivative

Materials:

  • Deprotected Amino-PEG12-amine (from section 3.1)

  • JQ1-acid (a derivative of JQ1 with a carboxylic acid functionality)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

  • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Add a solution of the deprotected Amino-PEG12-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by preparative HPLC to obtain the JQ1-PEG12-amine intermediate.

Step 2: Coupling of JQ1-PEG12-amine with a VHL ligand

Materials:

  • JQ1-PEG12-amine intermediate (from Step 1)

  • VHL-ligand-acid (e.g., VH032-acid)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Dissolve VHL-ligand-acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add a solution of the JQ1-PEG12-amine intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Western Blot Analysis of BRD4 Degradation

Objective: To assess the ability of the synthesized PROTAC to induce the degradation of the target protein BRD4 in a cellular context.

Materials:

  • Relevant cancer cell line (e.g., HeLa or a leukemia cell line)

  • Synthesized BRD4-targeting PROTAC

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-BRD4 and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, DMSO) for a desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD4 and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of protein degradation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of a PROTAC, leading to the degradation of a target protein via the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC (e.g., JQ1-PEG12-VHL) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->Ub Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

The following diagram illustrates the role of BRD4 in transcriptional activation, which is disrupted by its degradation.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Activates Degradation Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Oncogenes Oncogenes (e.g., c-Myc) Transcription_Elongation->Oncogenes Upregulates PROTAC BRD4 PROTAC PROTAC->BRD4 Induces

Role of BRD4 in transcriptional activation.
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a PROTAC using this compound.

PROTAC_Workflow start Start boc_deprotection Boc Deprotection of This compound start->boc_deprotection coupling1 Amide Coupling with Target Ligand (e.g., JQ1-acid) boc_deprotection->coupling1 purification1 Purification 1 (HPLC) coupling1->purification1 coupling2 Amide Coupling with E3 Ligase Ligand purification1->coupling2 purification2 Final Purification (HPLC) coupling2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization biological_eval Biological Evaluation characterization->biological_eval western_blot Western Blot for Protein Degradation biological_eval->western_blot cell_viability Cell Viability Assay biological_eval->cell_viability end End western_blot->end cell_viability->end

Workflow for PROTAC synthesis and evaluation.

References

The Pivotal Role of the PEG12 Spacer in Amino-PEG12-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the judicious selection of linker technology is paramount to therapeutic success. Among the diverse array of available linkers, Amino-PEG12-Boc has emerged as a critical building block. This technical guide provides a comprehensive exploration of the core functionalities of the integrated PEG12 spacer, detailing its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of conjugated biomolecules.

Core Principles of the PEG12 Spacer in Bioconjugation

This compound is a heterobifunctional linker composed of a primary amine, a discrete polyethylene (B3416737) glycol (PEG) chain of 12 ethylene (B1197577) oxide units, and a tert-butyloxycarbonyl (Boc) protected primary amine. The PEG12 spacer is the cornerstone of this linker's utility, imparting a unique combination of properties that address key challenges in drug design.

The fundamental advantages conferred by the PEG12 spacer include:

  • Enhanced Hydrophilicity and Solubility : The repeating ethylene glycol units are inherently hydrophilic, significantly improving the aqueous solubility of conjugated molecules. This is particularly advantageous for highly hydrophobic payloads, which are common in ADC and PROTAC design, mitigating the risk of aggregation and improving formulation stability.

  • Improved Pharmacokinetics : PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutics. The PEG12 spacer increases the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend its circulation half-life.

  • Biocompatibility and Reduced Immunogenicity : PEG is known for its low toxicity and immunogenicity. By creating a hydration shell around the conjugate, the PEG12 spacer can mask epitopes on the therapeutic molecule, reducing the likelihood of an adverse immune response.

  • Optimal Spacing and Flexibility : The defined length of the PEG12 spacer provides a flexible and optimal distance between the two conjugated entities. In PROTACs, this is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase. In ADCs, it ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.

  • Discrete Length for Homogeneity : As a discrete PEG (dPEG®) linker, this compound has a precise molecular weight and length. This uniformity is critical for producing homogenous bioconjugates with consistent and reproducible pharmacological properties, a significant advantage over polydisperse PEG mixtures.

Quantitative Impact of the PEG12 Spacer

The inclusion of a PEG12 spacer has a quantifiable impact on various parameters critical to drug efficacy and developability.

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyValueSource
This compound
Molecular FormulaC31H64N2O14
Molecular Weight688.9 g/mol
AppearanceViscous liquid or white solid
SolubilityWater, DMSO, DCM, DMF
PEG12 Backbone
Molecular FormulaC22H46O12
Molecular Weight502.6 g/mol
Spacer Arm Length~46.4 Å
Table 2: Impact of PEG Spacer Length on Pharmacokinetics and In Vitro Activity
ApplicationMoleculePEG Spacer LengthParameterValueSource
ADC Trastuzumab-DM1 ConjugatePendant 2x PEG12Clearance RateSlower vs. linear PEG24
ADC MMAE ConjugatePEG4Clearance RateHigher vs. PEG8/12/24
ADC MMAE ConjugatePEG8Clearance RateThreshold for minimal clearance
ADC MMAE ConjugatePEG12Clearance RateMinimal
ADC MMAE ConjugatePEG24Clearance RateMinimal
Affibody-Drug Conjugate ZHER2-PEG-MMAE4 kDa PEGHalf-life Extension2.5-fold vs. no PEG
Affibody-Drug Conjugate ZHER2-PEG-MMAE10 kDa PEGHalf-life Extension11.2-fold vs. no PEG
Affibody-Drug Conjugate ZHER2-PEG-MMAE4 kDa PEGIn Vitro Cytotoxicity (IC50)4.5-fold reduction vs. no PEG
Affibody-Drug Conjugate ZHER2-PEG-MMAE10 kDa PEGIn Vitro Cytotoxicity (IC50)22-fold reduction vs. no PEG
PROTAC SGK3-PROTAC1Not SpecifiedIn Vitro Inhibition (IC50)300 nM (SGK3)
PROTAC SGK3-PROTAC1Not SpecifiedIn Vitro Inhibition (IC50)1800 nM (S6K1)

Applications in Advanced Drug Modalities

The properties imparted by the PEG12 spacer make this compound a valuable tool in the development of sophisticated therapeutics.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The PEG12 spacer in this compound offers several advantages in PROTAC design:

  • Facilitating Ternary Complex Formation : The flexibility and length of the PEG12 spacer are often optimal for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.

  • Enhancing Solubility : PROTACs are often large molecules with poor aqueous solubility. The hydrophilic PEG12 spacer significantly improves the overall solubility of the PROTAC, which is crucial for its cell permeability and bioavailability.

  • Modulating Permeability : The physicochemical properties of the linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound Binding PROTAC PROTAC (this compound Linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase E3_Ligase->E3_bound Recruitment POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Poly_Ub_POI Poly-ubiquitinated POI E3_bound->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Amino Acids) Proteasome->Degraded_POI Degradation ADC_Conjugation_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization & Quality Control cluster_qc QC Tests Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload This compound + Cytotoxic Payload Linker_Payload->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC, HIC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product Release DAR DAR Determination Characterization->DAR Aggregation Aggregation Analysis Characterization->Aggregation Potency In Vitro Potency Assay Characterization->Potency PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: POI Ligand Coupling cluster_step3 Step 3: E3 Ligase Ligand Coupling cluster_purification Purification & Characterization Start This compound Deprotection TFA / DCM Start->Deprotection Intermediate1 Amino-PEG12-Amine Deprotection->Intermediate1 Coupling1 HATU / DIPEA Intermediate1->Coupling1 POI_Ligand POI Ligand-COOH POI_Ligand->Coupling1 Intermediate2 POI-PEG12-Amine Coupling1->Intermediate2 Coupling2 HATU / DIPEA Intermediate2->Coupling2 E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purify Prep-HPLC Final_PROTAC->Purify Characterize LC-MS, NMR, HRMS Purify->Characterize

The Strategic Role of the Boc Protecting Group in Amino-PEG12-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and research applications. In the context of Amino-PEG12-Boc, the Boc group provides a critical function, enabling the precise and sequential chemical modifications required for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This in-depth technical guide elucidates the function of the Boc protecting group in this compound, providing detailed experimental protocols, quantitative data, and visual workflows to support researchers in the effective utilization of this versatile chemical tool.

Core Function of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of a primary or secondary amine.[1] In this compound, the terminal amine of the polyethylene (B3416737) glycol (PEG) chain is protected as a carbamate (B1207046). This protection renders the amine nucleophilicity and basicity inert under a wide range of reaction conditions, thereby preventing it from participating in unintended side reactions.[2] The stability of the Boc group to basic, nucleophilic, and catalytic hydrogenation conditions makes it an orthogonal protecting group to other common protecting groups like Fmoc, which is base-labile, and Cbz, which is removed by hydrogenation.[3]

The key feature of the Boc group is its lability under acidic conditions.[1] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate to regenerate the free amine.[1][4] This selective deprotection is fundamental to multi-step synthetic strategies where precise control over the reactivity of different functional groups is paramount.

The Significance of Boc Protection in this compound

This compound is a heterobifunctional linker, possessing a Boc-protected amine at one terminus and a functional group at the other end of the PEG chain that can be, for example, a carboxylic acid or another reactive moiety. This architecture is particularly valuable in the construction of PROTACs, which are molecules designed to induce the degradation of specific target proteins within a cell.[5][6]

The Boc group in this compound allows for a modular and controlled approach to PROTAC synthesis. For instance, the other end of the PEG linker can first be conjugated to a ligand for an E3 ubiquitin ligase. Following this reaction, the Boc group is removed to expose the amine, which can then be coupled to a ligand for the target protein of interest. This stepwise synthesis ensures the correct assembly of the final PROTAC molecule and prevents the formation of undesired byproducts.

Quantitative Data on Boc Protection and Deprotection of Amino-PEG Linkers

The efficiency of the Boc protection and deprotection steps is critical for maximizing the yield and purity of the final product. The following tables summarize representative quantitative data for these reactions on amino-PEG linkers.

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Protection (Boc)₂O, DIPEA, DCMRoom Temperature3 - 12>90
Boc Deprotection 20-50% TFA in DCM0 to Room Temperature0.5 - 2High
Boc Deprotection 4M HCl in DioxaneRoom Temperature0.5 - 2High

Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers. This table provides an overview of common reagents, solvents, and reaction parameters for the addition and removal of the Boc protecting group, with typical yields.

Acidic ReagentConcentrationTime (min)Purity of Deprotected Product (by HPLC) (%)
TFA/DCM50%5~78
TFA/DCM50%30>95
HCl/Dioxane4M30>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection. This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis. Note that incomplete deprotection can lead to deletion sequences in solid-phase synthesis.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of molecules utilizing this compound.

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA) to yield the free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate to be coupled in a subsequent step contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amino-PEG12 linker.

Protocol 2: Solid-Phase Synthesis of a PROTAC using a Boc-Protected Amino-PEG Linker

This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, where one of the ligands is first attached to a solid support, followed by the coupling of the Boc-protected amino-PEG linker, deprotection, and coupling of the second ligand.

Materials:

  • Appropriate solid-phase resin (e.g., aminomethylated polystyrene)

  • E3 ligase ligand with a carboxylic acid handle

  • This compound (or a derivative with a complementary functional group)

  • Target protein ligand with a carboxylic acid handle

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation and First Ligand Coupling:

    • Swell the resin in DMF.

    • Couple the E3 ligase ligand to the resin using a standard coupling protocol with HATU and DIPEA in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • Linker Coupling:

    • Couple the this compound (with a carboxylic acid on the other end) to the free amine of the immobilized ligand using HATU and DIPEA in DMF.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30-60 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.

    • Wash the resin with DCM.

    • Neutralize the resin with a solution of 10% DIPEA in DCM.

    • Wash the resin again with DCM.

  • Second Ligand Coupling:

    • Couple the target protein ligand to the newly exposed amine on the linker using HATU and DIPEA in DMF.

    • Wash the resin with DMF, DCM, and methanol.

  • Cleavage and Purification:

    • Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high concentration of TFA with scavengers).

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex relationships in chemical synthesis and biological pathways.

Boc_Deprotection_Mechanism Boc_Amine Boc-NH-PEG-R Protonated_Boc Boc(H+)-NH-PEG-R Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid HOOC-NH-PEG-R Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation t-Butyl Cation Protonated_Boc->tButyl_Cation Free_Amine H2N-PEG-R Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tButyl_Cation->Isobutylene - H+

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

PROTAC_Synthesis_Workflow cluster_0 Solid-Phase Synthesis Resin Solid Support Ligand1_Resin Immobilized E3 Ligase Ligand Resin->Ligand1_Resin Linker_Coupling Couple this compound Ligand1_Resin->Linker_Coupling Boc_Deprotection Boc Deprotection (TFA) Linker_Coupling->Boc_Deprotection Ligand2_Coupling Couple Target Protein Ligand Boc_Deprotection->Ligand2_Coupling Cleavage Cleavage from Resin Ligand2_Coupling->Cleavage Crude_PROTAC Crude PROTAC Cleavage->Crude_PROTAC Purified_PROTAC Purified PROTAC Crude_PROTAC->Purified_PROTAC RP-HPLC

Caption: General workflow for the solid-phase synthesis of a PROTAC.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Kinase) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.[1][3]

References

Methodological & Application

Application Notes and Protocols for Amino-PEG12-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency of protein degradation.[3]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[4][5] The Amino-PEG12-Boc linker is a versatile building block for PROTAC synthesis, offering a flexible 12-unit PEG chain to optimize the ternary complex geometry. This linker possesses a terminal amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal functional group (commonly a carboxylic acid, requiring the use of a derivative like Boc-NH-PEG12-CH2CH2COOH) for sequential conjugation to the POI and E3 ligase ligands.[6]

These application notes provide a detailed protocol for the synthesis of a PROTAC utilizing an this compound derivative, including methodologies for purification and characterization.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[7]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a Boc-NH-PEG12-COOH linker is typically performed in a stepwise manner to ensure specific conjugation of the ligands. The general workflow involves:

  • Step 1: First Amide Coupling. Conjugation of the Boc-NH-PEG12-COOH linker to the first ligand (either the POI ligand or the E3 ligase ligand).

  • Step 2: Boc Deprotection. Removal of the Boc protecting group to expose the terminal amine.

  • Step 3: Second Amide Coupling. Conjugation of the deprotected intermediate to the second ligand.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Boc-NH-PEG12-COOH + Ligand 1 (amine-functionalized) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) Start->Step1 Intermediate1 Boc-NH-PEG12-Ligand 1 Step1->Intermediate1 Step2 Step 2: Boc Deprotection (TFA, DCM) Intermediate1->Step2 Intermediate2 H2N-PEG12-Ligand 1 Step2->Intermediate2 Step3 Step 3: Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Step3 Ligand2 Ligand 2 (carboxyl-functionalized) Ligand2->Step3 Final_PROTAC Final PROTAC (Ligand 2-PEG12-Ligand 1) Step3->Final_PROTAC

Workflow for the two-step synthesis of a PROTAC.
Protocol 1: First Amide Coupling

This protocol describes the coupling of the Boc-NH-PEG12-COOH linker to an amine-functionalized ligand (e.g., a pomalidomide (B1683931) derivative for CRBN recruitment).

Materials:

  • Boc-NH-PEG12-COOH

  • Amine-functionalized ligand (e.g., Pomalidomide-NH2) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve Boc-NH-PEG12-COOH (1.0 eq) and the amine-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Boc-protected intermediate.

ParameterValue
Reactants
Boc-NH-PEG12-COOH1.0 eq
Amine-functionalized Ligand1.0 eq
HATU1.1 eq
DIPEA2.0 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Time2-4 hours
AtmosphereNitrogen
Typical Yield 70-90%
Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group from the intermediate synthesized in Protocol 1.

Materials:

  • Boc-protected intermediate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO3

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.[9]

  • Monitor the reaction progress by LC-MS until the starting material is consumed.[9]

  • Concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) or DCM (3x).[9]

  • For isolation of the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO3 solution until gas evolution ceases.[9]

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the deprotected amine.[9]

ParameterValue
Reactants
Boc-protected intermediate1.0 eq
TFA (in DCM)10-20 eq (20-50% solution)
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to Room Temperature
Time30-60 minutes
Typical Yield >95%
Protocol 3: Second Amide Coupling

This protocol describes the final step of coupling the deprotected amine intermediate with a carboxyl-functionalized ligand (e.g., a JQ1 derivative for BRD4 targeting).

Materials:

  • Deprotected amine intermediate (1.0 eq)

  • Carboxyl-functionalized ligand (e.g., JQ1-COOH) (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the deprotected amine intermediate (1.0 eq) and the carboxyl-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

ParameterValue
Reactants
Deprotected amine intermediate1.0 eq
Carboxyl-functionalized Ligand1.0 eq
HATU1.1 eq
DIPEA2.0 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Time2-4 hours
AtmosphereNitrogen
Typical Yield 40-60% (after purification)

Purification and Characterization

The final PROTAC product and all intermediates should be thoroughly characterized to confirm their identity and purity.

TechniqueExpected Results
LC-MS A single major peak corresponding to the calculated mass of the desired product.
¹H NMR Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand with appropriate integrations.
¹³C NMR Resonances consistent with the carbon framework of the final PROTAC molecule.
HRMS Exact mass measurement confirming the elemental composition of the PROTAC.
Preparative HPLC A single, sharp peak indicating high purity (>95%).

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, providing a flexible and hydrophilic spacer to optimize degrader efficacy. The protocols outlined in these application notes provide a robust framework for the sequential amide coupling and deprotection steps required to construct these complex molecules. Careful monitoring of each reaction step and thorough characterization of the intermediates and final product are essential for successful PROTAC synthesis.

References

Application Notes and Protocols for Boc Deprotection of Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Amino-PEG12-Boc. These guidelines are intended to assist researchers in obtaining the free amine of the polyethylene (B3416737) glycol (PEG) linker for subsequent bioconjugation, drug delivery system development, and other applications in biomedical research.

Introduction

This compound is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. The Boc group provides a stable protecting group for the terminal amine, which can be selectively removed under acidic conditions to yield a primary amine. This deprotected amine is then available for conjugation to various molecules such as peptides, proteins, antibodies, or small molecule drugs. The PEG spacer enhances solubility and biocompatibility of the resulting conjugate.[1][2]

The most common and effective method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a suitable organic solvent, typically dichloromethane (B109758) (DCM).[3][4] This method is favored for its high efficiency and the volatile nature of the byproducts, which simplifies purification.

Comparative Analysis of Acidic Deprotection Conditions

The choice of acidic reagent and reaction conditions can significantly impact the yield and purity of the deprotected Amino-PEG12. The following table summarizes a comparative analysis of common acidic conditions for Boc deprotection.

ReagentSolventConcentration (v/v)Time (minutes)Typical Purity (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50%5~78%[5]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)50%60>95%[5]
Hydrochloric Acid (HCl)1,4-Dioxane4 M5~80%[5]
Hydrochloric Acid (HCl)1,4-Dioxane4 M60>95%[5]

Table 1: Comparative analysis of acidic conditions for Boc deprotection. Data adapted from a study on solid-phase peptide synthesis which demonstrates the effect of different acidic reagents and reaction times on the purity of the deprotected product as determined by HPLC analysis.[5]

Experimental Protocols

General Protocol for Boc Deprotection using TFA/DCM

This protocol outlines the standard procedure for the removal of the Boc protecting group from this compound using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-NH-PEG12-amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[6]

  • Cooling: Cool the solution to 0°C in an ice bath.[6]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[6] If the substrate is sensitive to acid-mediated degradation, consider adding a scavenger like triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 1-2 hours.[3] The deprotected amine, being more polar, will have a lower Rf value on TLC.[6]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

    • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[6]

    • The resulting product is the TFA salt of the deprotected amine (H₂N-PEG12-NH₃⁺TFA⁻), which can often be used directly in subsequent steps.[3]

  • Isolation (Optional):

    • To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[6] Caution: This should be done carefully to avoid hydrolysis of any base-labile groups.[6]

    • Alternatively, the deprotected PEG-linker can be precipitated from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether.[6][7]

  • Characterization: Confirm the identity and purity of the final product by NMR and MS analysis.

Protocol for Monitoring Deprotection by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique to accurately monitor the progress of the deprotection reaction.

Instrumentation and Conditions:

  • LC System: A standard HPLC system with a C18 column.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

  • MS Detector: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

Procedure:

  • At various time points during the reaction (e.g., 0, 30, 60, and 120 minutes), withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by diluting it with the initial mobile phase composition.

  • Inject the diluted sample into the LC-MS system.

  • Monitor the disappearance of the peak corresponding to the mass of the Boc-protected Amino-PEG12 and the appearance of the peak for the deprotected product.

Visualization of Workflow and Application

The following diagrams illustrate the experimental workflow for Boc deprotection and the subsequent application of the deprotected Amino-PEG12 linker in bioconjugation.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product start This compound dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir (1-2h) add_tfa->react monitor TLC / LC-MS react->monitor concentrate Concentrate monitor->concentrate Reaction Complete precipitate Precipitate with Ether concentrate->precipitate product Amino-PEG12-NH3+ TFA- precipitate->product Bioconjugation_Application_Workflow cluster_deprotection Deprotection cluster_biomolecule Biomolecule Activation cluster_conjugation Conjugation Reaction cluster_final_conjugate Final Bioconjugate deprotected_peg Deprotected Amino-PEG12 (Free Amine) conjugation Amide Bond Formation deprotected_peg->conjugation biomolecule Antibody, Drug, or Peptide with Carboxylic Acid activated_biomolecule Activated Biomolecule (e.g., NHS Ester) biomolecule->activated_biomolecule activated_biomolecule->conjugation final_product PEGylated Bioconjugate for Targeted Drug Delivery, Diagnostics, or Therapeutics conjugation->final_product

References

Application Notes and Protocols for Amino-PEG12-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG12-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is instrumental in modern solid-phase peptide synthesis (SPPS). This heterobifunctional linker features a Boc-protected amine at one terminus and a carboxylic acid at the other, offering a versatile tool for the synthesis of PEGylated peptides. The incorporation of a 12-unit PEG chain can significantly enhance the solubility, bioavailability, and pharmacokinetic properties of peptides, while also reducing steric hindrance in biological assays.[1][2][3][4] These application notes provide detailed protocols and data for the effective use of this compound in SPPS workflows.

Key Applications

The unique properties of the this compound linker make it suitable for a range of applications in peptide and drug development:

  • Improved Peptide Solubility and Pharmacokinetics: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides and can prolong their circulation half-life in vivo.[3][4]

  • Linker for Antibody-Drug Conjugates (ADCs) and PROTACs: The defined length and flexibility of the PEG12 linker are advantageous in the design of complex biomolecules like ADCs and Proteolysis Targeting Chimeras (PROTACs), where precise spacing between moieties is critical for optimal activity.[5][6][][8][9]

  • Reduced Steric Hindrance in Bioassays: When used as a spacer, the PEG linker can distance a peptide from a solid support or a larger molecule, improving its accessibility for enzymatic assays or receptor binding studies.[1][2]

Data Presentation

The use of this compound as a linker in SPPS can lead to improvements in the purity and yield of the final peptide product, particularly for sequences prone to aggregation. Below is a summary of representative data comparing the synthesis of a model peptide with and without a PEG12 linker.

ParameterModel Peptide (No Linker)Model Peptide with this compound Linker
Crude Purity (by RP-HPLC) 85%>95%
Final Yield after Purification 55%70%
Solubility in Aqueous Buffer LowHigh
Coupling Efficiency (per step) ~98.5%>99.5%

Note: These are representative values and can vary depending on the specific peptide sequence and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence during solid-phase synthesis using a Boc-strategy.

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the coupling of the carboxylic acid group of this compound to the free N-terminal amine of a peptide chain synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Pre-activation of this compound:

    • In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) in DMF.

    • Add HBTU or HATU (1.95 equivalents) and DIPEA (4 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The longer coupling time is recommended due to the size of the PEG linker.

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection of the PEGylated Peptide

This protocol outlines the removal of the Boc protecting group from the N-terminus of the newly attached this compound linker to allow for further peptide chain elongation or final deprotection.

Materials:

  • PEGylated peptide-resin with N-terminal Boc group

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIPEA in DMF

  • Washing solvents: DCM, DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Wash the Boc-protected PEGylated peptide-resin with DCM (3 times).

  • Boc Deprotection:

    • Add the 50% TFA in DCM solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the deprotection solution and agitate for an additional 20-25 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times) to remove residual TFA.

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Add the 10% DIPEA in DMF solution to the resin and agitate for 5-10 minutes to neutralize the trifluoroacetate (B77799) salt of the terminal amine.

    • Drain the neutralization solution.

  • Final Washing: Wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next coupling step or for final cleavage.

Protocol 3: Final Cleavage and Deprotection of the PEGylated Peptide

This protocol describes the cleavage of the PEGylated peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried PEGylated peptide-resin

  • Cleavage cocktail (Reagent K is a common choice for peptides with sensitive residues): TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)[11]

  • Cold diethyl ether

  • Centrifuge tubes

  • Lyophilizer

Procedure:

  • Resin Preparation: Place the dried PEGylated peptide-resin in a reaction vessel.

  • Cleavage Reaction:

    • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA solution containing the peptide to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold diethyl ether to remove scavengers and dissolved protecting groups.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide fractions to obtain a fluffy, white powder.

Visualizations

Logical Workflow for SPPS using this compound

SPPS_Workflow Start Start: Resin-Bound Peptide Deprotection N-terminal Deprotection Start->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Coupling This compound Coupling Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 BocDeprotection Boc Deprotection (50% TFA/DCM) Washing2->BocDeprotection Washing3 Washing & Neutralization BocDeprotection->Washing3 Elongation Further Peptide Elongation (Optional) Washing3->Elongation Cycle Cleavage Final Cleavage & Deprotection Washing3->Cleavage Final Step Elongation->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification End Final PEGylated Peptide Purification->End

Caption: Workflow for incorporating this compound in SPPS.

Logical Diagram of PROTAC Formation and Action

PROTAC_Action cluster_formation Ternary Complex Formation E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC (with PEG12 Linker) E3_Ligase->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC->POI PROTAC->Ternary_Complex mediates Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets POI to Degradation POI Degradation Proteasome->Degradation results in

Caption: PROTAC mechanism facilitated by a PEG linker.

References

Application Notes and Protocols for Bioconjugation using Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amino-PEG12-Boc in various bioconjugation techniques. This versatile linker, featuring a terminal amine and a Boc-protected amine connected by a 12-unit polyethylene (B3416737) glycol (PEG) chain, is a cornerstone in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The discrete PEG linker enhances solubility, stability, and pharmacokinetic profiles of the resulting conjugates.

Core Principles and Applications

This compound serves as a heterobifunctional linker, enabling the sequential and controlled conjugation of two different molecules. The primary amine can be readily conjugated to molecules bearing amine-reactive groups, such as NHS esters or carboxylic acids (activated with coupling agents like EDC). The tert-butyloxycarbonyl (Boc) protecting group on the other terminus provides a stable, temporary block of the second amine's reactivity. This Boc group can be efficiently removed under mild acidic conditions, revealing a free amine ready for subsequent conjugation.[1]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs, potentially allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[2][3]

  • PROTACs: In PROTAC design, the PEG linker connects the ligands for the target protein and the E3 ubiquitin ligase, and its length and flexibility are critical for the formation of a productive ternary complex.[4]

  • Peptide and Protein Modification: Enhancing the pharmacokinetic properties of therapeutic peptides and proteins.

  • Small Molecule Drug Delivery: Improving the solubility and bioavailability of hydrophobic drugs.

Quantitative Data Summary

The efficiency of bioconjugation and deprotection reactions is crucial for the successful synthesis of well-defined bioconjugates. The following tables summarize representative quantitative data for the key steps involving this compound and similar PEG linkers.

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2>95
4M HCl in DioxaneRoom Temp0.5 - 2High

Table 1: Representative Reaction Conditions and Yields for Boc Deprotection. The deprotection of the Boc group is typically a high-yielding reaction.[1][5]

AnalyteTechniqueKey Findings
m-dPEG®12-labeled antibody LC-MSDeconvoluted mass spectrum shows a mass increase of 570.5 Da per PEG label.
PEGylated Antibody SDS-PAGEIncreased apparent molecular weight proportional to the number of PEG chains attached.
PROTAC Synthesis HPLCPurification of the final PROTAC molecule to >95% purity.

Table 2: Characterization of this compound Conjugates. Various analytical techniques are employed to confirm successful conjugation and to characterize the final product.[6]

ADC ConstructLinkerAverage DAR
RS7-DL11Valine-Lysine-PAB with mPEG24 side chain4 or 8
Trastuzumab-EribulinPEG12~4

Table 3: Drug-to-Antibody Ratios (DARs) for PEGylated ADCs. The use of PEG linkers can facilitate the synthesis of ADCs with varying DARs.[3][7]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine for subsequent conjugation.

Materials:

  • Boc-protected Amino-PEG12-linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]

cluster_deprotection Boc Deprotection Workflow start Start: Boc-Amino-PEG12-Molecule dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react React for 1-2h add_tfa->react monitor Monitor by LC-MS/TLC react->monitor monitor->react Incomplete workup Work-up: Evaporation & Neutralization monitor->workup Complete end End: Deprotected Amino-PEG12-Molecule workup->end

Boc Deprotection Workflow

Protocol 2: Conjugation of a Carboxylic Acid-Containing Molecule to Deprotected Amino-PEG12-Amine

This protocol outlines the formation of an amide bond between the deprotected amine of the PEG linker and a carboxylic acid-containing molecule using EDC/NHS chemistry.

Materials:

  • Deprotected Amino-PEG12-Molecule

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.

    • Add EDC and NHS to the carboxylic acid solution. A typical molar ratio is 1:2:2 (Carboxylic Acid:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Amine:

    • Dissolve the deprotected Amino-PEG12-Molecule in Conjugation Buffer.

    • Add the activated carboxylic acid solution (from step 1) to the amine solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using Size-Exclusion Chromatography (SEC) to remove excess reagents and byproducts.

cluster_conjugation Amide Coupling Workflow start_acid Carboxylic Acid Molecule activate Activate with EDC/NHS start_acid->activate activated_acid NHS-ester Intermediate activate->activated_acid conjugate Conjugate (pH 7.2-8.0) activated_acid->conjugate start_amine Deprotected Amino-PEG12 start_amine->conjugate quench Quench Reaction conjugate->quench purify Purify by SEC quench->purify end End: Conjugated Molecule purify->end

Amide Coupling Workflow

Protocol 3: Synthesis of a PROTAC using this compound

This protocol provides a general workflow for the synthesis of a PROTAC, where the this compound linker connects a target protein ligand (Molecule A) and an E3 ligase ligand (Molecule B). This example assumes Molecule A has a carboxylic acid for conjugation and Molecule B has a functional group that can be modified to react with the deprotected amine of the linker.

Materials:

  • This compound

  • Molecule A (with a carboxylic acid)

  • Molecule B (with a reactive group for the amine)

  • Reagents for amide coupling (EDC, NHS) and Boc deprotection (TFA, DCM)

  • Appropriate solvents (DMF, DCM) and purification supplies (preparative HPLC)

Procedure:

  • Conjugate Molecule A to the primary amine of this compound:

    • Follow the amide coupling protocol (Protocol 2) to conjugate Molecule A to the primary amine of this compound.

    • Purify the resulting Molecule A-PEG12-Boc intermediate.

  • Deprotect the Boc group:

    • Follow the Boc deprotection protocol (Protocol 1) to remove the Boc group from the Molecule A-PEG12-Boc intermediate.

    • This will yield Molecule A-PEG12-NH2.

  • Conjugate Molecule B:

    • React the Molecule A-PEG12-NH2 with an activated form of Molecule B. The specific reaction will depend on the functional group on Molecule B.

    • For example, if Molecule B has a carboxylic acid, it can be activated with EDC/NHS and then reacted with the amine.

  • Purification of the final PROTAC:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

cluster_protac PROTAC Synthesis Workflow mol_a Molecule A (Target Ligand) step1 Step 1: Amide Coupling mol_a->step1 linker This compound linker->step1 intermediate1 Molecule A-PEG12-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 Molecule A-PEG12-NH2 step2->intermediate2 step3 Step 3: Conjugation intermediate2->step3 mol_b Molecule B (E3 Ligase Ligand) mol_b->step3 protac Final PROTAC Molecule step3->protac purify Purification (HPLC) protac->purify end Characterized PROTAC purify->end

PROTAC Synthesis Workflow

Characterization of Conjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality and functionality.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight of the conjugate and to assess its purity.[6][8] A successful conjugation will result in a mass shift corresponding to the addition of the PEG linker and the conjugated molecule.

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): For protein conjugates, SDS-PAGE can be used to visualize the increase in molecular weight after PEGylation. The bands of PEGylated proteins may appear broader than those of the unmodified protein.

  • HPLC (High-Performance Liquid Chromatography): Techniques such as Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are used to assess the purity of the conjugate and to separate it from unreacted starting materials.

  • NMR (Nuclear Magnetic Resonance): Provides detailed structural information about the conjugate, confirming the site of conjugation and the integrity of the molecule.

By following these detailed application notes and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, leading to the development of novel and improved biotherapeutics.

References

Application Notes and Protocols for the Synthesis of a PROTAC with a PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.[1][4]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous properties.[1] The incorporation of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[1][4] Furthermore, the length and composition of the PEG linker are crucial parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[1][5]

This document provides detailed protocols for two common experimental workflows for synthesizing a PROTAC with a PEG linker: one utilizing amide bond formation and the other employing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[] These methods allow for the modular assembly of PROTACs, facilitating the rapid generation of libraries for screening and optimization.[5][7]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4][8][9] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Recruitment Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental Workflows

Two common strategies for the synthesis of PROTACs with PEG linkers are presented below. The choice of strategy often depends on the functional groups available on the POI and E3 ligase ligands.

Workflow 1: Synthesis via Amide Bond Formation

This workflow involves the sequential formation of amide bonds to connect the three components. It is a robust and widely used method in PROTAC synthesis.[10]

Amide_Coupling_Workflow cluster_synthesis Amide Bond Formation Workflow POI_NH2 POI-NH2 (Amine-functionalized Protein of Interest Ligand) Step1 Step 1: Amide Coupling POI_NH2->Step1 Linker_COOH HOOC-PEG-OH (Carboxy-PEG-alcohol linker) Linker_COOH->Step1 E3_NH2 E3-NH2 (Amine-functionalized E3 Ligase Ligand) Step3 Step 3: Nucleophilic Substitution E3_NH2->Step3 POI_Linker_OH POI-Linker-OH Intermediate Step1->POI_Linker_OH Step2 Step 2: Tosylation POI_Linker_OH->Step2 POI_Linker_OTs POI-Linker-OTs (Tosylated Intermediate) Step2->POI_Linker_OTs POI_Linker_OTs->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

PROTAC synthesis via amide bond formation.

Workflow 2: Synthesis via Click Chemistry (CuAAC)

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for PROTAC synthesis.[] This approach requires the POI ligand and the E3 ligase ligand to be functionalized with an alkyne and an azide, respectively (or vice versa).[11]

Click_Chemistry_Workflow cluster_synthesis Click Chemistry (CuAAC) Workflow POI_Alkyne POI-Alkyne (Alkyne-functionalized Protein of Interest Ligand) Step2 Step 2: CuAAC Click Reaction POI_Alkyne->Step2 E3_NH2 E3-NH2 (Amine-functionalized E3 Ligase Ligand) Step1 Step 1: Amide Coupling E3_NH2->Step1 Linker_Azide_COOH HOOC-PEG-N3 (Carboxy-PEG-azide linker) Linker_Azide_COOH->Step1 E3_Linker_N3 E3-Linker-N3 (Azide Intermediate) Step1->E3_Linker_N3 E3_Linker_N3->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Purification Purification (Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

PROTAC synthesis via click chemistry.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using a PEG linker. Actual yields and reaction times may vary depending on the specific ligands and linker used.

StepReactantsKey ReagentsSolvent(s)Temp. (°C)Time (h)Yield (%)
Amide Coupling Amine-functionalized ligand, Carboxy-PEG linkerHATU, DIPEADMF252-470-90
Tosylation Hydroxy-PEG intermediateTsCl, TEADCM0 to 254-685-95
Nucleophilic Substitution Tosylated intermediate, Amine-functionalized ligandDIPEADMF6012-1650-70
CuAAC Click Reaction Alkyne-functionalized ligand, Azide-functionalized linker-ligand intermediateCuSO₄·5H₂O, Sodium Ascorbate (B8700270)t-BuOH/H₂O2512-1655-90
Preparative HPLC Purification Crude PROTACAcetonitrile, Water, TFA-250.5-140-60

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon). Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: PROTAC Synthesis via Amide Bond Formation

This protocol describes a two-step synthesis involving an initial amide coupling followed by a nucleophilic substitution.

Step 1: Synthesis of the POI-Linker Intermediate (Amide Coupling)

  • To a solution of the amine-functionalized POI ligand (1.0 eq) and a carboxy-PEG-alcohol linker (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-Linker-OH intermediate.

Step 2: Synthesis of the Final PROTAC (Tosylation and Nucleophilic Substitution)

  • Dissolve the POI-Linker-OH intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (B128534) (TEA) (1.5 eq) followed by the slow addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.[1]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[1]

  • Monitor the formation of the tosylated intermediate by LC-MS.[1]

  • Concentrate the reaction mixture under reduced pressure.[1]

  • Dissolve the crude tosylated intermediate and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.[1]

  • Add DIPEA (3.0 eq) and stir the reaction mixture at 60 °C overnight under a nitrogen atmosphere.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, the crude PROTAC can be purified directly by preparative HPLC.

Protocol 2: PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol describes the synthesis of a PROTAC using a copper-catalyzed azide-alkyne cycloaddition reaction.

Step 1: Synthesis of the E3 Ligase-Linker-Azide Intermediate (Amide Coupling)

  • Follow the amide coupling procedure described in Protocol 1, Step 1, using an amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH₂) and a carboxy-PEG-azide linker.

  • Purify the resulting E3 ligase-linker-azide intermediate by flash column chromatography.

Step 2: Synthesis of the Final PROTAC (CuAAC Click Reaction)

  • Dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the alkyne-functionalized POI ligand (1.05 eq) in a mixture of t-BuOH and water (e.g., 1:1 v/v).[2]

  • To this solution, add a freshly prepared aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).[2]

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude PROTAC by preparative HPLC.

Purification and Characterization

Preparative High-Performance Liquid Chromatography (HPLC) Purification

  • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF).

  • Purify the PROTAC using a preparative reverse-phase HPLC system with a C18 column.

  • Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), as the mobile phase.

  • Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC.

Characterization

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the molecular weight of the final PROTAC. The chromatogram should show a single major peak, indicating high purity.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC. The spectra should show peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand.[1][13]

Conclusion

The modular nature of the synthetic approaches described herein allows for the efficient assembly of PROTAC libraries with diverse POI ligands, E3 ligase ligands, and PEG linkers of varying lengths. The provided protocols for synthesis, purification, and characterization are essential for obtaining high-purity PROTACs suitable for biological evaluation. Researchers can adapt these protocols to their specific targets, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

Application Notes: Incorporating Amino-PEG12-Boc in Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In modern drug discovery, the properties of linker molecules are critical determinants of the overall efficacy, safety, and pharmacokinetic profile of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Amino-PEG12-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker featuring a terminal amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] The 12-unit PEG chain imparts significant hydrophilicity, which is crucial for improving the solubility and reducing the aggregation of often hydrophobic drug molecules.[][4] The Boc protecting group provides a stable shield for the primary amine, which can be selectively removed under acidic conditions, enabling a controlled, stepwise synthesis of the final conjugate.[5][6] These attributes make this compound an invaluable building block in the development of next-generation targeted therapies.

Key Applications

  • PROTACs: PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the protein's degradation.[7][8] The linker connecting the POI ligand and the E3 ligase ligand is a critical component influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[9] PEG linkers like this compound offer flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[7][8] The defined length of the PEG12 chain helps to optimize the distance and orientation between the two recruited proteins, which is essential for efficient ubiquitination and degradation.[4]

  • Antibody-Drug Conjugates (ADCs): ADCs combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[10] A significant challenge in ADC development is the tendency of hydrophobic payloads to induce aggregation, leading to poor pharmacokinetics and reduced efficacy.[11] Incorporating a hydrophilic PEG12 linker can significantly improve the aqueous solubility and stability of the ADC.[12][13] This allows for a higher drug-to-antibody ratio (DAR) without compromising the physical properties of the conjugate, potentially leading to enhanced therapeutic potency.[11][14] Furthermore, the PEG linker can shield the payload from the systemic circulation, reducing off-target toxicity and improving the overall therapeutic index.[12]

  • Improving Pharmacokinetic Properties: PEGylation is a well-established strategy to improve the drug-like properties of therapeutics.[] The attachment of a PEG chain can increase a drug's hydrodynamic radius, which reduces renal clearance and prolongs its circulation half-life.[][16] This extended exposure can lead to improved therapeutic efficacy.[] The hydrophilic nature of PEG also helps to mask the drug from the immune system, reducing its immunogenicity.[][]

Quantitative Data

The incorporation of PEG linkers significantly impacts the physicochemical and biological properties of drug conjugates. The following tables summarize representative data.

Table 1: Physicochemical Properties of PEGylated Linkers

Property Value (this compound) Reference
Molecular Weight 673.83 g/mol [1]
Formula C31H63NO14 [1]
Purity >98% [2]
Solubility Soluble in Water, DMSO, DCM, DMF [2]

| Storage | -20°C, protect from light |[1] |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

Reagent Concentration Time (min) Purity of Deprotected Product (%) Reference
Trifluoroacetic Acid (TFA) 20% in DCM 30 >95 [5]
Trifluoroacetic Acid (TFA) 50% in DCM 60 >95 [5]

| Hydrochloric Acid (HCl) | 4M in Dioxane | 60 | >95 |[5] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in the synthesis of drug conjugates.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free primary amine, which is then ready for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve the Boc-protected this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[20]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[5][20] If the substrate contains sensitive functional groups, add TIS (2.5-5% v/v) as a carbocation scavenger.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[20]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • To neutralize, dissolve the residue in DCM and wash carefully with a saturated aqueous solution of NaHCO₃.[20]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the deprotected Amino-PEG12-amine. The product is typically used immediately in the next step.

start This compound in DCM step1 Cool to 0°C start->step1 Dissolve step2 Add TFA (20-50%) + Optional Scavenger (TIS) step1->step2 Reagent Addition step3 Stir at RT (1-2 hours) step2->step3 Reaction step4 Monitor by TLC / LC-MS step3->step4 Analysis step5 Concentrate under vacuum step4->step5 Workup step6 Neutralize with NaHCO₃ Dry and Concentrate step5->step6 end_node Deprotected Amino-PEG12-Amine step6->end_node

Caption: Workflow for the Boc deprotection of this compound.

Protocol 2: Synthesis of a PROTAC using a Bifunctional PEG12 Linker

This protocol outlines the synthesis of a PROTAC molecule using a bifunctional linker, Boc-NH-PEG12-COOH, which has a Boc-protected amine at one end and a carboxylic acid at the other. This allows for sequential, controlled conjugation.

Part A: Coupling of POI Ligand to the Linker

  • Activation: To a solution of Boc-NH-PEG12-COOH (1.2 equivalents) in anhydrous Dimethylformamide (DMF), add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.[21]

  • Coupling: Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere. Monitor progress by LC-MS.[21]

  • Workup: Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product (Boc-NH-PEG12-POI) by flash column chromatography.

Part B: Deprotection and Coupling of E3 Ligase Ligand

  • Deprotection: Deprotect the Boc group from the Boc-NH-PEG12-POI intermediate using Protocol 1 .

  • Coupling: Dissolve the resulting H₂N-PEG12-POI and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

  • Activation & Reaction: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the reaction at room temperature overnight under a nitrogen atmosphere. Monitor progress by LC-MS.

  • Purification: Purify the final PROTAC molecule by preparative HPLC to yield the pure product.

linker Boc-NH-PEG12-COOH step1 1. Amide Coupling (HATU, DIPEA in DMF) linker->step1 poi POI Ligand (Amine-functionalized) poi->step1 e3 E3 Ligase Ligand (Acid-functionalized) step3 3. Amide Coupling (HATU, DIPEA in DMF) e3->step3 intermediate Intermediate: Boc-NH-PEG12-POI step1->intermediate step2 2. Boc Deprotection (TFA in DCM) intermediate->step2 intermediate2 Intermediate: H₂N-PEG12-POI step2->intermediate2 intermediate2->step3 protac Final PROTAC: E3-PEG12-POI step3->protac

Caption: Sequential synthesis workflow for a PROTAC molecule.

Protocol 3: General Conjugation to an Antibody (Amine Coupling)

This protocol describes the conjugation of a drug-linker construct (containing a carboxylic acid) to the lysine (B10760008) residues of a monoclonal antibody. This assumes the drug has already been attached to the deprotected Amino-PEG12-amine, resulting in a Drug-NH-PEG12-Linker-COOH construct.

Materials:

  • Monoclonal Antibody (mAb) in Phosphate-Buffered Saline (PBS)

  • Drug-NH-PEG12-Linker-COOH construct

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography (SEC) or Protein A chromatography system for purification

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.

  • Linker-Payload Activation: Dissolve the Drug-NH-PEG12-Linker-COOH construct, EDC (5-10 molar excess), and NHS (5-10 molar excess) in a minimal amount of anhydrous DMSO. Incubate at room temperature for 30-60 minutes to form the NHS-ester.

  • Conjugation: Add the activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final DAR and must be optimized (e.g., start with a 10:1 ratio).

  • Reaction: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purification: Remove the unreacted linker-payload and other small molecules by purifying the ADC. This is typically achieved using size-exclusion chromatography (SEC) or Protein A affinity chromatography.[]

  • Characterization: Characterize the final ADC to determine the DAR, purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

cluster_0 Antibody cluster_1 Linker-Payload cluster_2 Reagents mAb mAb-NH₂ (Lysine Residue) adc Antibody-Drug Conjugate (ADC) mAb->adc payload Drug-PEG12-COOH p1 payload->p1 reagents EDC / NHS in DMSO reagents->p1 p2 p1->p2 Activation (NHS Ester Formation) p2->mAb Amide Bond Formation (Conjugation)

References

Application Notes and Protocols for the Characterization of Amino-PEG12-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG12-Boc is a heterobifunctional linker commonly employed in pharmaceutical sciences and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The molecule features a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a polyethylene (B3416737) glycol (PEG) chain with twelve repeating units, terminating in an amine. Precise characterization of this linker is critical to ensure the identity, purity, and consistency of the final bioconjugate. This document provides detailed analytical methods and protocols for the comprehensive characterization of this compound conjugates.

Molecular Structure

The structural integrity of the this compound conjugate is the foundation of its function as a linker. The following diagram illustrates the key components of the molecule.

cluster_Boc Boc Protecting Group cluster_PEG PEG12 Linker Boc t-Bu-O-C=O PEG_start NH-(CH2)2- Boc->PEG_start PEG_repeat O-(CH2)2- PEG_start->PEG_repeat label_repeat 11 PEG_end O-(CH2)2-NH2

Caption: Structure of this compound.

Analytical Workflow

A multi-technique approach is essential for the thorough characterization of this compound. The following workflow outlines the logical sequence of analysis to confirm the structure, purity, and identity of the conjugate.

cluster_workflow Analytical Workflow synthesis Synthesis of This compound hplc Purity Assessment (RP-HPLC) synthesis->hplc nmr Structural Elucidation (NMR) hplc->nmr ms Molecular Weight Confirmation (MS) nmr->ms ftir Functional Group Analysis (FTIR) ms->ftir final Characterized This compound ftir->final

Caption: Recommended analytical workflow.

Data Presentation

A summary of typical analytical data for this compound is presented below.

Analytical TechniqueParameterTypical Value
RP-HPLC Purity>95%
Retention TimeDependent on column and method
Mass Spectrometry [M+H]⁺ (Theoretical)674.43 g/mol
[M+H]⁺ (Observed)674.43 ± 0.01 g/mol
¹H NMR Boc Protons (-C(CH₃)₃)~1.4 ppm (singlet, 9H)
PEG Backbone (-O-CH₂-CH₂-)~3.6 ppm (multiplet)
¹³C NMR Boc Carbonyl (C=O)~156 ppm
Boc Tertiary Carbon (-C(CH₃)₃)~79 ppm
Boc Methyl Carbons (-C(CH₃)₃)~28 ppm
PEG Backbone Carbons (-O-CH₂-CH₂-)~70 ppm

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound conjugate and to identify any impurities.

Methodology:

  • System: A standard HPLC or UPLC system equipped with a UV detector.[1]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a common starting point and should be optimized as needed.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.[1]

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase composition (e.g., 95:5 Water:ACN) to a concentration of approximately 1 mg/mL.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and connectivity of the this compound conjugate.

Methodology:

  • System: A 400 MHz or higher field NMR spectrometer.[1]

  • Experiments:

    • ¹H NMR: Provides information on the proton environments. Key signals include the singlet for the Boc group protons and the complex multiplet for the PEG chain protons.[1][2]

    • ¹³C NMR: Provides information on the carbon framework of the molecule.[1][2]

    • 2D NMR (e.g., COSY, HSQC): Can be used for unambiguous assignment of proton and carbon signals and to confirm connectivity.[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]

Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the this compound conjugate.

Methodology:

  • System: An Electrospray Ionization (ESI) mass spectrometer, often coupled with an HPLC system (LC-MS).[1][2] A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.[1]

  • Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.[1]

  • Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.1 mg/mL. Direct infusion into the mass spectrometer is also an option.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the this compound conjugate.

Methodology:

  • System: An FTIR spectrometer.

  • Sampling Mode: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.[1]

  • Data Acquisition: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3350 cm⁻¹ (N-H stretch of the amine and urethane)

    • ~2870 cm⁻¹ (C-H stretch of the alkyl and PEG chains)

    • ~1690 cm⁻¹ (C=O stretch of the Boc carbonyl)

    • ~1100 cm⁻¹ (C-O-C stretch of the PEG ether linkages)

References

Application Notes and Protocols for LC-MS Analysis of Peptides Containing Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the liquid chromatography-mass spectrometry (LC-MS) analysis of peptides modified with an Amino-PEG12-Boc linker. This modification is increasingly utilized in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), to enhance solubility, optimize pharmacokinetic properties, and enable targeted protein degradation. The protocols outlined below cover sample preparation, LC-MS methodology, and data analysis, and are designed to be a valuable resource for researchers in drug discovery and development.

Introduction to this compound Peptide Analysis

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a well-established strategy to improve the therapeutic properties of peptides and proteins. The this compound linker provides a discrete PEG chain of 12 ethylene (B1197577) glycol units with a Boc-protected amine, offering a defined molecular weight and a reactive handle for further conjugation after deprotection.

However, the analysis of PEGylated peptides by LC-MS presents unique challenges. The PEG chain can lead to broad chromatographic peaks, complex mass spectra with multiple charge states, and difficulties in fragmentation for sequence confirmation.[1] These application notes address these challenges with detailed protocols and data interpretation guidelines.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize contaminants and ensure reproducible LC-MS analysis.[2] For peptides containing the hydrophobic Boc group, care must be taken to prevent sample loss due to adsorption to surfaces.[3]

Materials:

  • Peptide sample containing this compound

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (FA, LC-MS grade)

  • Trifluoroacetic acid (TFA, for Boc deprotection if required)

  • Low-adsorption microcentrifuge tubes

  • Solid Phase Extraction (SPE) C18 cartridges (optional, for desalting)

Protocol:

  • Reconstitution: Reconstitute the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL. Use low-adsorption tubes to minimize sample loss.

  • Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

  • Desalting (Optional): If the sample contains high concentrations of non-volatile salts, perform desalting using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by equilibration with 0.1% TFA in water.

    • Load the sample.

    • Wash with 0.1% TFA in water.

    • Elute the peptide with 50-70% acetonitrile in water with 0.1% TFA.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute as in Step 1.

  • Boc Deprotection (for analysis of the deprotected amine):

    • Treat the peptide solution with a 50% TFA in dichloromethane (B109758) (DCM) solution for 30 minutes at room temperature.[4]

    • Remove the TFA and DCM under a stream of nitrogen.

    • Reconstitute the deprotected peptide in the initial mobile phase.

LC-MS/MS Analysis

A standard reversed-phase LC-MS/MS method is suitable for the analysis of this compound modified peptides. The following is a general-purpose method that can be optimized for specific peptides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-60% B over 20 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C
MS1 Scan Range 300-2000 m/z
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy 20-40 eV (optimized for peptide)
Data Acquisition Data-Dependent Acquisition (DDA)

Data Presentation

The following tables present hypothetical but representative quantitative data for the LC-MS analysis of a model peptide, "Ac-Tyr-Gly-Gly-Phe-Leu-Lys-OH" (Ac-YGGFLK), both in its unmodified form and after conjugation with this compound. The molecular weight of the this compound linker is approximately 673.8 g/mol .

Table 1: Calculated and Observed Masses of Model Peptide

PeptideCalculated Monoisotopic Mass (Da)Observed [M+H]+ (m/z)Mass Error (ppm)
Ac-YGGFLK711.35712.361.4
Ac-YGGFLK-PEG12-Boc1385.181386.191.4

Table 2: Chromatographic and MS/MS Data

PeptideRetention Time (min)Precursor Ion [M+H]+ (m/z)Major Fragment Ions (y- and b-ions)
Ac-YGGFLK12.5712.36y1: 147.11, y2: 260.16, y3: 317.18, y4: 374.20, y5: 537.26b2: 264.12, b3: 321.14, b4: 468.21, b5: 581.30
Ac-YGGFLK-PEG12-Boc18.21386.19y1: 820.94, y2: 934.02, y3: 991.04, y4: 1048.06, y5: 1211.13b2: 264.12, b3: 321.14, b4: 468.21, b5: 581.30

Note: The retention time of the PEGylated peptide is significantly longer due to the increased hydrophobicity imparted by the Boc group and the PEG chain.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of a peptide modified with this compound.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Reconstitution Peptide Reconstitution Dilution Dilution Reconstitution->Dilution Desalting Desalting (Optional) Dilution->Desalting LC_Separation Reversed-Phase LC Separation Desalting->LC_Separation Inject ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Data_Processing Data Processing & Interpretation MS2->Data_Processing Sequence_Confirmation Sequence Confirmation Data_Processing->Sequence_Confirmation Modification_Localization Modification Site Localization Data_Processing->Modification_Localization

LC-MS/MS workflow for this compound peptide analysis.
PROTAC-Mediated Protein Degradation Pathway

Peptides containing this compound are often used as linkers in PROTACs. The following diagram illustrates the mechanism of action of a PROTAC in inducing the degradation of a target protein.[5][6][7]

G cluster_protac PROTAC Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Ub Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor PEGylated Peptide Inhibitor Inhibitor->EGFR

References

Application Note: Structural Confirmation of Amino-PEG12-Boc Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG12-Boc is a heterobifunctional linker commonly employed in bioconjugation and drug delivery to connect molecules of interest. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, the terminal amino group allows for conjugation to various substrates, and the tert-butyloxycarbonyl (Boc) protecting group enables controlled, stepwise synthesis. Accurate structural confirmation of this linker is paramount to ensure the integrity and functionality of the final conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such molecules. This document provides a detailed protocol and data interpretation guide for the confirmation of the chemical structure of this compound using ¹H and ¹³C NMR spectroscopy.

Principle of NMR-based Structure Confirmation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, integration (relative number of nuclei), and coupling patterns (interactions between neighboring nuclei) in ¹H and ¹³C NMR spectra, the precise connectivity and structure of a molecule can be determined.

For this compound, NMR spectroscopy is used to:

  • Confirm the presence of the Boc protecting group: A characteristic singlet peak in the ¹H NMR spectrum and distinct signals in the ¹³C NMR spectrum.

  • Verify the integrity of the PEG chain: A prominent, repeating signal corresponding to the ethylene (B1197577) glycol units.

  • Identify the terminal functional groups: Signals corresponding to the methylene (B1212753) groups adjacent to the amino and ester functionalities.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. PEG compounds can be hygroscopic, so handling in a dry environment is recommended.

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice. Ensure the solvent is dry, for instance, by storing it over molecular sieves.

  • Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.[1]

  • Filtration: To remove any particulate matter that could degrade the quality of the spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[1] Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.[1][2]

  • Temperature: Ensure the spectrometer is operating at a stable temperature, typically 25 °C (298 K).[1]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 90 degrees.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.

Data Processing
  • Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin).

  • Processing Steps:

    • Fourier Transformation: Convert the raw data (Free Induction Decay - FID) into a frequency-domain spectrum.

    • Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Data Presentation: Expected NMR Data for this compound

The following tables summarize the expected chemical shifts for this compound based on the analysis of similar compounds. Actual chemical shifts may vary slightly depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.64m~44HO-CH₂ -CH₂ -O (PEG backbone)
~3.55t2HCH₂ -CH₂-O-C(O)
~3.35t2HNH₂-CH₂ -CH₂
~2.85t2HCH₂ -NH₂
~2.45t2HO-C(O)-CH₂
~1.44s9H-C(O)O-C(CH₃ )₃ (Boc group)

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~171.0C =O (Ester)
~156.0C =O (Boc carbamate (B1207046) - if present)
~80.5-C(O)O-C (CH₃)₃ (Boc quaternary carbon)
~70.6O-C H₂-C H₂-O (PEG backbone)
~69.0C H₂-CH₂-O-C(O)
~64.0O-C(O)-C H₂
~41.5C H₂-NH₂
~28.4-C(O)O-C(C H₃)₃ (Boc methyl carbons)

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow for NMR-based structure confirmation and the molecular structure of this compound with key NMR-active nuclei highlighted.

G Experimental Workflow for NMR Structure Confirmation A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl3) B NMR Data Acquisition (400 MHz Spectrometer) A->B Insert into Spectrometer C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C Generate FID D Spectral Analysis (Chemical Shift, Integration, Coupling) C->D Processed Spectrum E Structure Confirmation D->E Compare with Expected Data

NMR analysis workflow.

G Molecular Structure of this compound with Key ¹H NMR Signals cluster_Boc Boc Group cluster_PEG PEG12 Chain cluster_Amino Amino Terminus Boc_C C Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 Boc_tBu C(CH3)3 Boc_O1->Boc_tBu PEG_start O-(CH2CH2O)11- PEG_end CH2CH2 PEG_start->PEG_end PEG_end->Boc_C Amino_N NH2 Amino_CH2 CH2 Amino_N->Amino_CH2 Amino_CH2->PEG_start

Key protons in this compound.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of this compound derivatives. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can confidently confirm the identity and purity of their material. The provided tables of expected chemical shifts serve as a valuable reference for spectral interpretation, ensuring the successful application of these linkers in drug development and other scientific endeavors. The combination of ¹H and ¹³C NMR provides a comprehensive structural fingerprint, confirming the presence of all key functional moieties and the integrity of the PEG backbone.

References

Troubleshooting & Optimization

troubleshooting low yield in PROTAC synthesis with Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in PROTAC synthesis, with a specific focus on the use of the Amino-PEG12-Boc linker.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low overall yield in my PROTAC synthesis. Where should I begin troubleshooting?

A low yield in a multi-step synthesis can be attributed to various factors. A systematic evaluation of each step is crucial for identifying the bottleneck.

  • Integrity of Starting Materials: Confirm the purity and identity of your E3 ligase ligand, target protein ligand, and the this compound linker using methods like NMR or LC-MS. Ensure the linker has not degraded during storage.

  • First Amide Coupling Reaction: This initial step, coupling the first ligand to the deprotected Amino-PEG12-NH2, is a common point of failure. Analyze the reaction mixture by LC-MS to assess the conversion efficiency.

  • Boc Deprotection: Incomplete removal of the Boc protecting group will prevent the subsequent coupling reaction. Monitor this step carefully.

  • Second Amide Coupling Reaction: The efficiency of the second amide bond formation is equally critical. Analyze the reaction progress to ensure complete consumption of the intermediate.

  • Purification: PROTACs containing PEG linkers are often highly polar, which can lead to significant product loss during purification if the appropriate method is not used.[1]

Q2: My initial amide coupling reaction with the deprotected Amino-PEG12-amine is inefficient. What are the common causes and potential solutions?

Inefficient amide bond formation is a frequent challenge in PROTAC synthesis. Here are some common causes and their solutions:

  • Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents like HATU with DIPEA are not providing good yields, consider alternatives.

  • Presence of Trifluoroacetic Acid (TFA) Salts: If your amine-containing starting material was purified using TFA (e.g., after a Boc-deprotection step), the resulting TFA salt of the amine will be protonated and therefore unreactive in the coupling reaction. To resolve this, add at least 2-3 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) to neutralize the salt before adding the coupling reagent.[1]

  • Suboptimal Solvent Choice: The solvent can significantly influence reaction rates. While DMF and DCM are commonly used, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[1]

Q3: I am struggling with the purification of my final PROTAC product containing the PEG12 linker. My isolated yield is very low despite LC-MS analysis showing good product formation.

This is a common issue arising from the physicochemical properties of PEGylated PROTACs.

  • High Polarity: The presence of the PEG linker significantly increases the polarity of the PROTAC molecule. This high polarity can cause the compound to adhere strongly to normal-phase silica (B1680970) gel during column chromatography, leading to streaking, poor separation, and ultimately, low recovery.[1]

  • Recommended Solution: Reverse-phase preparative HPLC (RP-HPLC) is the preferred method for purifying polar molecules like PEGylated PROTACs.[1] A gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid, should provide effective separation and improved recovery.[1]

Q4: I am observing incomplete Boc deprotection of the Amino-PEG12-linker intermediate. What can I do to improve this step?

Incomplete Boc deprotection will halt the synthesis at the second coupling stage. Here are some troubleshooting steps:

  • Acid Strength and Concentration: The Boc group is cleaved under acidic conditions. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose. You can try increasing the concentration of TFA in the reaction mixture (e.g., from 20% to 50% in DCM).

  • Reaction Time and Temperature: Deprotection is a kinetic process. If you suspect the reaction is sluggish, consider extending the reaction time and continue to monitor the progress by LC-MS. Most deprotections are performed at room temperature.

  • Alternative Acidic Conditions: If TFA/DCM is not effective, consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents in PROTAC Synthesis
Coupling ReagentFull NameKey Features & Typical Use Cases
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHigh reactivity, leading to fast reaction times and often high yields. Generally the first choice for challenging couplings.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA very effective and widely used coupling reagent. It is slightly less reactive than HATU but offers a more cost-effective option for routine synthesis.
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideA water-soluble carbodiimide (B86325) that is often used in conjunction with an additive like HOBt. It is particularly useful when aqueous reaction conditions are required.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA powerful coupling reagent that is especially effective for sterically hindered amino acids and for coupling peptide fragments.
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency

The length of the PEG linker is a critical parameter that influences the formation of a stable ternary complex and, consequently, the degradation efficiency of the PROTAC. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The following data, compiled from various studies, illustrates this dependency.

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)
SMARCA2 Alkyl>1000<20
PEG250055
PEG425070

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2]

Experimental Protocols

Detailed Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthetic route for a PROTAC utilizing the this compound linker.

Step 1: First Amide Coupling

This step involves the coupling of the first ligand (Ligand 1, containing a carboxylic acid) to the deprotected amine of the Amino-PEG12-NH2 linker.

  • Materials:

    • Ligand 1-COOH (1.0 eq)

    • Amino-PEG12-NH2 (obtained after Boc-deprotection of this compound) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve Ligand 1-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the deprotected Amino-PEG12-NH2 (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the Ligand 1-PEG12-NH-Boc intermediate.

Step 2: Boc Deprotection

  • Materials:

    • Ligand 1-PEG12-NH-Boc intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Ligand 1-PEG12-NH-Boc intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting TFA salt of the deprotected amine is typically used in the next step without further purification.[3]

Step 3: Second Amide Coupling

This final step involves the coupling of the second ligand (Ligand 2, containing a carboxylic acid) to the newly deprotected amine of the Ligand 1-PEG12-NH2 intermediate.

  • Materials:

    • Ligand 1-PEG12-NH2 intermediate (TFA salt) (1.0 eq)

    • Ligand 2-COOH (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (4.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Ligand 1-PEG12-NH2 intermediate (1.0 eq) and Ligand 2-COOH (1.2 eq) in anhydrous DMF.

    • Add DIPEA (4.0 eq) to neutralize the TFA salt and to act as the base for the coupling reaction. Stir for 5 minutes.

    • Add HATU (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative RP-HPLC to yield the final PROTAC molecule.

    • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Mandatory Visualization

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow with this compound cluster_step1 Step 1: First Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Amide Coupling Ligand1 Ligand 1-COOH Coupling1 HATU, DIPEA, DMF Ligand1->Coupling1 AminoPEG_NH2 H2N-PEG12-NH-Boc (Boc-deprotected linker) AminoPEG_NH2->Coupling1 Intermediate1 Ligand 1-PEG12-NH-Boc Coupling1->Intermediate1 Deprotection TFA, DCM Intermediate1->Deprotection Intermediate2 Ligand 1-PEG12-NH2 (TFA Salt) Deprotection->Intermediate2 Coupling2 HATU, DIPEA, DMF Intermediate2->Coupling2 Ligand2 Ligand 2-COOH Ligand2->Coupling2 FinalPROTAC Final PROTAC (Ligand 1-PEG12-Ligand 2) Coupling2->FinalPROTAC Purification Purification (Preparative RP-HPLC) FinalPROTAC->Purification

Caption: A general workflow for the three-step synthesis of a PROTAC using an this compound linker.

Troubleshooting_Low_Yield Troubleshooting Low Yield in PROTAC Synthesis cluster_investigation Systematic Investigation cluster_solutions Potential Solutions Start Low Overall Yield Check_Starting_Materials 1. Check Starting Material Purity Start->Check_Starting_Materials Analyze_Coupling1 2. Analyze First Amide Coupling Check_Starting_Materials->Analyze_Coupling1 Materials OK Monitor_Deprotection 3. Monitor Boc Deprotection Analyze_Coupling1->Monitor_Deprotection Coupling 1 OK Solution_Coupling Optimize Coupling: - Change Reagents - Add Base for TFA Salts - Change Solvent (e.g., NMP) Analyze_Coupling1->Solution_Coupling Inefficient Analyze_Coupling2 4. Analyze Second Amide Coupling Monitor_Deprotection->Analyze_Coupling2 Deprotection OK Solution_Deprotection Optimize Deprotection: - Increase Acid Conc. - Extend Reaction Time - Use Stronger Acid Monitor_Deprotection->Solution_Deprotection Incomplete Evaluate_Purification 5. Evaluate Purification Method Analyze_Coupling2->Evaluate_Purification Coupling 2 OK Analyze_Coupling2->Solution_Coupling Inefficient Solution_Purification Optimize Purification: - Use Preparative RP-HPLC Evaluate_Purification->Solution_Purification Low Recovery

Caption: A decision tree for troubleshooting low yield in PROTAC synthesis.

References

common side reactions during Amino-PEG12-Boc conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Amino-PEG12-Boc conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[1] The Boc (tert-butyloxycarbonyl) group protects the primary amine, allowing for selective reactions with other functional groups on a target molecule. Following this, the Boc group can be removed under acidic conditions to reveal the primary amine for subsequent conjugation.[2]

Q2: What is the most common method for conjugating a molecule to the deprotected amine of this compound?

The most prevalent method is the use of N-hydroxysuccinimide (NHS) esters.[][4][] The molecule to be conjugated is activated with an NHS ester, which then readily reacts with the primary amine of the deprotected Amino-PEG12 linker to form a stable amide bond.[6]

Q3: What are the optimal pH conditions for NHS ester conjugation to the deprotected Amino-PEG12-amine?

The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5.[4][7] Below this range, the amine is protonated and less nucleophilic, leading to a slower reaction rate. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.[8]

Q4: What are the main side reactions to be aware of during the conjugation step?

The most common side reactions include:

  • Hydrolysis of the activated ester (e.g., NHS ester): This is a major competing reaction where the activated ester reacts with water instead of the amine, rendering it inactive.[][8]

  • Reaction with other nucleophiles: If the molecule being conjugated contains other nucleophilic groups like thiols (cysteine), hydroxyls (serine, threonine), or imidazoles (histidine), the activated ester can react with these, leading to undesired byproducts.[9][10][11]

  • Double acylation: If a high excess of the activated ester is used, it is possible to get double acylation of the primary amine, although this is less common.

  • Oligomerization: If the molecule being conjugated is also bifunctional, or if a bifunctional crosslinker is used, oligomerization can occur where multiple PEG linkers react with each other.[12]

Q5: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the starting materials, the desired product, and any side products by their mass-to-charge ratio.[13][]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different components of the reaction mixture and quantify the amount of product formed over time.[15]

  • Thin-Layer Chromatography (TLC): For smaller molecules, TLC can be a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[13]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Conjugate
Possible Cause Recommended Solution Citation
Incomplete Boc Deprotection Ensure complete removal of the Boc group by optimizing the deprotection conditions. This may involve increasing the reaction time or using a stronger acidic condition (e.g., 50% TFA in DCM). Monitor the deprotection step by LC-MS to confirm the complete disappearance of the Boc-protected starting material.[16]
Hydrolysis of Activated Ester Use anhydrous solvents and reagents to minimize moisture. Prepare the activated ester solution immediately before use and add it to the deprotected Amino-PEG12-amine without delay. Maintain the reaction pH between 7.2 and 8.0 to balance amine reactivity and ester stability.[][17]
Suboptimal pH of Conjugation Verify the pH of the reaction buffer. For NHS ester conjugations, the optimal pH is typically 7.2-8.5. If the pH is too low, the amine will be protonated and unreactive. If it's too high, hydrolysis of the NHS ester will be rapid.[4][7]
Steric Hindrance The reactive amine on the PEG linker or the reactive group on the molecule to be conjugated may be sterically hindered. Consider increasing the reaction time or temperature. Using a longer PEG linker might also help to overcome steric hindrance.[6]
Poor Solubility of Reactants Ensure that all reactants are fully dissolved in the reaction solvent. For PROTAC synthesis, which often involves hydrophobic molecules, NMP can be a better solvent than DMF.[13][18]
Problem 2: Presence of Multiple Products or Impurities
Possible Cause Recommended Solution Citation
Reaction with Other Nucleophiles If the target molecule has other nucleophilic groups, consider protecting them before the conjugation reaction. Alternatively, the reaction conditions (e.g., pH) can be optimized to favor the reaction with the primary amine.[9][10]
Disulfide Dimer Formation (for thiol-containing molecules) If you are working with a thiol-containing molecule, oxidation can lead to the formation of disulfide-linked dimers. It is recommended to protect the thiol group before the conjugation step.[13]
Oligomerization This can occur if a bifunctional crosslinker is used or if the target molecule itself is bifunctional. Use a molar excess of one of the components to favor the formation of the desired 1:1 conjugate. Purification techniques like size-exclusion chromatography (SEC) can help separate the monomeric product from oligomers.[12]
Side Products from Boc Deprotection The t-butyl cation formed during Boc deprotection can cause side reactions, such as alkylation of electron-rich amino acids like tryptophan and methionine. The use of scavengers like triisopropylsilane (B1312306) (TIS) during deprotection can minimize these side reactions.[10]

Quantitative Data Summary

The efficiency of this compound conjugation is influenced by several factors, with pH being one of the most critical. The following table summarizes the relationship between pH and the half-life of NHS esters, a key factor in the competition between the desired aminolysis and the undesired hydrolysis.

pHTemperature (°C)Half-life of NHS EsterImplication for ConjugationCitation
7.044-5 hoursSlower reaction with amine, but longer stability of the activated ester.[4]
8.04~1 hourGood balance between amine reactivity and ester stability.[4]
8.6410 minutesVery fast reaction with amine, but also very rapid hydrolysis. This pH may lead to lower yields if the amine concentration is not high enough.[4][8]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (B109758) (DCM).

  • Acid Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step after thorough drying.

Protocol 2: NHS Ester Conjugation to Deprotected Amino-PEG12-Amine
  • Reagent Preparation: Dissolve the deprotected Amino-PEG12-amine (TFA salt) in an appropriate anhydrous solvent like DMF or DMSO. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the TFA salt. In a separate vial, dissolve the NHS-ester activated molecule (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Conjugation: Add the NHS-ester solution to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris. The product can then be purified.[13][19]

  • Purification: The final conjugate can be purified using techniques such as flash column chromatography, preparative HPLC, or size-exclusion chromatography.[12][13]

Visualizations

experimental_workflow cluster_deprotection Boc Deprotection cluster_conjugation NHS Ester Conjugation cluster_purification Purification start_deprotection This compound add_tfa Add TFA in DCM start_deprotection->add_tfa deprotection_reaction Stir at RT add_tfa->deprotection_reaction deprotection_monitoring Monitor (LC-MS) deprotection_reaction->deprotection_monitoring deprotected_peg Deprotected Amino-PEG12-Amine deprotection_monitoring->deprotected_peg add_base Neutralize with DIPEA deprotected_peg->add_base activated_molecule NHS-Ester Activated Molecule conjugation_reaction Mix and Stir at RT activated_molecule->conjugation_reaction add_base->conjugation_reaction conjugation_monitoring Monitor (LC-MS) conjugation_reaction->conjugation_monitoring crude_product Crude Conjugate conjugation_monitoring->crude_product purification_step Purification (HPLC/SEC) crude_product->purification_step final_product Pure Conjugate purification_step->final_product

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Deprotected_PEG Deprotected Amino-PEG12-Amine Amide_Bond Stable Amide Bond (Desired Product) Deprotected_PEG->Amide_Bond Aminolysis (pH 7.2-8.5) NHS_Ester Molecule-NHS Ester NHS_Ester->Amide_Bond Hydrolyzed_Ester Hydrolyzed Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis Side_Products Side Products NHS_Ester->Side_Products Off-target reaction Water Water (H₂O) Water->Hydrolyzed_Ester Other_Nucleophiles Other Nucleophiles (e.g., -SH, -OH) Other_Nucleophiles->Side_Products

Caption: Main reaction pathway and common side reactions.

troubleshooting_logic Start Low Yield or Impure Product? Check_Deprotection Boc Deprotection Complete? Start->Check_Deprotection Check_Hydrolysis NHS Ester Hydrolyzed? Check_Deprotection->Check_Hydrolysis Yes Optimize_Deprotection Optimize Deprotection (Time, Acid Conc.) Check_Deprotection->Optimize_Deprotection No Check_pH Optimal pH? (7.2-8.5) Check_Hydrolysis->Check_pH No Use_Anhydrous Use Anhydrous Solvents, Fresh Reagents Check_Hydrolysis->Use_Anhydrous Yes Check_Side_Reactions Other Nucleophiles Present? Check_pH->Check_Side_Reactions Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Protect_Groups Protect Other Nucleophilic Groups Check_Side_Reactions->Protect_Groups Yes Success Successful Conjugation Check_Side_Reactions->Success No Optimize_Deprotection->Start Use_Anhydrous->Start Adjust_pH->Start Protect_Groups->Start

References

Technical Support Center: Optimizing the Solubility of PROTACs Containing Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solubility of Proteolysis Targeting Chimeras (PROTACs) that incorporate an Amino-PEG12-Boc linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with an this compound linker is exhibiting poor aqueous solubility. What are the potential contributing factors?

A1: Poor solubility of PROTACs is a common challenge due to their high molecular weight and complex structures, often placing them "beyond the Rule of Five".[1][2] For a PROTAC containing an this compound linker, several factors can contribute to low solubility:

  • High Molecular Weight: PROTACs are inherently large molecules, which generally leads to lower solubility.[3]

  • Hydrophobicity of Warhead and E3 Ligase Ligand: The intrinsic properties of the protein-of-interest (POI) binder and the E3 ligase ligand can significantly impact the overall solubility of the PROTAC.

  • The Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group on the PEG linker is hydrophobic and can significantly decrease the aqueous solubility of the final PROTAC molecule.[4]

  • Crystallinity: A highly crystalline solid-state form of the PROTAC will typically have lower solubility compared to its amorphous form.[4][5]

Q2: How does the this compound linker specifically influence the solubility of my PROTAC?

A2: The this compound linker is designed to improve the physicochemical properties of a PROTAC, but its components have distinct effects on solubility:

  • Polyethylene Glycol (PEG) Chain: The 12-unit PEG chain is the primary component for enhancing hydrophilicity. PEG linkers increase the water solubility of PROTACs and can improve their compatibility with physiological environments.[5][6][7] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, contributing to better interaction with water.

  • Amino Group: Once deprotected, the terminal amino group can be ionized at physiological pH, which can further enhance aqueous solubility.

  • tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is lipophilic and will negatively impact aqueous solubility.[4] Its presence is often a primary contributor to the poor solubility of the intermediate or final PROTAC.

Q3: What are the primary strategies to improve the solubility of my PROTAC containing an this compound linker?

A3: There are two main approaches to enhance the solubility of your PROTAC: chemical modification and formulation strategies.

  • Chemical Modification:

    • Boc Deprotection: If the experimental design allows, removing the Boc group to reveal the free amine can significantly increase solubility, especially in slightly acidic conditions where the amine can be protonated.[4]

    • Modification of Warhead or E3 Ligand Ligand: If feasible, introducing more polar functional groups or ionizable moieties to the warhead or E3 ligase ligand can improve the overall solubility of the PROTAC.

  • Formulation Strategies:

    • Co-solvents: The use of biocompatible co-solvents such as DMSO, ethanol, or PEG 400 in your experimental buffer can help to keep the PROTAC in solution.[4]

    • pH Adjustment: For PROTACs with ionizable groups (like the deprotected amine on the linker), adjusting the pH of the solution can significantly impact solubility.

    • Amorphous Solid Dispersions (ASDs): Formulating the PROTAC with a polymer excipient, such as HPMCAS, can create an amorphous solid dispersion.[5][8][9] This prevents crystallization and can lead to a significant increase in the apparent solubility and dissolution rate.[3][9][10]

    • Use of Excipients: Surfactants and other excipients can be used to improve the wettability and dissolution of poorly soluble compounds.[8]

Troubleshooting Guides

Problem 1: PROTAC precipitates from solution upon dilution of a DMSO stock into an aqueous buffer for in vitro assays.

  • Potential Cause: The final concentration of the PROTAC in the aqueous buffer exceeds its thermodynamic solubility.

  • Troubleshooting Steps:

    • Determine the kinetic solubility of your PROTAC in the final assay buffer (see Experimental Protocol 1).

    • Ensure the final concentration of the PROTAC in your assay is below its measured kinetic solubility limit.

    • If solubility is still an issue, consider adding a small percentage (1-5%) of a biocompatible co-solvent (e.g., PEG 400) to the aqueous buffer.

    • If the Boc group has been removed, try adjusting the pH of the buffer to be slightly acidic (e.g., pH 6.5) to promote the formation of a more soluble salt of the terminal amine.

Problem 2: Low and inconsistent oral bioavailability observed in animal studies, likely due to poor solubility.

  • Potential Cause: Poor dissolution of the PROTAC in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Prepare an amorphous solid dispersion (ASD) of the PROTAC with a suitable polymer like HPMCAS (see Experimental Protocol 2).

    • Characterize the dissolution rate of the ASD in simulated gastric and intestinal fluids. This should demonstrate an enhanced dissolution rate and the potential for supersaturation, which can lead to improved absorption.[5][9]

    • Consider formulation in biorelevant media, as some PROTACs show improved solubility in solutions that mimic the intestinal environment after a meal (e.g., FaSSIF/FeSSIF).[1]

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on how different linkers and formulation strategies can impact the aqueous solubility of a hypothetical PROTAC. This data is based on general trends reported in the literature and should be used for comparative purposes.

PROTAC ConfigurationLinker TypeFormulationIllustrative Aqueous Solubility (µg/mL)
PROTAC-1Alkyl C8Crystalline Solid5
PROTAC-2This compound Crystalline Solid15
PROTAC-3Amino-PEG12 (deprotected)Crystalline Solid45
PROTAC-2aThis compound Amorphous Solid Dispersion (20% loading in HPMCAS)80

Experimental Protocols

Experimental Protocol 1: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a PROTAC in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Incubation and Observation: Incubate the plate at room temperature for 1-2 hours. Visually inspect the wells for any signs of precipitation.

  • Turbidity Measurement: Use a plate reader to measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) of each well.

  • Determination of Kinetic Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.[4]

  • Quantification (Optional): For a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated analytical method such as LC-MS/MS.[11]

Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a small-scale method for preparing an ASD for initial screening.

  • Solution Preparation: Dissolve the PROTAC and a polymer excipient (e.g., HPMCAS) in a suitable volatile solvent (e.g., acetone (B3395972) or dichloromethane) at a specific drug-to-polymer ratio (e.g., 1:4 by weight).

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a controlled temperature to form a thin film.

  • Drying: Ensure all residual solvent is removed by drying the film under high vacuum for an extended period (e.g., 24-48 hours).

  • Collection and Characterization: Scrape the resulting solid from the container. The material should be a fine powder. Characterize the solid form using techniques such as Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).

  • Dissolution Testing: Evaluate the dissolution profile of the ASD powder in a relevant aqueous buffer and compare it to the unformulated crystalline PROTAC.

Visualizations

experimental_workflow Troubleshooting Workflow for PROTAC Solubility start Poor PROTAC Solubility Observed check_purity Confirm Compound Purity and Identity start->check_purity kinetic_sol Determine Kinetic Solubility (Protocol 1) check_purity->kinetic_sol is_sol_sufficient Is Solubility Sufficient for In Vitro Assays? kinetic_sol->is_sol_sufficient in_vitro_proceed Proceed with In Vitro Assays is_sol_sufficient->in_vitro_proceed Yes formulation_dev Initiate Formulation Development is_sol_sufficient->formulation_dev No asd_prep Prepare Amorphous Solid Dispersion (ASD) (Protocol 2) formulation_dev->asd_prep asd_char Characterize ASD (PXRD, DSC) asd_prep->asd_char dissolution_test Perform Dissolution Testing asd_char->dissolution_test is_diss_improved Is Dissolution Profile Improved? dissolution_test->is_diss_improved in_vivo_proceed Proceed with In Vivo Studies is_diss_improved->in_vivo_proceed Yes chem_mod Consider Chemical Modification (e.g., Boc Deprotection) is_diss_improved->chem_mod No

Caption: A decision-tree workflow for troubleshooting and improving the solubility of PROTACs.

signaling_pathway Impact of Linker on PROTAC Solubility protac PROTAC Molecule warhead Warhead (POI Binder) protac->warhead e3_ligand E3 Ligase Ligand protac->e3_ligand linker This compound Linker protac->linker solubility Overall Aqueous Solubility warhead->solubility +/- (Depends on Hydrophilicity) e3_ligand->solubility +/- (Depends on Hydrophilicity) peg_chain PEG12 Chain linker->peg_chain boc_group Boc Group linker->boc_group amino_group Terminal Amine linker->amino_group peg_chain->solubility + (Increases) boc_group->solubility - (Decreases) amino_group->solubility + (Increases, if deprotected and ionized)

Caption: The influence of different components of a PROTAC on its overall aqueous solubility.

References

Technical Support Center: Preventing Protein Aggregation with Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation with Amino-PEG12-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

This compound is a heterobifunctional PEGylation reagent. It contains a free primary amine (-NH2) group at one end and a tert-butyloxycarbonyl (Boc) protected amine group at the other, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The primary amine can be conjugated to proteins, typically targeting reactive carboxylic acid groups on the protein surface (e.g., aspartic and glutamic acid residues) via carbodiimide (B86325) chemistry (e.g., using EDC and NHS). The Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine for subsequent conjugation to another molecule of interest. The PEG spacer enhances the solubility and stability of the resulting conjugate.

Q2: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.[1]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Conformational Changes: The covalent attachment of the PEG molecule can alter the protein's three-dimensional structure, potentially exposing hydrophobic regions that promote aggregation.

  • Boc Protecting Group: The hydrophobicity of the Boc group on the unreacted PEG reagent or the conjugated protein might contribute to aggregation in some cases.

  • Cross-linking: If the protein of interest has multiple reactive sites, there is a possibility of intermolecular cross-linking, leading to the formation of larger aggregates.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques can be employed to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a primary method to separate and quantify monomers from aggregates based on their hydrodynamic radius.[]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize high molecular weight aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of insoluble aggregates due to light scattering.

Q4: What is the role of the Boc protecting group and when should it be removed?

The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for the amine functionality. It prevents the amine from reacting during the initial conjugation of the free primary amine of the PEG linker to the protein. The Boc group should be removed in a separate step after the initial protein-PEG conjugation and purification. This deprotection is typically achieved by treatment with an acid like trifluoroacetic acid (TFA), which will then allow for the newly exposed amine to be used for further conjugation.

Troubleshooting Guides

Problem 1: High levels of aggregation observed immediately after the conjugation reaction.
Potential Cause Troubleshooting Step Rationale
Suboptimal pH Optimize the reaction pH. For EDC/NHS chemistry targeting carboxyl groups, the activation step is most efficient at pH 4.5-6.0, while the conjugation to the amine is more efficient at a slightly higher pH (7.2-7.5). Maintain the protein in a buffer that ensures its stability.pH affects both the reactivity of the functional groups and the stability of the protein.
High Protein Concentration Reduce the protein concentration. If aggregation persists, consider working at concentrations below 5 mg/mL.Lower concentrations decrease the probability of intermolecular interactions that lead to aggregation.
Incorrect Molar Ratio Titrate the molar ratio of this compound to the protein. Start with a lower molar excess (e.g., 3:1 or 5:1) and gradually increase.A large excess of the PEG reagent can lead to over-PEGylation and potentially aggregation.
Inappropriate Temperature Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lowering the temperature can slow down both the conjugation reaction and the aggregation process, potentially favoring the desired reaction.
Problem 2: Aggregation occurs during the Boc-deprotection step.
Potential Cause Troubleshooting Step Rationale
Harsh Deprotection Conditions Use the mildest effective concentration of TFA (e.g., start with 10-20% TFA in a suitable solvent like dichloromethane) and the shortest possible reaction time.Strong acidic conditions can lead to protein denaturation and aggregation.
Side Reactions Include scavengers, such as triisopropylsilane (B1312306) (TIS) or water, in the deprotection cocktail.The t-butyl cation generated during Boc deprotection can modify sensitive amino acid residues (e.g., tryptophan and tyrosine), leading to conformational changes and aggregation.
Buffer Incompatibility after Deprotection Immediately after deprotection and removal of the acid, exchange the buffer to one that is optimal for the stability of the deprotected conjugate.The low pH of the deprotection solution can destabilize the protein if it is maintained for an extended period.
Problem 3: The purified PEGylated protein aggregates during storage.
Potential Cause Troubleshooting Step Rationale
Inadequate Storage Buffer Optimize the storage buffer. Consider adding stabilizing excipients such as glycerol (B35011) (5-20%), sucrose (B13894) (5-10%), or amino acids like arginine (50-100 mM).These excipients can help to maintain the native conformation of the protein and prevent aggregation.
Freeze-Thaw Cycles Aliquot the purified conjugate into single-use volumes and store at -80°C to minimize freeze-thaw cycles.Repeated freezing and thawing can induce protein denaturation and aggregation.
Long-Term Instability Perform a long-term stability study at different temperatures (e.g., 4°C, -20°C, -80°C) to determine the optimal storage condition for your specific conjugate.The stability of the PEGylated protein can be temperature-dependent.

Quantitative Data on Aggregation Prevention

The following table summarizes the effect of PEGylation on the aggregation of Granulocyte-Colony Stimulating Factor (GCSF).

Protein Incubation Time (days) Soluble Aggregates (%) Precipitation
GCSF6Not DetectedYes
20 kDa PEG-GCSF6~18%No
Data adapted from a study on GCSF PEGylation, demonstrating that PEGylation can render aggregates soluble and prevent precipitation.[3]

The addition of stabilizing excipients can significantly reduce aggregation during the conjugation reaction.

Excipient Typical Concentration Mechanism of Action
Sucrose5-10% (w/v)Preferential exclusion, enhances protein stability.
Glycerol5-20% (v/v)Acts as a cryoprotectant and stabilizer.
L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via Carboxyl Groups

This protocol describes the conjugation of the primary amine of this compound to the carboxyl groups of a protein using EDC/NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or water).

  • Activation of Carboxyl Groups: Add a 5 to 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: Add a 3 to 10-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and aggregates using Size Exclusion Chromatography (SEC).[] Other methods like Ion Exchange Chromatography (IEX) can also be used.[]

Protocol 2: Boc Deprotection of PEGylated Protein

Materials:

  • Boc-protected PEGylated protein

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Scavenger (e.g., triisopropylsilane)

  • Buffer for exchange (e.g., PBS, pH 7.4)

Procedure:

  • Preparation: Dissolve the lyophilized Boc-protected PEGylated protein in the chosen solvent.

  • Deprotection Cocktail: Prepare a deprotection cocktail, for example, 95% TFA, 2.5% water, and 2.5% triisopropylsilane.

  • Deprotection Reaction: Add the deprotection cocktail to the dissolved protein. Incubate for 1-2 hours at room temperature.

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitating the protein with cold diethyl ether.

  • Buffer Exchange: Immediately dissolve the deprotected protein in a suitable buffer and perform buffer exchange using dialysis or a desalting column to remove any residual acid and byproducts.

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification1 Step 2: Purification 1 cluster_deprotection Step 3: Boc Deprotection cluster_purification2 Step 4: Purification 2 protein Protein Solution (1-5 mg/mL in MES buffer, pH 6.0) reagents Add EDC/NHS (5-10x molar excess) protein->reagents peg Add this compound (3-10x molar excess) reagents->peg incubation Incubate (2h RT or O/N 4°C) peg->incubation quenching Quench Reaction (Tris-HCl) incubation->quenching sec1 Size Exclusion Chromatography (SEC) quenching->sec1 boc_peg_protein Purified Boc-PEG-Protein sec1->boc_peg_protein tfa Add TFA Cocktail (e.g., 95% TFA) boc_peg_protein->tfa incubation2 Incubate (1-2h RT) tfa->incubation2 removal Remove TFA incubation2->removal buffer_exchange Buffer Exchange (Dialysis/Desalting) removal->buffer_exchange final_product Final Deprotected PEG-Protein Conjugate buffer_exchange->final_product

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_workflow cluster_reaction During Conjugation cluster_deprotection During Boc Deprotection cluster_storage During Storage start Aggregation Observed check_ph Optimize pH start->check_ph Reaction lower_conc Lower Protein Conc. optimize_ratio Optimize Molar Ratio lower_temp Lower Temperature mild_conditions Use Milder Acid start->mild_conditions Deprotection add_scavengers Add Scavengers buffer_exchange Immediate Buffer Exchange optimize_buffer Optimize Storage Buffer start->optimize_buffer Storage aliquot Aliquot & Store at -80°C stability_study Perform Stability Study

Caption: Troubleshooting workflow for protein aggregation.

References

improving the stability of Amino-PEG12-Boc under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Amino-PEG12-Boc under acidic and basic conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc protecting group on this compound?

A1: The tert-butyloxycarbonyl (Boc) protecting group is well-known for its lability under acidic conditions and its general stability in basic and nucleophilic environments.[1][2] This characteristic allows for the selective deprotection of the amine, which is a critical step in many bioconjugation and synthetic protocols.[3][4]

Q2: Under what specific acidic conditions is the Boc group cleaved?

A2: The Boc group is readily cleaved by strong acids.[5][6] Commonly used reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in dioxane.[1][7] The cleavage reaction proceeds via acid-catalyzed hydrolysis, which generates a stable tert-butyl cation.[2][6]

Q3: Is this compound completely stable under all basic conditions?

A3: While generally stable towards bases, the Boc group can be cleaved under certain harsh basic conditions, especially with strong bases or upon prolonged exposure. However, for most applications involving common basic buffers (e.g., PBS, borate (B1201080) buffer at physiological pH), the Boc group remains intact.[4][5] It is important to avoid unnecessarily harsh basic conditions if the integrity of the Boc group is desired.

Q4: What is the stability of the PEG12 chain itself?

A4: The polyethylene (B3416737) glycol (PEG) chain is generally considered chemically stable and biocompatible.[8] However, the ether bonds within the PEG backbone can be susceptible to cleavage under very harsh acidic conditions, although this typically requires more forcing conditions than standard Boc deprotection.[9][10][11] Under typical experimental conditions for bioconjugation, the PEG12 chain is robust. Long-term storage can be affected by factors like heat, light, and oxygen, which may lead to gradual degradation.[12]

Troubleshooting Guide: Stability Issues with this compound

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Incomplete or Slow Boc Deprotection

Symptoms:

  • Low yield of the deprotected amine.

  • Presence of starting material (this compound) in the final product, as detected by TLC, HPLC, or LC-MS.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system, such as 4M HCl in dioxane.[1]
Inadequate Reaction Time or Temperature Extend the reaction time and monitor progress by TLC or LC-MS. Most deprotections are performed at room temperature; gentle warming can be considered if necessary, but monitor for side reactions.[1]
Poor Solubility Ensure that the this compound is fully dissolved in the reaction solvent. If solubility is an issue, consider alternative solvent systems that are compatible with the acidic reagent.
Steric Hindrance While less common for a PEG12 linker, significant steric hindrance from other parts of the molecule could slow down the reaction. In such cases, longer reaction times or stronger acidic conditions may be required.
Issue 2: Observation of Side Products After Acidic Treatment

Symptoms:

  • Multiple unexpected peaks in HPLC or LC-MS analysis of the product.

  • Lower than expected purity of the desired deprotected amine.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by Tert-butyl Cation The tert-butyl cation generated during Boc deprotection can alkylate electron-rich functional groups (e.g., tryptophan or methionine residues in a peptide).[3][13] To prevent this, add scavengers like triisopropylsilane (B1312306) (TIS) or thioanisole (B89551) to the reaction mixture.[3]
PEG Chain Degradation Under very harsh acidic conditions (e.g., high concentrations of strong acid and elevated temperatures), the ether bonds of the PEG chain may undergo cleavage.[9][10] Use the mildest acidic conditions that effectively remove the Boc group. Monitor reaction times carefully and avoid excessive heat.
Hydrolysis of Other Functional Groups If your molecule contains other acid-labile groups (e.g., certain esters), they may be cleaved during Boc deprotection.[7] If possible, choose orthogonal protecting groups for other sensitive functionalities.
Issue 3: Unexpected Reactions Under Basic Conditions

Symptoms:

  • Loss of Boc group when it is intended to be stable.

  • Formation of byproducts when using basic buffers.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Use of Strong Bases Although generally stable, very strong bases can lead to the cleavage of the Boc group. Avoid using strong bases like hydroxides at high concentrations if the Boc group needs to remain intact.
Reaction with Buffer Components Buffers containing primary amines (e.g., Tris) can potentially react with other activated functional groups on your molecule. Use non-nucleophilic buffers like HEPES or phosphate (B84403) buffers when performing reactions with amine-reactive moieties.[5]
High pH Effects on Other Parts of the Molecule High pH can lead to side reactions on other parts of your molecule, such as hydrolysis of esters or racemization of chiral centers. Maintain the pH within a range that is optimal for your specific application and the stability of your entire molecule.

Summary of Stability and Reaction Conditions

Table 1: Stability of this compound under Various Conditions

ConditionBoc Group StabilityPEG12 Chain StabilityRecommendations
Strong Acid (e.g., TFA, HCl) Labile (cleaved)Generally stable, but can degrade under harsh conditionsUse for intentional deprotection. Use scavengers to prevent side reactions. Avoid excessive heat and prolonged reaction times.
Mild Acid (e.g., pH 4-6) Generally StableStableSuitable for many biological applications.
Neutral (pH ~7) StableStableOptimal for most storage and bioconjugation reactions.
Mild Base (e.g., pH 8-10) Generally StableStableSuitable for many bioconjugation reactions (e.g., NHS ester couplings).
Strong Base (e.g., >pH 12) Potentially LabileGenerally StableAvoid if Boc protection is required.
Elevated Temperature Stable (in the absence of strong acid)Can accelerate oxidative degradation over timeStore at recommended low temperatures (-20°C).[6]
Light and Oxygen StableCan promote long-term degradationStore protected from light and under an inert atmosphere for long-term storage.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Round-bottom flask and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the desired concentration (typically 20-50% v/v).

  • If your molecule contains sensitive groups prone to alkylation, add TIS (2-5% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with toluene (B28343) (3 x 10 mL) to remove residual TFA.

  • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Protocol 2: HPLC Method for Stability Analysis of this compound

Objective: To monitor the degradation of this compound and quantify the parent compound and its deprotected form.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water/acetonitrile mixture). For stability testing, incubate aliquots of this solution under the desired acidic or basic conditions for specific time points. Quench the reaction if necessary (e.g., by neutralization).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm or 220 nm

    • Injection Volume: 10-20 µL

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold for a few minutes, and then re-equilibrate the column. The exact gradient should be optimized for the specific application.[14]

  • Data Analysis: Integrate the peak areas of the this compound and any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound at different time points.

Visualizing Workflows and Concepts

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) + Scavengers (optional) cool->add_tfa stir Stir at RT for 1-2h add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate co_evaporate Co-evaporate with Toluene evaporate->co_evaporate product Deprotected Amine (TFA Salt) co_evaporate->product

Caption: Experimental workflow for the acidic deprotection of this compound.

Troubleshooting_Tree cluster_acid Acidic Conditions cluster_base Basic Conditions issue Issue with This compound? incomplete_dep Incomplete Deprotection? issue->incomplete_dep Acidic side_products Side Products? issue->side_products Acidic boc_cleavage Unexpected Boc Cleavage? issue->boc_cleavage Basic sol_inc_dep1 Increase Acid Conc. or Reaction Time incomplete_dep->sol_inc_dep1 sol_side_prod1 Add Scavengers (e.g., TIS) side_products->sol_side_prod1 sol_boc_cleavage1 Avoid Strong Bases, Use Milder pH boc_cleavage->sol_boc_cleavage1

Caption: A decision tree for troubleshooting common issues with this compound.

References

Technical Support Center: Purification of Amino-PEG12-Boc Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the purification of Amino-PEG12-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an this compound synthesis reaction?

The most frequent impurities arise from the Boc-protection step of the corresponding amine. These include the unreacted starting PEG-amine, excess di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), and its byproducts (e.g., t-butanol). If the synthesis starts from a di-functionalized PEG that is first aminated, you may also encounter species with incomplete amination or di-Boc protected impurities if a diamine was used.

Q2: Which analytical techniques are best for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary recommended techniques.[1]

  • Reversed-Phase HPLC (RP-HPLC): Excellent for quantifying purity and separating the target compound from closely related impurities.[1]

  • NMR Spectroscopy: Provides crucial structural confirmation of the final product and helps identify residual solvents or reaction byproducts.[1]

Q3: What are the primary purification strategies for this compound?

The main strategies for purifying this compound and similar PEGylated compounds are:

  • Flash Column Chromatography: Highly effective for separating compounds based on polarity differences. This is the most common and reliable method.[1]

  • Liquid-Liquid Extraction (LLE): Useful for removing specific impurities, particularly acidic or basic starting materials or byproducts, by partitioning them between immiscible aqueous and organic phases.[2]

  • Precipitation/Crystallization: Can be effective for isolating the product if it is a solid and if impurities have significantly different solubility profiles. Many Boc-protected PEGs, however, are oils or viscous liquids, making this method challenging.[1][3]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Suggested Solution(s)
Product streaks on TLC plate during analysis. The polar nature of the PEG chain can cause streaking on silica (B1680970) gel. The sample may be overloaded on the TLC plate.Add a small amount of a more polar solvent (e.g., 1-2% triethylamine (B128534) or methanol) to your mobile phase to improve spot shape. Ensure you are not spotting too much of the crude mixture on the plate.
Poor separation between product and impurities via column chromatography. The solvent system (mobile phase) lacks sufficient selectivity. The gradient elution is too steep.Screen different solvent systems using TLC. Common systems include gradients of methanol (B129727) in dichloromethane (B109758) (DCM) or ethanol/isopropanol in chloroform.[1][4] Run a slower, more shallow gradient during elution to improve resolution between closely eluting spots.[1]
Low recovery of product after column chromatography. The product is highly polar and is retained on the silica column.After eluting the main product fractions, perform a "column flush" with a highly polar solvent mixture (e.g., 15-20% methanol in DCM) to recover any strongly bound material.
Formation of an emulsion during liquid-liquid extraction. The PEGylated nature of the product can act as a surfactant, preventing clean separation of the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.[5]
Product appears as a viscous oil instead of a solid. This is common for many PEG derivatives and Boc-protected amino acids.[3] The presence of residual solvent or minor impurities can prevent solidification.Ensure all solvents are removed under high vacuum. Try precipitating the product by dissolving the oil in a minimal amount of a polar solvent (e.g., methanol) and adding a non-polar solvent (e.g., diethyl ether or hexanes) dropwise until turbidity persists.[1]

Purification Strategy Comparison

The following table summarizes typical conditions and outcomes for the primary purification methods. Note that optimal conditions require experimental optimization.

Purification MethodTypical ConditionsExpected PurityKey Considerations
Normal-Phase Flash Chromatography Stationary Phase: Silica Gel (230-400 mesh).Mobile Phase: Gradient of 1-10% Methanol in Dichloromethane.[1]>98% (by HPLC)A slow gradient is often critical for separating closely related PEG species.[1] Pre-adsorbing the crude material onto silica can improve separation.
Liquid-Liquid Extraction Organic Phase: Dichloromethane or Ethyl Acetate (B1210297).Aqueous Phase: Saturated Sodium Bicarbonate (to remove acidic impurities) or 1M HCl (to remove basic impurities).[2]Variable (used for initial cleanup)Primarily effective for removing excess reagents like (Boc)₂O or unreacted acidic/basic starting materials. May not remove closely related PEG impurities.
Precipitation Solvent System: Dissolve in a minimal amount of a polar solvent (e.g., Methanol) and add a non-polar anti-solvent (e.g., Diethyl Ether or Hexanes).>95% (if successful)Many PEG derivatives are oils and may not precipitate easily.[3] Success is highly dependent on the physical properties of the specific compound.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

Objective: To purify this compound from unreacted starting materials and byproducts.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • TLC plates (silica gel 60 F254)

  • Standard chromatography glassware (column, flasks, etc.)

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude reaction mixture in DCM. Spot the solution on a TLC plate and develop it in a solvent system such as 5-10% MeOH in DCM to determine the separation conditions. The desired Boc-protected product should be less polar (higher Rf) than the starting amine.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., 100% DCM) and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this dried silica onto the top of the packed column.

  • Elution:

    • Begin elution with 100% DCM, collecting fractions.

    • Gradually and slowly increase the polarity of the mobile phase by introducing methanol. A suggested gradient is increasing the MeOH percentage by 1% for every 2-3 column volumes (e.g., 1% MeOH in DCM, then 2% MeOH in DCM, etc.).[1]

    • Monitor the fractions being collected using TLC.

  • Fraction Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Liquid-Liquid Extraction Workup

Objective: To perform an initial cleanup of the reaction mixture, primarily to remove acidic or basic reagents and byproducts.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like DCM or ethyl acetate in a separatory funnel.

  • Acid Wash (Optional): If the reaction used a basic catalyst (like DMAP or triethylamine) that needs to be removed, wash the organic layer with 1M HCl. Drain the lower aqueous layer.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any acid and remove acidic byproducts.[2] Carbon dioxide evolution may occur. Vent the funnel frequently. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with brine to remove residual water and help break any emulsions.[5]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.[2] Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the partially purified product, which can then be further purified by chromatography.

Visualized Workflows

Purification_Workflow cluster_start cluster_analysis cluster_purification cluster_methods cluster_end crude Crude Reaction Mixture tlc TLC / LC-MS Analysis crude->tlc Assess Purity & Impurity Profile decision Are impurities significantly different in polarity/solubility? tlc->decision lle Liquid-Liquid Extraction decision->lle Yes (e.g., excess acid/base) chromatography Flash Column Chromatography decision->chromatography No (e.g., similar PEG species) lle->chromatography Further Purification Needed pure_product Pure this compound lle->pure_product Sufficiently Pure chromatography->pure_product Isolate Pure Fractions

Caption: Decision workflow for selecting a purification strategy.

Chromatography_Troubleshooting start Column Chromatography Analysis problem Problem Observed? start->problem streak Streaking on TLC problem->streak Streaking poor_sep Poor Separation problem->poor_sep Poor Separation no_elution Product Not Eluting problem->no_elution No Elution sol_streak Add 1-2% TEA or MeOH to mobile phase streak->sol_streak sol_sep Run a slower, more shallow gradient poor_sep->sol_sep sol_elute Flush column with highly polar solvent (e.g., 20% MeOH/DCM) no_elution->sol_elute end Improved Purification sol_streak->end sol_sep->end sol_elute->end

References

Technical Support Center: Coupling Reactions with Amino-PEG12-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG12-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your coupling experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues and side products encountered when using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in carbodiimide-mediated coupling reactions (e.g., with EDC/NHS)?

When coupling a carboxylic acid to the primary amine of this compound using carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), several side products can form. The most common are:

  • N-acylurea: This is formed by the rearrangement of the O-acylisourea intermediate, which is generated from the reaction between the carboxylic acid and EDC.[1] This rearranged product is unreactive towards the desired amine coupling.

  • Guanidinium (B1211019) Byproduct: The amine of this compound can directly react with the carbodiimide (EDC) to form a stable guanidinium byproduct, consuming the starting material.[1]

  • Hydrolysis of Activated Ester: If using an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester, this intermediate can hydrolyze back to the original carboxylic acid, especially at high pH or in the presence of water.

Q2: What is the optimal pH for coupling a carboxylic acid to this compound?

The optimal pH depends on the coupling strategy. For carbodiimide-mediated reactions, a two-step pH process is highly recommended for maximum efficiency.[2]

  • Activation Step (Carboxylic Acid Activation): This step, involving the reaction of the carboxylic acid with EDC/NHS, is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[2] A common buffer for this is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Coupling Step (Amine Reaction): The subsequent reaction of the activated acid with the amine on this compound is most efficient at a pH of 7.0 to 8.5 .[2][3] In this range, the primary amine is sufficiently deprotonated and nucleophilic. A common buffer for this step is phosphate-buffered saline (PBS) at pH 7.2-7.4.

Performing the entire reaction at a single, intermediate pH can lead to reduced overall efficiency due to competing side reactions like NHS-ester hydrolysis at higher pH values.[2]

Q3: Which buffers should I use for my coupling reaction, and which should I avoid?

  • Compatible Buffers: Phosphate-buffered saline (PBS), MES, HEPES, and borate (B1201080) buffers are generally compatible.

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your this compound for reaction with the activated carboxylic acid, significantly reducing your conjugation efficiency.[4]

Q4: How can I purify my final PEGylated conjugate and remove unreacted materials and side products?

Due to the properties of the PEG chain, a combination of purification techniques is often effective:

  • Size Exclusion Chromatography (SEC): This is a very efficient method for separating the larger PEGylated conjugate from smaller molecules like unreacted starting materials, EDC/NHS, and urea (B33335) byproducts.[]

  • Reverse Phase Chromatography (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity and can be effective for purifying the PEGylated product, especially for analytical scale separations and identifying isomers.[]

  • Ion Exchange Chromatography (IEX): Since PEGylation can alter the surface charge of a molecule, IEX can be a powerful tool to separate the desired product from unreacted starting materials.[]

  • Dialysis or Diafiltration (Ultrafiltration): These techniques are useful for removing small molecule impurities from larger PEGylated proteins or biomolecules.[]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Hydrolysis of Activated Ester: NHS esters are moisture-sensitive and have a short half-life at high pH.Ensure all reagents and solvents are anhydrous. Prepare EDC/NHS solutions immediately before use. Perform the coupling step promptly after the activation step. At pH 9.0, the half-life of PEG-NHS can be less than 10 minutes.[3]
Incorrect Buffer/pH: The amine on this compound is protonated and unreactive at low pH. Buffers containing primary amines (e.g., Tris) will compete in the reaction.Verify that the coupling reaction pH is between 7.0 and 8.5.[2][3] Use a non-amine-containing buffer like PBS or Borate buffer.[4]
Inefficient Activation: The carboxylic acid was not properly activated before the addition of the amine.Use a two-step pH protocol. Ensure the activation step is performed at pH 4.5-6.0 using a buffer like MES.[2][6]
Multiple Products Observed (High Polydispersity) Reaction with Multiple Sites: The molecule being coupled to the PEG-linker has multiple amine-reactive sites.This is not applicable when coupling to the single amine of this compound, but is a consideration when the Boc group is removed to reveal a new amine for further conjugation.
Aggregation of Reactants: Poor solubility of the non-PEGylated reactant can lead to incomplete reactions and aggregation.Use a co-solvent like DMSO or DMF to improve solubility, but keep the final concentration below 10% to avoid protein denaturation if applicable.
Major Side Product Peak Observed N-acylurea Formation: A significant amount of the activated O-acylisourea intermediate rearranged before it could react with the amine.Add NHS or Sulfo-NHS during the EDC activation step. This converts the O-acylisourea to a more stable amine-reactive NHS ester, which is less prone to rearrangement.[1]
Guanidinium Byproduct Formation: The amine of this compound reacted directly with EDC.Ensure the order of addition is correct in a one-pot reaction: mix the carboxylic acid, EDC, and NHS first to allow the active ester to form before adding the this compound.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid to this compound

This protocol is designed to maximize conjugation efficiency by separating the activation and coupling steps.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 1X PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Procedure:

  • Reagent Preparation:

    • Dissolve your carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, dissolve it first in a minimal amount of anhydrous DMSO and then dilute with Activation Buffer.

    • Dissolve this compound in Coupling Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in anhydrous DMSO or water.

  • Activation of Carboxylic Acid:

    • To your dissolved carboxylic acid, add EDC and NHS solution. A molar ratio of 1:2:4 (Carboxylic Acid:EDC:NHS) is a good starting point.

    • Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Coupling Reaction:

    • Add the activated carboxylic acid mixture to the solution of this compound. A 1.2 to 1.5-fold molar excess of the activated acid over the amine is recommended.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with PBS if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will react with any remaining active esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using Size Exclusion Chromatography (SEC), RP-HPLC, or another suitable chromatographic method to remove unreacted starting materials and byproducts.

Visualizations

Reaction Pathways in EDC/NHS Coupling

G cluster_0 Desired Pathway cluster_1 Side Reactions COOH R-COOH O_acyl O-Acylisourea Intermediate COOH->O_acyl +EDC EDC EDC NHS_ester NHS Ester (More Stable) O_acyl->NHS_ester +NHS Product Desired Amide Product R-CO-NH-PEG12-Boc O_acyl->Product + this compound (Less Efficient) Urea Urea Byproduct O_acyl->Urea N_acyl N-Acylurea (Unreactive) O_acyl->N_acyl Rearrangement NHS NHS NHS_ester->Product + this compound NHS_ester->Urea PEG_NH2 This compound Guanidinium Guanidinium Byproduct Hydrolysis Hydrolyzed Acid (R-COOH) EDC_side EDC PEG_NH2_side This compound PEG_NH2_side->Guanidinium +EDC NHS_ester_side NHS Ester NHS_ester_side->Hydrolysis + H₂O (High pH)

Caption: Key reaction pathways in EDC/NHS coupling with this compound.

Troubleshooting Workflow for Low Yield

G Start Low Conjugation Yield Check_pH Verify Coupling pH (7.0-8.5) Start->Check_pH Check_Buffer Buffer contains primary amines? Check_pH->Check_Buffer No Sol_pH Adjust pH to 7.2-8.0 with PBS Check_pH->Sol_pH Yes Check_Reagents Reagents (EDC/NHS) prepared fresh? Check_Buffer->Check_Reagents No Sol_Buffer Buffer exchange to PBS, HEPES, or Borate Check_Buffer->Sol_Buffer Yes Check_Activation Used two-step pH for activation? Check_Reagents->Check_Activation Yes Sol_Reagents Use fresh, anhydrous reagents and solvents Check_Reagents->Sol_Reagents No Sol_Activation Implement two-step protocol (Activation at pH 4.5-6.0) Check_Activation->Sol_Activation No End Re-run Experiment Check_Activation->End Yes Sol_pH->End Sol_Buffer->End Sol_Reagents->End Sol_Activation->End

Caption: Logical troubleshooting workflow for low yield coupling reactions.

References

Technical Support Center: Amino-PEG12-Boc Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges related to the solubility of Amino-PEG12-Boc, with a specific focus on the impact of dimethyl sulfoxide (B87167) (DMSO) hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly in DMSO?

A1: Several factors can affect the solubility of this compound in DMSO. A primary reason is the hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can significantly decrease the solvating power of DMSO for certain organic compounds, including those with a Boc-protecting group and a PEG linker.[2][3] It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO to ensure optimal solubility.[2][4]

Q2: What is the recommended grade of DMSO for dissolving this compound?

A2: For optimal results, it is crucial to use anhydrous (water-free), high-purity DMSO (≥99.9%). Using a lower grade or an improperly stored container of DMSO that has been exposed to ambient air can lead to significant water absorption and subsequent solubility issues.

Q3: Can absorbed water in DMSO really have a significant impact on solubility?

A3: Yes, even small amounts of water can alter the polarity and hydrogen-bonding characteristics of DMSO, creating a less favorable environment for dissolving compounds like this compound.[5] For this compound specifically, it has been noted that hygroscopic DMSO has a significant impact on its solubility.[4] The presence of water can lead to the formation of a more structured solvent environment that is less capable of solvating large, lipophilic molecules.[3]

Q4: My this compound dissolved in DMSO initially, but a precipitate formed after storage. What could be the cause?

A4: This is a common issue often caused by two main factors:

  • Water Absorption: If the container is not sealed properly, the DMSO will absorb moisture over time, leading to a decrease in the compound's solubility and causing it to precipitate out of the solution.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can also promote precipitation, especially if the DMSO has absorbed some water.[3] It is advisable to prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

Q5: Are there any other factors that could be affecting the solubility of my this compound?

A5: Besides the quality of the DMSO, other factors include:

  • Compound Purity: Ensure the this compound you are using is of high purity.

  • Concentration: You may be attempting to prepare a stock solution that is above the compound's solubility limit in DMSO.

  • Temperature: The solubility of most compounds is temperature-dependent. Gentle warming can sometimes aid dissolution.

Troubleshooting Guide

If you are encountering solubility issues with this compound in DMSO, follow these troubleshooting steps:

Initial Assessment
  • Verify DMSO Quality: Check the grade and age of your DMSO. If it is not a fresh, unopened bottle of anhydrous, high-purity DMSO, discard it and use a new one.

  • Inspect the Compound: Ensure the this compound appears as expected and has been stored correctly according to the manufacturer's instructions.

Dissolution Protocol

If the initial assessment does not resolve the issue, proceed with the following steps:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing your stock solution.[2]

  • Vortexing: After adding the DMSO to your compound, vortex the vial vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved after vortexing, place the vial in a water bath sonicator for 10-15 minutes.[2] This can help break up any solid particles and facilitate dissolution.

  • Gentle Warming: If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2] Be cautious not to overheat the solution, as this could potentially degrade the compound.

  • Prepare a More Dilute Solution: If the above steps do not work, you may be exceeding the solubility limit. Try preparing a more dilute stock solution (e.g., 5 mg/mL instead of 10 mg/mL).

Data Presentation

The following table provides a hypothetical illustration of the impact of water content in DMSO on the solubility of this compound at room temperature. This data is for demonstrative purposes only and should not be considered as experimentally verified results.

Water Content in DMSO (% v/v)Estimated Solubility of this compound (mg/mL)Observations
< 0.1% (Anhydrous)> 100Clear solution with minimal effort
1%~75May require sonication or gentle warming to fully dissolve
5%~40Significant difficulty in dissolving, may not form a clear solution
10%< 20Insoluble, forms a suspension or precipitate

Experimental Protocols

Protocol for Determining the Solubility of this compound in DMSO

This protocol outlines a general method for determining the equilibrium solubility of this compound in DMSO using the shake-flask method.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm, PTFE or other DMSO-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of DMSO with a specific, predetermined water content (e.g., 0.1%, 1%, 5%, 10% v/v).

    • Seal the vials tightly and place them on an orbital shaker or vortex them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the incubation period, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a syringe and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound in anhydrous DMSO of known concentrations.

    • Analyze the filtered supernatant and the standard solutions using HPLC.

    • Generate a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Report the solubility as the concentration of this compound in the saturated solution (e.g., in mg/mL or mM) at the specified temperature and water content in DMSO.

Visualizations

Troubleshooting_Workflow start Solubility Issue with This compound in DMSO check_dmso Check DMSO Quality: Anhydrous & High Purity? start->check_dmso check_compound Check Compound: Purity & Storage check_dmso->check_compound [DMSO OK] fail Issue Persists: Consult Further check_dmso->fail [DMSO not OK] dissolution_protocol Follow Dissolution Protocol check_compound->dissolution_protocol [Compound OK] check_compound->fail [Compound not OK] vortex Vortex Vigorously (1-2 min) dissolution_protocol->vortex sonicate Sonicate in Water Bath (10-15 min) vortex->sonicate [Not Dissolved] success Compound Dissolved vortex->success [Dissolved] warm Gently Warm to 37°C (5-10 min) sonicate->warm [Not Dissolved] sonicate->success [Dissolved] dilute Prepare a More Dilute Solution warm->dilute [Not Dissolved] warm->success [Dissolved] dilute->success [Dissolved] dilute->fail [Still Not Dissolved]

Caption: Troubleshooting workflow for this compound solubility issues in DMSO.

Molecular_Interactions cluster_anhydrous Anhydrous DMSO cluster_hygroscopic Hygroscopic DMSO dmso_a DMSO (CH₃)₂SO solute_a This compound dmso_a->solute_a Good Solvation dmso_h DMSO (CH₃)₂SO water Water H₂O dmso_h->water Strong H-Bonding solute_h This compound dmso_h->solute_h Poor Solvation water->solute_h Poor Solvation

References

Technical Support Center: Optimizing Amino-PEG12-Boc Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Amino-PEG12-Boc coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound to carboxylic acids.

Question: Why is my coupling reaction yield consistently low?

Answer: Low coupling yield can be attributed to several factors:

  • Inactive Reagents: Coupling reagents such as EDC and NHS are moisture-sensitive. Ensure that they are fresh and have been stored under anhydrous conditions. It is recommended to use freshly opened reagents or those stored properly in a desiccator.

  • Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent coupling with the amine is more favorable at a pH of 7.2-8.5. A two-step process where the activation is performed at a lower pH before adding the this compound and adjusting the pH can improve yields.

  • Presence of Nucleophilic Buffers: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the this compound, leading to lower yields. Use non-nucleophilic buffers like MES, HEPES, or PBS.

  • Hydrolysis of the Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis, especially in aqueous solutions. The this compound should be added promptly after the activation of the carboxylic acid.[1]

  • Steric Hindrance: If the carboxylic acid or the amine is sterically hindered, the reaction may be slow and inefficient. Increasing the reaction time or temperature might help to overcome this.

Question: How can I tell if my reaction has gone to completion?

Answer: Monitoring the reaction progress is crucial for optimization. Several techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is a quick and straightforward method to qualitatively monitor the disappearance of the starting materials (this compound and the carboxylic acid) and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for monitoring the reaction. It allows for the separation of reactants and products and provides mass confirmation of the desired conjugate.[2][3][4] This is the most recommended method for accurate monitoring.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used to separate the product from the starting materials, allowing for quantification of the reaction progress.

Question: I am observing significant side product formation. What could be the cause and how can I minimize it?

Answer: Side product formation is a common issue. Here are some potential causes and solutions:

  • Urea (B33335) Byproduct Formation: When using carbodiimide (B86325) reagents like EDC or DCC, a urea byproduct can form, which can be difficult to remove. Using HATU as a coupling reagent can be an alternative as its byproducts are generally more soluble and easier to remove during workup.

  • Reaction with Non-Carboxyl Groups: If your molecule of interest contains other nucleophilic groups (e.g., thiols, hydroxyls), they might compete with the amine in the coupling reaction. Protecting these groups before the coupling reaction is advisable.

  • Diacylation or Polymerization: If the molecule to be coupled has multiple carboxylic acid groups, diacylation or polymerization can occur. Using a molar excess of the this compound can help to favor the mono-substituted product.

Question: What is the best way to purify the final conjugate?

Answer: The purification method will depend on the properties of the final conjugate.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying organic compounds. The choice of solvent system will depend on the polarity of your conjugate.

  • Reverse-Phase HPLC (RP-HPLC): For more challenging purifications and to achieve high purity, preparative RP-HPLC is a very effective method.

  • Aqueous Workup: If the conjugate is soluble in an organic solvent and the impurities (e.g., excess coupling reagents, byproducts) are water-soluble, an aqueous workup (extraction) can be an effective initial purification step.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this compound, and how do I choose the right one?

A1: The most common coupling reagents are carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • EDC/NHS: This is a widely used and cost-effective combination. EDC activates the carboxylic acid, and NHS forms a more stable amine-reactive intermediate, reducing side reactions.[1]

  • HATU: HATU is often more efficient and faster than EDC/NHS, especially for sterically hindered substrates. It is also reported to reduce epimerization in chiral molecules.[5][6] However, it is more expensive.

The choice depends on the specific substrates, budget, and desired reaction speed. For difficult couplings, HATU is often preferred.[5]

Q2: What are the optimal reaction conditions (solvent, temperature, time) for this coupling?

A2: Optimal conditions can vary depending on the specific substrates. However, here are some general guidelines:

  • Solvents: Anhydrous polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Dichloromethane (DCM) are commonly used.[2][3][4]

  • Temperature: The reaction is typically carried out at room temperature. In cases of low reactivity, the temperature can be slightly elevated (e.g., to 40-50°C), but this may also increase the rate of side reactions.

  • Reaction Time: Reaction times can range from 3 to 24 hours.[2][3][4] It is highly recommended to monitor the reaction by TLC or LC-MS to determine the optimal time.

Q3: What molar ratio of reagents should I use?

A3: A slight excess of the activated carboxylic acid or the this compound can be used to drive the reaction to completion.

  • Carboxylic Acid Activation: Typically, 1.1 to 1.5 equivalents of EDC and NHS are used relative to the carboxylic acid.

  • Coupling: The molar ratio of the activated carboxylic acid to the this compound is often 1:1, but can be adjusted. For instance, using a 1:1.1 to 1:1.5 ratio of the activated acid to the amine can be beneficial if the amine is the more precious reagent, and vice-versa.

Q4: Do I need to deprotect the Boc group before the coupling reaction?

A4: No, the Boc (tert-butyloxycarbonyl) group is a protecting group for an amine. In the case of this compound, the terminal amine is the reactive group for the coupling reaction. The Boc group protects another amine functionality within the molecule, which can be deprotected in a subsequent step if needed. The Boc group is stable under the conditions of the amide coupling reaction.[7]

Data Presentation

The following table summarizes typical reaction parameters for this compound coupling based on commonly used protocols. The optimal conditions for a specific reaction should be determined empirically.

ParameterEDC/NHS CouplingHATU Coupling
Coupling Agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) & N-hydroxysuccinimide (NHS)1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
Molar Ratio (Acid:Coupling Agent:Amine) 1 : (1.1-1.5) : 1.11 : 1.1 : 1.1
Solvent DMF, DMSO, DCMDMF, DMSO
Base DIPEA (1-2 eq.)DIPEA (2-3 eq.)
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Activation Time 15-60 minutes5-15 minutes
Coupling Reaction Time 4-24 hours2-12 hours
Typical Yield 60-90%70-95%

Experimental Protocols

Protocol: EDC/NHS Coupling of this compound to a Carboxylic Acid

This protocol provides a general procedure for the coupling reaction.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is dry.

  • Dissolution of Carboxylic Acid: In the reaction vessel, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF under an inert atmosphere.

  • Activation: Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Addition of this compound: In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Addition of Base: Add DIPEA (2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, you can quench any remaining activated esters by adding a small amount of water or a primary amine like ethanolamine.

  • Workup and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine to remove DMF and water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Coupling Start Low Coupling Yield Cause1 Inactive Reagents? Start->Cause1 Cause2 Suboptimal pH? Start->Cause2 Cause3 Nucleophilic Buffer? Start->Cause3 Cause4 NHS-Ester Hydrolysis? Start->Cause4 Solution1 Use fresh, anhydrous EDC/NHS. Store properly. Cause1->Solution1 Yes Solution2 Activate at pH 4.5-6.0, then couple at pH 7.2-8.5. Cause2->Solution2 Yes Solution3 Use non-nucleophilic buffers (MES, HEPES, PBS). Cause3->Solution3 Yes Solution4 Add this compound promptly after activation. Cause4->Solution4 Yes

Caption: Troubleshooting workflow for low coupling yield.

ReactionPathway EDC/NHS Coupling Pathway for this compound cluster_coupling Coupling Step (pH 7.2-8.5) CarboxylicAcid R-COOH (Carboxylic Acid) OAcylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->OAcylisourea + EDC EDC EDC NHSEster NHS-Ester (Amine-Reactive) OAcylisourea->NHSEster + NHS NHS NHS AmideBond R-CO-NH-PEG12-Boc (Final Conjugate) NHSEster->AmideBond + this compound AminoPEG H₂N-PEG12-Boc

Caption: Chemical reaction pathway of this compound coupling.

References

Validation & Comparative

The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Analysis of Amino-PEG12-Boc and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker architectures, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of the efficacy of PROTACs synthesized with Amino-PEG12-Boc against other PEG linker lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.

The length of the PEG linker is not a trivial parameter; it profoundly influences the formation and stability of the ternary complex, which is composed of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length facilitates a productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short can introduce steric hindrance, preventing the formation of a stable complex, while an excessively long linker may result in inefficient ubiquitination due to unfavorable conformational flexibility.[1]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. What follows is a summary of key findings from comparative studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.

Case Study 1: Estrogen Receptor α (ERα) Degradation

A foundational study by Cyrus et al. systematically investigated the effect of linker length on the degradation of Estrogen Receptor α (ERα), a key target in breast cancer.[2] The study employed a series of PROTACs with varying linker lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand. The results clearly indicated that linker length is a critical factor in ERα degradation.

Quantitative Data Summary: ERα Degradation

Linker Atom Length% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
9~40%> 200[2][3]
12~60%~140[2][3]
16>95%26[2][3]
19~60%> 200[2][3]
21~50%> 200[2][3]

As the data illustrates, a 16-atom linker demonstrated superior efficacy in degrading ERα compared to both shorter and longer linkers, highlighting the existence of an optimal linker length "sweet spot" for this particular system.[2]

Case Study 2: TANK-Binding Kinase 1 (TBK1) Degradation

Research by Arvinas on PROTACs targeting TANK-Binding Kinase 1 (TBK1) also revealed a strong dependence on linker length for degradation activity. In this case, a minimum linker length was required to observe any degradation.

Quantitative Data Summary: TBK1 Degradation

Linker Atom LengthDC50 (nM)Dmax (%)Reference
< 12No DegradationN/A[4]
21396[4]
2929276[4]

This study suggests that for TBK1, longer linkers are necessary to effectively bridge the target protein and the E3 ligase to form a productive ternary complex.[4]

Case Study 3: Bromodomain-containing protein 4 (BRD4) Degradation

A study by Wurz et al. on BRD4-targeting PROTACs uncovered a more complex, non-linear relationship between linker length and degradation potency.[4] They observed that both very short and longer PEG linkers were more effective than those of intermediate length.

Quantitative Data Summary: BRD4 Degradation (CRBN-based PROTACs)

PEG UnitsLinker Atom Length (approx.)DC50 in H661 cells (µM)Reference
03< 0.5[4]
1-26-9> 5[4]
4-515-18< 0.5[4]

This unexpected trend underscores the intricate nature of ternary complex formation and highlights the necessity of empirical optimization of the linker length for each target-ligase pair.[4]

Signaling Pathways and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., ERα) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for degradation Degradation Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: General mechanism of PROTAC-mediated protein degradation.

Estrogen_Receptor_Signaling Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Dimerization Dimerization ERa->Dimerization Degradation ERα Degradation ERa->Degradation degradation Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Growth Transcription->Proliferation PROTAC ERα PROTAC PROTAC->ERa binds & induces Degradation->Proliferation inhibits

Caption: Simplified estrogen receptor signaling and PROTAC intervention.

Western_Blot_Workflow Start Start: Cultured Cells Treatment Treat cells with PROTAC (various concentrations) Start->Treatment Lysis Cell Lysis & Protein Quantification (BCA Assay) Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-ERα) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis End End: Quantified Degradation Analysis->End

Caption: Experimental workflow for Western Blot analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Protocol 1: Cell Culture

MCF-7 Cells (for ERα studies)

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[4]

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

  • Subculture: When cells reach 80-90% confluency, they are detached using 0.25% Trypsin-EDTA, neutralized with complete growth medium, centrifuged, and re-plated at a suitable split ratio.[4]

HEK293 Cells (for TBK1 studies)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Similar to MCF-7 cells, using Trypsin-EDTA for detachment.

H661 Cells (for BRD4 studies)

  • Media: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Standard trypsinization procedure for passaging.

Protocol 2: Western Blot for PROTAC-Induced Degradation
  • Cell Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (or DMSO as a vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation: Normalize the protein samples to the same concentration, add Laemmli sample buffer, and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERα, anti-TBK1, or anti-BRD4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

    • Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax values.

Conclusion

The choice of linker length is a critical, empirically determined parameter in the design of potent and effective PROTACs. The provided case studies for ERα, TBK1, and BRD4 demonstrate that there is no universal optimal linker length. While a 12-PEG unit linker, as found in this compound, may be effective in some contexts, systematic evaluation of a range of linker lengths is paramount to achieving maximal degradation efficacy for a given target protein and E3 ligase pair. This guide provides researchers with a framework for understanding the impact of PEG linker length and the experimental protocols necessary to perform comparative analyses for their own PROTAC development programs.

References

The PROTAC Linker Dilemma: A Comparative Guide to Amino-PEG12-Boc and Alkyl Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. This guide provides an objective comparison of two prevalent linker classes: polyethylene (B3416737) glycol (PEG) linkers, exemplified by Amino-PEG12-Boc, and traditional alkyl linkers. By examining their impact on key biophysical and cellular parameters, supported by experimental data and detailed protocols, this document aims to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex, dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1] This guide delves into the nuanced differences between the hydrophilic, flexible this compound linker and the more hydrophobic, structurally simple alkyl linkers.

At a Glance: Key Differences and Performance Metrics

The decision to employ a PEG-based linker like this compound or a simple alkyl chain can significantly impact the performance of a PROTAC. The following tables summarize the key differences and performance metrics based on available experimental data.

Table 1: Physicochemical Properties of PROTACs with PEG vs. Alkyl Linkers

PropertyThis compound (PEG Linker)Alkyl LinkerImpact on PROTAC Performance
Solubility Generally higher due to the hydrophilic nature of the PEG chain.[2]Generally lower and more hydrophobic, which can limit aqueous solubility.[3]Improved solubility can be advantageous for formulation and in vivo studies.[4]
Permeability Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[2] However, excessive PEGylation can decrease permeability.[2]Higher lipophilicity generally favors passive diffusion across cell membranes.[]Permeability is a complex property influenced by multiple factors beyond the linker, including the overall 3D conformation of the PROTAC.
Metabolic Stability May be susceptible to oxidative metabolism.Generally considered to have good metabolic stability due to the inert nature of the hydrocarbon chain.[]Linker stability is crucial for maintaining PROTAC integrity and ensuring sustained degradation in vivo.
Flexibility The flexible nature of the PEG chain can facilitate the formation of a productive ternary complex.[6]The conformational freedom of alkyl chains can also support ternary complex formation, but may also lead to non-productive conformations.The optimal linker length and flexibility are highly dependent on the specific target protein and E3 ligase pair.

Table 2: Degradation Efficiency and Permeability of PROTACs with PEG vs. Alkyl Linkers

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
PROTAC A Alkyl>1000<202.5
PROTAC B PEG2500551.8
PROTAC C PEG4250701.1
TBK1 Degrader 1 12-atom alkyl/ether>1000N/AN/A
TBK1 Degrader 2 21-atom alkyl/ether396N/A
TBK1 Degrader 3 29-atom alkyl/ether29276N/A

Data is illustrative and compiled from various sources in the literature.[2][7] DC50 and Dmax values are cell-line dependent.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Proteasome 26S Proteasome POI->Proteasome targeted for degradation Ternary POI-PROTAC-E3 Ub Ubiquitin Ub->POI polyubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades Ternary->Ub recruits

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Lead Optimization Design PROTAC Design (Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation (SPR, ITC) Synthesis->Ternary_Complex Degradation Degradation Assay (Western Blot, DC50/Dmax) Ternary_Complex->Degradation Permeability Permeability Assay (PAMPA) Degradation->Permeability SAR Structure-Activity Relationship (SAR) Permeability->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Refinement

A generalized workflow for PROTAC development.

Detailed Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.

Western Blot for PROTAC-Induced Protein Degradation

This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.[8]

Materials:

  • Cell line expressing the protein of interest (e.g., HeLa, HEK293)

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for the desired time (e.g., 24 hours).[9]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[8] Scrape the cells and collect the lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer.[8] Boil the samples and load equal amounts of protein onto an SDS-PAGE gel.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[8] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[10] Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.[8] Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay measures the passive permeability of a compound across an artificial lipid membrane.[11]

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.[13]

  • Compound Preparation: Prepare a solution of the PROTAC in PBS with a low percentage of DMSO (e.g., <1%).[12]

  • Assay Setup: Add buffer to the acceptor plate wells.[12] Add the PROTAC solution to the donor plate wells.[12]

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[13]

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[12]

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Ternary Complex Formation Assays (SPR/ITC)

These biophysical techniques are used to characterize the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Plasmon Resonance (SPR):

  • Principle: SPR measures the change in the refractive index at the surface of a sensor chip when molecules bind to it. One of the proteins (e.g., the E3 ligase) is immobilized on the chip, and the PROTAC and the target protein are flowed over the surface.

  • General Protocol:

    • Immobilize the E3 ligase on the sensor chip.

    • Inject the PROTAC at various concentrations to measure its binary interaction with the E3 ligase.

    • In a separate experiment, pre-incubate the PROTAC with the target protein and inject the mixture over the E3 ligase-coated chip to measure the formation of the ternary complex.[14]

    • Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).[15]

Isothermal Titration Calorimetry (ITC):

  • Principle: ITC directly measures the heat changes that occur upon molecular binding. A solution of one binding partner is titrated into a solution of the other(s), and the heat released or absorbed is measured.

  • General Protocol:

    • To measure ternary complex formation, saturate the PROTAC with one protein (e.g., the E3 ligase).

    • Titrate this complex into a solution containing the target protein.

    • The resulting thermogram is analyzed to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Conclusion

The selection of a linker is a critical step in the design of effective PROTACs. This compound, as a representative PEG linker, offers the advantages of improved aqueous solubility and a flexible scaffold that can promote favorable ternary complex formation.[2] In contrast, alkyl linkers provide synthetic simplicity and enhanced metabolic stability, often leading to better cell permeability for more lipophilic PROTACs.[]

Ultimately, the optimal linker choice is target-dependent and requires empirical validation through a combination of biophysical and cellular assays. A thorough understanding of the trade-offs between solubility, permeability, and conformational flexibility, as guided by the principles and protocols outlined in this guide, will enable researchers to rationally design and develop potent and selective protein degraders.

References

A Comparative Guide to Cleavable and Non-Cleavable Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) utilizing technologies like proteolysis-targeting chimeras (PROTACs) has opened new avenues for therapeutic intervention. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase recruiter. The nature of this linker, specifically whether it is cleavable or non-cleavable, profoundly influences the efficacy, safety, and pharmacokinetic profile of the degrader. This guide provides an objective comparison of cleavable and non-cleavable linkers in TPD, supported by established principles and experimental methodologies.

At a Glance: Key Differences

While direct head-to-head quantitative comparisons of cleavable and non-cleavable linkers in PROTACs are still emerging in the literature, the extensive research in the analogous field of antibody-drug conjugates (ADCs) provides a strong foundation for understanding their respective properties.[1][2]

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Action Releases the active PROTAC molecule upon encountering a specific intracellular trigger (e.g., enzymes, pH, redox potential).[3]The entire PROTAC molecule remains intact and is active as a whole. Its function relies on the stability of the complete ternary complex (Target-PROTAC-E3 Ligase).[1]
Potential Advantages - Spatiotemporal control of activity - Potential for a "bystander effect" in densely packed cells[3][] - May mitigate systemic exposure to the active degrader- Greater plasma stability[1] - More predictable pharmacokinetics - Reduced risk of off-target effects from prematurely released components[1]
Potential Disadvantages - Potential for premature cleavage, leading to off-target toxicity[1] - Generally lower plasma stability- Lack of a "bystander effect"[5] - The entire molecule must possess suitable properties for cell permeability and ternary complex formation
Common Chemistries Disulfides, hydrazones, peptides (e.g., valine-citrulline)[3]Thioethers, alkyl chains, polyethylene (B3416737) glycol (PEG) chains[2]

Signaling Pathways and Mechanisms of Action

The fundamental mechanism of PROTACs involves hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The linker plays a crucial role in the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the target, marking it for proteasomal degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (Protein of Interest) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Non-cleavable linkers are designed to maintain the integrity of the PROTAC molecule throughout this process. The efficacy of a non-cleavable PROTAC is therefore highly dependent on the stability and favorable geometry of the ternary complex formed by the intact molecule.

Cleavable linkers , on the other hand, are designed to be stable in circulation but to break apart upon entering the target cell, releasing the active components. This can be triggered by specific cellular conditions:

  • Enzyme-sensitive linkers: Often contain peptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like cathepsin B.[3]

  • pH-sensitive linkers: Incorporate acid-labile groups like hydrazones that hydrolyze in the acidic environment of endosomes and lysosomes.[3]

  • Redox-sensitive linkers: Utilize disulfide bonds that are reduced in the high-glutathione environment of the cytoplasm.[3]

The cleavage of the linker can influence the dynamics of target engagement and degradation. A potential, though less explored, advantage in the context of PROTACs is the possibility of a "bystander effect," where a released, cell-permeable active degrader could diffuse into neighboring cells and induce degradation of the target protein, which could be beneficial in heterogeneous tissues.[][6]

Comparative Performance and Experimental Data

While comprehensive head-to-head studies are limited, the choice of linker is a critical parameter in PROTAC optimization. The following table summarizes key performance indicators and the influence of the linker type.

Performance MetricCleavable LinkerNon-Cleavable Linker
Degradation Potency (DC50) Highly dependent on the efficiency of cleavage and the intrinsic activity of the released degrader.Dependent on the stability and cooperativity of the ternary complex formed by the intact PROTAC.
Maximal Degradation (Dmax) Can be limited by the rate of linker cleavage or saturation of the cleavage machinery.Often influenced by the "hook effect," where high concentrations of the PROTAC can lead to the formation of non-productive binary complexes, reducing Dmax.
Pharmacokinetics (PK) Generally exhibit shorter half-lives due to potential premature cleavage. The PK profile is a composite of the intact PROTAC and its cleavage products.[7][8]Typically show greater stability and longer half-lives, leading to more predictable PK profiles.[8]
Off-Target Effects Risk of off-target activity from the prematurely released warhead or E3 ligase binder.[1]Off-target effects are primarily due to the intact PROTAC binding to unintended proteins.

Experimental Protocols

A rigorous evaluation of cleavable and non-cleavable linkers in PROTACs requires a suite of well-defined experiments.

Protein Degradation Assays (DC50 and Dmax Determination)

Objective: To quantify the potency and maximal efficacy of a PROTAC in degrading the target protein.

Methodology: Western Blotting [9][10]

  • Cell Seeding and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay like the BCA assay.[10]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (PVDF or nitrocellulose). Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with a suitable secondary antibody and visualize the bands. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC50 and Dmax values.[11]

Western_Blot_Workflow cluster_1 Western Blot Workflow for PROTAC Degradation A Cell Seeding & Adherence B PROTAC Treatment (Dose-Response & Time-Course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Densitometry G->H I Data Analysis (DC50 & Dmax) H->I

Figure 2: Experimental workflow for determining PROTAC-mediated protein degradation.
Off-Target Analysis

Objective: To identify unintended protein degradation caused by the PROTAC.

Methodology: Global Proteomics using Mass Spectrometry [12][13]

  • Cell Culture and Treatment: Treat cells with the PROTAC at its optimal degradation concentration and a higher concentration. Include vehicle and negative controls.[12]

  • Sample Preparation: Lyse the cells, quantify the protein, and digest the proteins into peptides using trypsin.[12]

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[12]

  • Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.[13]

Target Engagement

Objective: To confirm that the PROTAC is binding to its intended target within the cell.

Methodology: Cellular Thermal Shift Assay (CETSA) [14][15]

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations.

  • Heating: Heat the cells to a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods. Ligand binding stabilizes the protein, resulting in a higher melting temperature.[16]

Logical Framework for Linker Selection

The choice between a cleavable and non-cleavable linker is a strategic decision in PROTAC design, guided by the therapeutic context and the properties of the target protein.

Linker_Selection_Logic Start Start: PROTAC Design Stability_Goal High Plasma Stability Required? Start->Stability_Goal Bystander_Effect Bystander Effect Desired? Stability_Goal->Bystander_Effect No Non_Cleavable Consider Non-Cleavable Linker Stability_Goal->Non_Cleavable Yes Bystander_Effect->Non_Cleavable No Cleavable Consider Cleavable Linker Bystander_Effect->Cleavable Yes Optimize_Non_Cleavable Optimize Linker Length & Composition for Ternary Complex Stability Non_Cleavable->Optimize_Non_Cleavable Off_Target_Risk Assess Off-Target Risk of Released Moieties Cleavable->Off_Target_Risk Off_Target_Risk->Stability_Goal High Risk Optimize_Cleavable Select Cleavage Chemistry (Enzyme, pH, Redox) Off_Target_Risk->Optimize_Cleavable Low Risk End Final Linker Strategy Optimize_Non_Cleavable->End Optimize_Cleavable->End

Figure 3: A logical flowchart for selecting between cleavable and non-cleavable linkers.

Conclusion

The choice between a cleavable and non-cleavable linker is a critical determinant of a PROTAC's therapeutic potential. Non-cleavable linkers are currently more prevalent in PROTAC design, offering greater stability and more predictable pharmacokinetics. Cleavable linkers, while less common, present opportunities for controlled activation and a potential bystander effect, though with a higher risk of off-target effects due to premature cleavage. The selection of the optimal linker strategy should be guided by a thorough understanding of the target biology, the desired therapeutic outcome, and a comprehensive suite of in vitro and in vivo experiments to evaluate the performance and safety of the resulting degrader. As the field of targeted protein degradation continues to evolve, further research into novel linker technologies will undoubtedly expand the therapeutic utility of this promising modality.

References

A Head-to-Head Battle: Comparing Boc and Fmoc Protecting Group Strategies for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation and drug delivery, the choice of protecting group strategy for polyethylene (B3416737) glycol (PEG) linkers is a critical decision that profoundly impacts synthesis efficiency, yield, and purity of the final product. The two most prominent strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols to inform the selection process for your specific application.

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is removed using a secondary amine, most commonly piperidine (B6355638).[1][2] This orthogonality dictates the entire synthetic strategy, including the choice of side-chain protecting groups and the final cleavage conditions from a solid support in peptide synthesis.[1][2]

Quantitative Comparison of Deprotection Performance

While direct head-to-head quantitative data for the deprotection of Boc and Fmoc groups specifically on PEG linkers is not extensively available in the public domain, studies on dipeptides provide valuable insights into the kinetics and efficiency of these reactions. The principles of these deprotection reactions are directly applicable to PEGylated molecules.

ParameterBoc StrategyFmoc Strategy
Protecting Group tert-butyloxycarbonyl9-fluorenylmethyloxycarbonyl
Deprotection Reagent Trifluoroacetic Acid (TFA)[1][3]Piperidine in DMF[1][3]
Deprotection Conditions Strongly acidic (e.g., 50% TFA in DCM)[3][4]Mildly basic (e.g., 20% piperidine in DMF)[3][5]
Typical Deprotection Time 5 - 30 minutes[3]5 - 20 minutes (often in two steps)
Side-Chain Protection Benzyl-based[1]tert-Butyl-based[1]
Final Cleavage Reagent Strong acids (e.g., HF, TFMSA)[1][6]Trifluoroacetic Acid (TFA)[1]
Compatibility Good for hydrophobic sequences prone to aggregation.[6]Compatible with acid-sensitive modifications.[]
Common Side Reactions Repeated acid exposure can lead to side-chain protecting group loss.[1]Aspartimide formation, diketopiperazine formation, piperidine adduct formation.
Safety Considerations Use of highly corrosive and hazardous HF for final cleavage.[1]Milder final cleavage conditions; piperidine is toxic.[1]

Experimental Protocols

The following are detailed, generalized protocols for the deprotection of Boc- and Fmoc-protected amino-PEG linkers.

Protocol 1: Boc Deprotection of an Amino-PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amino-PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the PEG linker is attached to a substrate with other acid-sensitive groups, scavengers like TIS (2.5-5% v/v) can be added.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amino-PEG linker.

Protocol 2: Fmoc Deprotection of an Amino-PEG Linker

This protocol describes the removal of the Fmoc protecting group using piperidine.

Materials:

  • Fmoc-protected amino-PEG linker

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF in a round-bottom flask.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature. The deprotection is typically rapid, with a half-life of the Fmoc group being very short in this solution.[5] A reaction time of 5-10 minutes is often sufficient.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.

  • Upon completion, the deprotected amino-PEG linker can often be used directly in the next reaction step after removal of the volatile piperidine and DMF under high vacuum. Alternatively, the product can be isolated by precipitation with a non-polar solvent like diethyl ether.

Visualization of Deprotection Workflows

To visually represent the deprotection processes, the following diagrams have been generated using Graphviz.

Boc_Deprotection_Workflow Boc_PEG Boc-NH-PEG-R Protonation Protonation of Carbonyl Boc_PEG->Protonation  + H+ TFA_DCM TFA/DCM Loss_of_tButyl Loss of tert-butyl cation Protonation->Loss_of_tButyl Carbamic_Acid Carbamic Acid Intermediate Loss_of_tButyl->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation  - CO2 Deprotected_PEG H3N+-PEG-R (TFA salt) Decarboxylation->Deprotected_PEG Neutralization Neutralization (e.g., NaHCO3) Deprotected_PEG->Neutralization Final_Product H2N-PEG-R Neutralization->Final_Product

Boc deprotection workflow for an amino-PEG linker.

Fmoc_Deprotection_Workflow Fmoc_PEG Fmoc-NH-PEG-R Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_PEG->Proton_Abstraction  + Piperidine Piperidine Piperidine/DMF Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Carbamic_Acid_Intermediate Carbamic Acid Intermediate Beta_Elimination->Carbamic_Acid_Intermediate DBF_Adduct Dibenzofulvene-Piperidine Adduct Beta_Elimination->DBF_Adduct  + Piperidine Decarboxylation Decarboxylation Carbamic_Acid_Intermediate->Decarboxylation  - CO2 Deprotected_PEG H2N-PEG-R Decarboxylation->Deprotected_PEG

Fmoc deprotection workflow for an amino-PEG linker.

Logical Decision-Making Framework

The choice between Boc and Fmoc strategies is multifaceted and depends on the specific requirements of the synthesis. The following flowchart provides a logical framework for making this decision.

Decision_Tree Start Start: Choose Protecting Group for PEG Linker Acid_Sensitive Does the molecule contain other acid-sensitive groups? Start->Acid_Sensitive Hydrophobic Is the PEGylated molecule prone to aggregation? Acid_Sensitive->Hydrophobic No Use_Fmoc Use Fmoc Strategy Acid_Sensitive->Use_Fmoc Yes Final_Cleavage Are harsh final cleavage conditions (e.g., HF) acceptable? Hydrophobic->Final_Cleavage No Use_Boc Use Boc Strategy Hydrophobic->Use_Boc Yes Final_Cleavage->Use_Boc Yes Consider_Fmoc Consider Fmoc for milder final cleavage Final_Cleavage->Consider_Fmoc No

Decision tree for selecting between Boc and Fmoc strategies.

Conclusion

The decision between Boc and Fmoc protecting group strategies for PEG linkers is a critical step in the design of bioconjugates and PEGylated therapeutics. While the Fmoc strategy has become more prevalent due to its milder deprotection and final cleavage conditions, the Boc strategy remains a robust and valuable option, particularly for sequences that are prone to aggregation.[1][6] A thorough understanding of the chemistry, potential side reactions, and compatibility with other functional groups is essential for making an informed decision that will lead to a successful and efficient synthesis. The data and protocols presented in this guide provide a solid foundation for researchers to navigate this choice and optimize their PEGylation strategies.

References

Optimizing PROTAC Efficacy: A Comparative Guide to Linker Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how linker composition dictates the activity of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.

The design of the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's success.[1][2] Once considered a mere spacer, the linker is now recognized as a key modulator of a PROTAC's biological activity, influencing the formation and stability of the crucial ternary complex (Protein of Interest-PROTAC-E3 Ligase), which ultimately dictates the efficiency of target protein degradation.[1][3][4] This guide provides an objective comparison of PROTAC performance with varying linker compositions, presenting supporting experimental data and detailed methodologies for validation.

The Pivotal Role of the Linker in PROTAC Activity

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker joining them.[1] This linker's length, flexibility, and chemical makeup are paramount. An optimal linker facilitates the proper proximity and orientation between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[3][5] A linker that is too short can cause steric hindrance, preventing ternary complex formation, while an overly long linker may not effectively bring the two proteins together.[6][7]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the fundamental mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->E3_Ligase POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-induced protein degradation.

Comparative Analysis of Linker Compositions: Quantitative Data

The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following tables summarize experimental data demonstrating the impact of different linker compositions on PROTAC activity.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

This study highlights that for ERα degradation, a 16-atom linker was optimal, with shorter or longer linkers showing reduced efficacy.[8][9]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
Compound 19> 1000< 20
Compound 212~500~60
Compound 3 (Optimal) 16 ~100 > 90
Compound 419~750~50
Compound 521> 1000< 30
Table 2: Influence of Linker Type and Length on PI3K/mTOR Dual-Targeting PROTACs

This data illustrates that flexible linkers, such as alkyl chains, can enhance degradation efficiency.[10] GP262, with a C8 alkyl linker, demonstrated potent dual-target degradation.[10]

PROTAC CompoundLinker CompositionTargetDC50 (nM)Dmax (%)
GP262C8 alkyl chainp110α227.471.3
GP262C8 alkyl chainp110γ42.2388.6
GP262C8 alkyl chainmTOR45.474.9
Table 3: Comparison of Flexible vs. Rigid Linkers for FLT3 Degradation

The chemical nature of the linker, such as polyethylene (B3416737) glycol (PEG) for flexibility and heterocyclic rings for rigidity, affects physicochemical properties like solubility and permeability, which in turn impact degradation potency.[1]

PROTAC SeriesLinker TypeKey FeatureGeneral Impact on FLT3 Degradation
Series APEG-basedFlexible, HydrophilicImproved solubility, variable degradation efficiency based on length.
Series BAlkyl chainFlexible, HydrophobicGood cell permeability, potency is highly dependent on optimal length.
Series CPiperazine-basedRigidCan pre-organize the PROTAC for favorable ternary complex formation, potentially increasing potency.

Experimental Protocols for PROTAC Validation

Accurate validation of PROTAC activity requires a series of robust experimental assays.[8][11]

Experimental Workflow for PROTAC Validation

Experimental_Workflow A PROTAC Synthesis (Varying Linkers) B In Vitro Binding Assays (SPR, ITC) A->B Characterize Binary Binding C Ternary Complex Formation (NanoBRET, FRET) A->C Assess Ternary Complex D Cell-Based Degradation Assays (Western Blot, In-Cell Western) C->D Quantify Protein Degradation E Ubiquitination Assays D->E Confirm Mechanism F Downstream Functional Assays (Cell Viability, Signaling Pathway Analysis) D->F Evaluate Biological Effect G In Vivo Efficacy Studies (Xenograft Models) F->G Validate In Vivo

Caption: A typical experimental workflow for validating PROTAC activity.

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.[8]

  • Cell Culture and Treatment: Seed cells at an appropriate density. Treat with a range of PROTAC concentrations for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binary and ternary complex formation.[8][11]

  • Chip Preparation: Immobilize one binding partner (e.g., the E3 ligase) on a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay measures the proximity of the target protein and the E3 ligase within living cells.[10]

  • Cell Line Engineering: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Cell Treatment: Treat the cells with the PROTAC and the HaloTag® NanoBRET™ 618 Ligand.

  • Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are in close proximity, indicating ternary complex formation.

Signaling Pathway Modulation by a PROTAC

The degradation of a target protein by a PROTAC can lead to the modulation of downstream signaling pathways. For instance, a PROTAC targeting PI3K and mTOR would impact the PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation.[1][10]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PROTAC PI3K/mTOR PROTAC PROTAC->PI3K Degrades PROTAC->mTORC1 Degrades

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of intervention by a dual-targeting PROTAC.

Conclusion

The linker is a critical component in the design of effective PROTACs, with its length, composition, and attachment points significantly influencing degradation efficacy.[][13] A systematic approach to linker optimization, supported by robust quantitative assays, is essential for the development of potent and selective protein degraders.[3][8] The data and protocols presented in this guide offer a framework for researchers to rationally design and validate next-generation PROTACs with improved therapeutic potential.

References

Optimizing Ternary Complex Formation: A Comparative Guide to Linker Length Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of potent heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), hinges on the meticulous optimization of the linker element. The length and composition of the linker are critical determinants for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.

This guide provides a comparative analysis of the impact of linker length on ternary complex formation, supported by experimental data and detailed methodologies. An optimal linker bridges a target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into proximity for ubiquitination and subsequent degradation.[1][2] An improperly designed linker can result in suboptimal outcomes; a linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1][]

The Critical Role of the Linker in PROTAC Efficacy

The primary function of a PROTAC is to hijack the cell's ubiquitin-proteasome system. It achieves this by simultaneously binding to a target protein and an E3 ligase, forming a ternary complex.[1] Within this complex, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The linker's role is not merely to connect the two binding moieties but to orient them in a spatially favorable manner to facilitate this ubiquitin transfer.

Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader for a specific target protein and E3 ligase pair.[1]

Comparative Analysis of Linker Length on Degradation Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the degradation of different target proteins. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are key metrics for assessing PROTAC efficacy.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)IAPPEG9>1000<20[2][4]
Estrogen Receptor α (ERα)IAPPEG12~500~50[2][4]
Estrogen Receptor α (ERα) IAP PEG 16 ~100 >80 [2][4]
Estrogen Receptor α (ERα)IAPPEG19~750~40[2][4]
Estrogen Receptor α (ERα)IAPPEG21>1000<20[2][4]
p38αVHLAlkyl Chain13>100<60[1]
p38α VHL Alkyl Chain 15-17 <10 >90 [1]
p38αVHLAlkyl Chain19>100<70[1]
BRD4VHLPEG12 (MZ1)23>90[5]
BRD4VHLPEG17110~80[5]
BRD4VHLPEG21240~70[5]

Data presented is a synthesis from cited sources and may be approximated for comparative purposes.

As the data indicates, a distinct "sweet spot" for linker length often emerges, where degradation is most efficient. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers leading to significantly reduced efficacy.[2][4][6] Similarly, for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]

Visualizing the PROTAC Mechanism and Experimental Workflow

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_optimization Optimization Design Design PROTAC Library (Varying Linker Lengths) Synthesis Chemical Synthesis Design->Synthesis Biophysical_Assays Assess Ternary Complex Formation & Stability Synthesis->Biophysical_Assays Cellular_Assays Measure Protein Degradation (DC50, Dmax) Synthesis->Cellular_Assays SPR Surface Plasmon Resonance (SPR) SPR->Biophysical_Assays ITC Isothermal Titration Calorimetry (ITC) ITC->Biophysical_Assays TR_FRET Time-Resolved FRET (TR-FRET) TR_FRET->Biophysical_Assays AlphaLISA AlphaLISA AlphaLISA->Biophysical_Assays Data_Analysis Data Analysis & SAR Biophysical_Assays->Data_Analysis Western_Blot Western Blot Western_Blot->Cellular_Assays NanoBRET NanoBRET™ NanoBRET->Cellular_Assays Cellular_Assays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for assessing linker length impact.

Detailed Experimental Protocols

Several biophysical and cellular techniques are employed to characterize the formation, stability, and functional outcome of the POI-PROTAC-E3 ternary complex.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[7]

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.[7]

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay used to measure the formation of the ternary complex in a homogenous format.[7]

  • Reagents: Obtain purified, tagged versions of your target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag). Use fluorescently labeled antibodies that specifically recognize the tags (e.g., anti-His-Europium and anti-GST-Allophycocyanin).[7]

  • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of your PROTAC.[7]

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.[7]

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[7]

  • Data Analysis: Plot the FRET signal against the PROTAC concentration. A bell-shaped curve is often observed, from which the potency of ternary complex formation can be determined.[7]

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

Similar to TR-FRET, AlphaLISA is a bead-based proximity assay to quantify ternary complex formation.

  • Reagents: Use purified, tagged proteins (e.g., His-tagged POI, Flag-tagged E3 ligase). AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-Flag) are required.

  • Assay Setup: In a microplate, incubate the tagged proteins with varying concentrations of the PROTAC.

  • Bead Addition: Add the AlphaLISA acceptor and donor beads.

  • Incubation: Incubate for 1 hour at room temperature in the dark.[8]

  • Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The AlphaLISA signal is proportional to the amount of ternary complex formed.[8]

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The characteristic "hook effect" at high concentrations, where the signal decreases due to the formation of binary complexes, is typically observed.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding affinities and kinetics of binary and ternary complex formation.[9]

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the surface to measure its binding to the immobilized protein. Then, inject the target protein to measure its binary interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the target protein and the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD) for each interaction. This allows for the calculation of cooperativity (alpha), which indicates the extent to which the binding of one component influences the binding of the other.

Conclusion

The length of the linker is a paramount design consideration in the development of effective PROTACs. As demonstrated by the compiled data, even minor changes in linker length can dramatically alter degradation efficacy. A systematic approach, employing a combination of biophysical and cellular assays, is essential for identifying the optimal linker that promotes a stable and productive ternary complex. The methodologies and comparative data presented in this guide offer a framework for researchers to rationally design and optimize the next generation of targeted protein degraders.

References

comparative analysis of PROTACs synthesized with different E3 ligase ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a pivotal step in the design of Proteolysis Targeting Chimeras (PROTACs). This guide offers a comparative analysis of PROTACs synthesized with different E3 ligase ligands, providing supporting experimental data, detailed methodologies for key experiments, and visual aids to elucidate critical pathways and workflows.

PROTACs are innovative heterobifunctional molecules that harness the cell's native protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] These molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, flagging it for degradation by the proteasome.[1][2] Although over 600 E3 ligases have been identified in the human genome, a small subset—primarily Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2)—have been extensively utilized in PROTAC development due to the availability of well-characterized small molecule ligands.[3][4]

Performance Comparison of E3 Ligase Ligands

The effectiveness of a PROTAC is determined by more than just the binding affinities of its ligands to the target protein and the E3 ligase. The stability and cooperativity of the ternary complex are critical in dictating the degradation efficiency, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[5] The choice of E3 ligase can profoundly impact these parameters.

Below are tables summarizing the performance of PROTACs that utilize different E3 ligase ligands to target the same proteins, offering a comparative perspective. It is important to note that direct head-to-head comparisons under identical experimental conditions are not always available in the literature; therefore, the data presented is compiled from various studies and should be interpreted with consideration for the different experimental contexts.

Table 1: Comparative Degradation Data for BRD4-Targeting PROTACs
E3 Ligase RecruitedPROTACDC50DmaxCell Line
CRBN ARV-825< 1 nM> 90%Burkitt's Lymphoma (BL)
CRBN PROTAC 4pM rangeNot SpecifiedMV-4-11, MOLM-13, RS4;11
VHL ARV-771< 5 nM> 90%Castration-Resistant Prostate Cancer (CRPC)
VHL MZ18 nMComplete at 100 nMH661
MDM2 A1874Not SpecifiedSignificant DegradationMyeloid Leukemia Cells
Table 2: Comparative Degradation Data for BTK-Targeting PROTACs
E3 Ligase RecruitedPROTACDC50DmaxCell Line
CRBN MT-802Low nM> 99%Not Specified
IAP SNIPER-12182 ± 57 nMNot SpecifiedTHP-1
Table 3: Comparative Degradation Data for EGFR-Targeting PROTACs
E3 Ligase RecruitedPROTACDC50DmaxCell Line
CRBN SIAIS12530-50 nMNot SpecifiedH1975
VHL MS39More potent than CRBN-basedNot SpecifiedNot Specified
MDM2 Compound 19Moderate DegradationNot SpecifiedEGFR L858R/T790M mutant cells

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Ternary->E3 POI_Ub Ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

EGFR_Signaling_Pathway cluster_PROTAC PROTAC Action EGFR EGFR Degradation EGFR Degradation EGFR->Degradation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PROTAC EGFR PROTAC E3 E3 Ligase (CRBN/VHL/MDM2) Degradation->RAS Inhibits Degradation->PI3K Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory effect of PROTAC-mediated degradation.

Experimental_Workflow A Cell Culture & Treatment with PROTACs B Cell Lysis A->B C1 Western Blotting B->C1 C2 In-Cell Ubiquitination Assay (e.g., NanoBRET) B->C2 C3 Ternary Complex Assay (e.g., TR-FRET) B->C3 D1 Quantify Protein Levels (DC50, Dmax) C1->D1 D2 Measure POI Ubiquitination C2->D2 D3 Assess Ternary Complex Formation & Stability C3->D3 E Comparative Analysis of PROTAC Performance D1->E D2->E D3->E

Caption: Experimental workflow for comparing PROTACs with different E3 ligase ligands.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Cellular Protein Degradation Assay (Western Blot)

This is the most common method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PROTAC of interest dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody. A primary antibody for a loading control should be used to ensure equal protein loading.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by plotting the percentage of degradation against the PROTAC concentration.

In-Cell Ubiquitination Assay (NanoBRET™ Assay)

This assay allows for the detection and quantification of target protein ubiquitination in live cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Transfection reagent (e.g., Lipofectamine)

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged ubiquitin

  • Nano-Glo® Vivazine™ Live Cell Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Cell Transfection: Co-transfect cells with the expression vectors for the NanoLuc®-tagged target protein and HaloTag®-tagged ubiquitin. Plate the transfected cells in a multi-well plate.

  • Labeling: The day after transfection, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-ubiquitin.

  • Substrate Addition and PROTAC Treatment: Add the Nano-Glo® Vivazine™ Live Cell Substrate to the cells. Subsequently, treat the cells with a serial dilution of the PROTAC.

  • Signal Measurement: Immediately after adding the PROTAC, measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) signals using a plate reader. Continue to take measurements at regular intervals to monitor the kinetics of ubiquitination.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates an increase in the proximity of the NanoLuc®-tagged target protein and the HaloTag®-tagged ubiquitin, signifying ubiquitination.

Conclusion

The selection of an E3 ligase and its corresponding ligand is a critical decision in PROTAC design, with no single option being universally superior. CRBN and VHL remain the most widely used E3 ligases, each presenting a unique set of advantages and disadvantages. The expanding repertoire of E3 ligase ligands, including those for IAPs and MDM2, provides valuable alternatives, especially for targets that are challenging to degrade with the more established recruiters. A thorough understanding of the characteristics of each E3 ligase and the implementation of robust experimental validation are essential for the successful development of potent and selective PROTAC-based therapeutics.

References

Optimizing PROTAC Permeability: A Comparative Guide to Linker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in their development as therapeutics. The linker, connecting the target-binding and E3 ligase-binding moieties, plays a pivotal role in this challenge. This guide provides an objective comparison of linker optimization strategies, supported by experimental data, to inform the rational design of next-generation protein degraders.

The large size and complex physicochemical properties of PROTACs often result in poor membrane permeability, limiting their efficacy.[1][2] Linker design has emerged as a key strategy to overcome this limitation. By modulating the linker's length, composition, and rigidity, researchers can significantly influence a PROTAC's ability to adopt conformations amenable to cellular uptake.[1][3]

One of the key concepts in designing permeable PROTACs is the "chameleon effect," where flexible linkers allow the molecule to adopt a folded conformation in the nonpolar environment of the cell membrane.[1] This folded state can shield the polar surface area of the PROTAC, reducing the energetic penalty of crossing the lipid bilayer.[1][2] Intramolecular hydrogen bonds and other non-covalent interactions are crucial for stabilizing these folded conformations.[1]

Comparative Analysis of Linker Performance

The following table summarizes quantitative data from studies investigating the impact of different linker strategies on PROTAC permeability. The data highlights how variations in linker composition and length can lead to significant differences in apparent permeability coefficients (Papp) as measured by Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 assays.

PROTAC ID/SeriesLinker Type/ModificationTarget/E3 LigasePAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Key Findings & Reference
VHL-based PROTACs
PROTAC 1Flexible aliphaticERK5/VHLLow Permeability (in cellulo/in vitro ratio)Not ReportedAliphatic linker resulted in low permeability.[3]
PROTAC 2Ethylene glycol-basedERK5/VHLHigh Permeability (in cellulo/in vitro ratio)Not ReportedEthylene glycol linker showed high permeability, likely due to favorable conformational folding.[3]
PROTACs 3 & 4More rigid linkersERK5/VHLMedium-High Permeability (in cellulo/in vitro ratio)Not ReportedIncreased rigidity can still allow for permeable conformations.[1]
PROTAC 8Piperidine-containingERK5/VHLMedium-High Permeability (in cellulo/in vitro ratio)Not ReportedIncorporation of piperidine, common in oral drugs, can be beneficial.[1]
Androgen Receptor (AR) PROTACs
PROTAC 14PEG-linker, Cereblon ligandAR/CereblonNot Reported1.7Highest A-B permeability in the series, but high efflux ratio indicated transporter issues.[4]
PROTAC 15PEG-linker, modified Cereblon ligandAR/CereblonNot ReportedNot ReportedA small modification to the E3 ligase ligand dramatically impacted cell activity, despite high permeability of a related compound.[4]
PROTAC 19PEG-linker, adamantyl degronAR/adamantyl2.3Not ReportedThe lipophilic adamantyl group contributed to the highest PAMPA permeability in this series.[4]
PROTAC 20bAlkyl linkerAR/VHLNot Reported0.35Showed no significant transporter efflux.[4]
PROTAC 20dPEG-linkerAR/VHLNot Reported<0.7 (High efflux)A switch to a PEG linker resulted in high efflux.[4]
VH032-based PROTACs
PROTAC 7 (MZ series)PEG linkerBET/VHL0.6Not ReportedThe most permeable in the MZ series.[5]
PROTAC 9 (MZ series)PEG linkerBET/VHL0.006Not ReportedA 100-fold difference in permeability was observed within the same series due to linker/structural differences.[5]
PROTAC 17Alkyl linkerBET/VHL0.002Not ReportedThe least permeable compound in the study, challenging the idea that alkyl linkers are always superior to PEG for permeability.[5][6]

Experimental Protocols

Accurate assessment of PROTAC permeability is crucial for linker optimization studies. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[7][8]

Detailed Protocol:

  • Plate Preparation: A filter plate is coated with a solution of lipids (e.g., a mixture of phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and cholesterol in an organic solvent) to form an artificial membrane.[8][9]

  • Compound Addition: The PROTAC solution (typically at a concentration of 10 µM in a suitable buffer) is added to the donor wells of the filter plate.[7][8]

  • Incubation: The donor plate is placed into an acceptor plate containing buffer. The entire assembly is incubated at room temperature for a defined period (e.g., 5 hours).[7][8]

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a sensitive analytical method, typically LC-MS/MS.[7]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time)

    Where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.[10]

Caco-2 Permeability Assay

Principle: The Caco-2 permeability assay is a cell-based method that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[4][11]

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[11][12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a certain threshold are used for the assay.[12]

  • Permeability Assay (Apical to Basolateral - A to B):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).[12]

    • The PROTAC solution is added to the apical (A) side of the monolayer.[12]

    • At specific time points, samples are taken from the basolateral (B) side and the concentration of the PROTAC is determined by LC-MS/MS.[13]

  • Permeability Assay (Basolateral to Apical - B to A):

    • The same procedure is followed, but the PROTAC is added to the basolateral (B) side, and samples are taken from the apical (A) side. This direction measures efflux.[12]

  • Data Analysis:

    • The apparent permeability coefficient (Papp) for both A to B and B to A directions is calculated.

    • The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[4]

Visualizing Linker Optimization Strategies

The following diagrams illustrate key concepts and workflows in PROTAC linker optimization for improved permeability.

PROTAC_Permeability_Workflow cluster_design Linker Design & Synthesis cluster_testing Permeability Assessment cluster_analysis Data Analysis & Optimization Linker_Design Linker Design (Composition, Length, Rigidity) PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis PAMPA_Assay PAMPA Assay (Passive Permeability) PROTAC_Synthesis->PAMPA_Assay Test Permeability Caco2_Assay Caco-2 Assay (Passive & Active Transport) PROTAC_Synthesis->Caco2_Assay Test Permeability Data_Analysis Data Analysis (Papp, Efflux Ratio) PAMPA_Assay->Data_Analysis Caco2_Assay->Data_Analysis SAR_Analysis Structure-Permeability Relationship (SPR) Data_Analysis->SAR_Analysis SAR_Analysis->Linker_Design Iterative Design Optimized_PROTAC Optimized PROTAC SAR_Analysis->Optimized_PROTAC

Workflow for PROTAC permeability optimization.

Linker_Properties_Permeability cluster_properties Linker Properties cluster_effects Conformational & Physicochemical Effects Flexibility Flexibility (e.g., PEG, alkyl) Folding Adoption of Folded 'Chameleon' Conformation Flexibility->Folding Rigidity Rigidity (e.g., piperazine, alkynes) Lipophilicity Modulation of Lipophilicity (logP/logD) Rigidity->Lipophilicity Length Length Length->Folding Polarity Polarity / H-bonding IMHB Intramolecular Hydrogen Bonding (IMHB) Polarity->IMHB PSA_Shielding Shielding of Polar Surface Area (PSA) Folding->PSA_Shielding Permeability Improved Cell Permeability PSA_Shielding->Permeability IMHB->Folding Stabilizes Lipophilicity->Permeability Balanced lipophilicity is key

Relationship between linker properties and permeability.

References

Safety Operating Guide

Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Amino-PEG12-Boc, a common PROTAC linker, ensuring the protection of personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper management and disposal of laboratory chemicals are paramount for safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a frequently used polyethylene (B3416737) glycol (PEG)-based PROTAC linker. While generally not classified as a hazardous substance, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with the appropriate safety measures. Although not considered hazardous, direct contact should be avoided.

Personal Protective Equipment (PPE): A comprehensive list of recommended PPE for handling this compound is detailed in the table below.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses or chemical splash goggles.[1]To protect eyes from potential splashes.
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact.
Body Protection A standard laboratory coat.To protect skin and clothing from accidental spills.
Respiratory Generally not required under normal handling conditions with adequate ventilation. Use a respirator if creating aerosols or dust.[1]To prevent inhalation of airborne particles.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize any potential for inhalation. In case of accidental contact, wash the affected skin area thoroughly with soap and water, and for eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure that the waste is managed in a safe, compliant, and environmentally responsible manner. The following workflow outlines the key stages of the disposal process.

DisposalWorkflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_actions Disposal Actions cluster_post_disposal Post-Disposal A 1. Waste Identification & Segregation B 2. Waste Collection & Labeling A->B Properly contained C 3. Arrange for Professional Disposal B->C Scheduled pickup D 4. Decontaminate Empty Containers B->D After emptying E 5. Documentation & Record Keeping C->E Maintain records

Figure 1. A high-level overview of the disposal workflow for this compound.

1. Waste Identification and Segregation:

  • Designate a specific waste container for this compound and any materials contaminated with it, such as pipette tips, gloves, and weighing papers.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. While polyethylene glycol compounds are generally biodegradable, it is still advisable to avoid releasing them into wastewater systems.

2. Waste Collection and Labeling:

  • Collect the waste in a chemically compatible, leak-proof container with a secure lid.

  • Clearly label the container with the full chemical name ("this compound"), and any other information required by your institution's waste management guidelines.

3. Arrange for Professional Disposal:

  • The recommended method for the final disposal of this compound is through a licensed chemical waste disposal company or your institution's EHS department. These services will typically use high-temperature incineration or other approved methods for chemical destruction.

  • Do not attempt to dispose of this compound in the regular trash or by pouring it down the drain.

4. Decontamination of Empty Containers:

  • Once the original container of this compound is empty, it must be properly decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and treated as chemical waste, added to the designated this compound waste container.

  • After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.

5. Documentation and Record Keeping:

  • Maintain accurate records of the amount of this compound disposed of and the date of disposal. This documentation is essential for laboratory inventory management and regulatory compliance.

The logical relationship between identifying the waste and its final disposal is crucial for a compliant and safe laboratory environment.

LogicalRelationship Logical Flow of Chemical Waste Management A Chemical Use in Research B Generation of Waste A->B C Waste Characterization (Non-Hazardous) B->C D Segregation into Designated Waste Stream C->D E Accumulation in Labeled Container D->E F Transfer to Licensed Waste Handler E->F G Final Disposal (e.g., Incineration) F->G H Documentation G->H

Figure 2. The logical progression from chemical use to final disposal and documentation.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their organization. For any specific questions or in case of a large spill, always consult your institution's Environmental Health and Safety department.

References

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試験管内研究製品の免責事項と情報

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